(S)-4,5-Isopropylidene-2-pentenyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-[(E)-3-chloroprop-1-enyl]-2,2-dimethyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2/c1-8(2)10-6-7(11-8)4-3-5-9/h3-4,7H,5-6H2,1-2H3/b4-3+/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZOEZHRMQLZPD-SDLBARTOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C=CCCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)/C=C/CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Structural Analysis of (S)-4,5-Isopropylidene-2-pentenyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive structural analysis of (S)-4,5-Isopropylidene-2-pentenyl chloride, a valuable chiral building block in asymmetric synthesis. The document outlines its physicochemical properties, predicted spectroscopic data, a plausible experimental protocol for its synthesis, and visual representations of its structural analysis workflow and chemical reactivity.
Physicochemical Properties
This compound is a chiral molecule recognized for its utility in constructing complex, stereochemically defined molecules.[1] Its structure incorporates a reactive allylic chloride, a stereocenter, and an isopropylidene protecting group for a diol functionality.[1]
| Property | Value |
| Chemical Formula | C₈H₁₃ClO₂ |
| Molecular Weight | 176.64 g/mol |
| Appearance | Colorless to light yellow liquid (Predicted) |
| Chirality | (S) |
| CAS Number | 146986-69-8 |
Spectroscopic and Structural Data
Due to the limited availability of experimentally-derived public data, the following spectroscopic information is predicted based on the known structure and typical values for analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| 5.70 - 5.90 (m, 2H) | -CH=CH- | 135.0 | -C H=CH- |
| 4.10 (d, J = 7.0 Hz, 2H) | -CH₂Cl | 128.0 | -CH=C H- |
| 4.30 - 4.40 (m, 1H) | -CH(O)- | 109.0 | >C (CH₃)₂ |
| 4.00 - 4.10 (dd, 1H) | -CHH (O)- | 76.0 | -C H(O)- |
| 3.60 - 3.70 (dd, 1H) | -CH H(O)- | 68.0 | -C H₂(O)- |
| 1.40 (s, 3H) | -C(CH₃)₂ | 45.0 | -C H₂Cl |
| 1.35 (s, 3H) | -C(CH₃)₂ | 26.5 | -C(C H₃)₂ |
| 25.0 | -C(C H₃)₂ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| 2980 - 2850 | C-H stretch (alkane) |
| 1660 - 1680 | C=C stretch (alkene) |
| 1380 and 1370 | C-H bend (gem-dimethyl of isopropylidene) |
| 1250 - 1000 | C-O stretch (dioxolane ring) |
| 750 - 650 | C-Cl stretch |
Mass Spectrometry (MS) (Predicted)
| m/z | Assignment |
| 176/178 | [M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotope pattern) |
| 161/163 | [M - CH₃]⁺ |
| 141 | [M - Cl]⁺ |
| 117 | [M - C₃H₆O]⁺ (Loss of acetone) |
| 101 | [M - C₃H₅O₂]⁺ |
| 59 | [C₃H₇O]⁺ |
Experimental Protocols
The synthesis of this compound typically involves the chlorination of the corresponding alcohol, (S)-4,5-O-isopropylidene-pent-2-en-1-ol. This precursor can be synthesized from commercially available chiral starting materials.
Synthesis of (S)-4,5-O-isopropylidene-pent-2-en-1-ol:
A common route to the precursor alcohol involves the reduction of an appropriate ester, which can be derived from a chiral pool starting material like D-mannitol.
Chlorination of (S)-4,5-O-isopropylidene-pent-2-en-1-ol:
A plausible method for the allylic chlorination is as follows:
-
Reaction Setup: To a solution of (S)-4,5-O-isopropylidene-pent-2-en-1-ol in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C, add a chlorinating agent. A common and effective reagent for this transformation is N-chlorosuccinimide (NCS) in the presence of a phosphine source like triphenylphosphine.
-
Reaction Execution: The reaction mixture is stirred at 0 °C and allowed to slowly warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched, for instance, with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.
-
Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield pure this compound.
Visualizations
Structural Analysis Workflow
Caption: Workflow for the synthesis and structural analysis of this compound.
Key Structural Features and Reactivity
Caption: Key structural features and primary reaction pathway of the title compound.
References
An In-depth Technical Guide to (S)-4,5-Isopropylidene-2-pentenyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4,5-Isopropylidene-2-pentenyl chloride, a valuable chiral building block in asymmetric synthesis, offers a versatile platform for the introduction of a stereodefined five-carbon unit. Its structure, featuring a reactive allylic chloride and a protected diol, makes it a strategic intermediate in the synthesis of complex molecules, particularly in the field of drug development and natural product synthesis. This technical guide provides a comprehensive overview of its properties, synthesis, and reactivity, supported by detailed experimental methodologies and logical frameworks.
Core Properties and Data
This compound, with the CAS number 146986-69-8 , is a colorless to light yellow liquid.[1] While one supplier reports a boiling point of 232.3°C at 760 mmHg, this value appears to be an outlier when compared to similar, smaller allylic chlorides like allyl chloride (boiling point 44.4°C).[2][3] A more accurate estimation based on its molecular weight and structure would suggest a significantly lower boiling point. Further experimental verification is recommended.
| Property | Value | Reference |
| CAS Number | 146986-69-8 | [1] |
| Molecular Formula | C₈H₁₃ClO₂ | [1] |
| Molecular Weight | 176.64 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Chirality | (S) | [1] |
| Boiling Point | 232.3°C at 760 mmHg (Caution: See note above) | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound typically originates from the "chiral pool," utilizing readily available and enantiomerically pure starting materials such as D-mannitol. The general synthetic strategy involves the formation of a key chiral intermediate, (S)-2,3-O-isopropylideneglyceraldehyde, followed by chain extension and subsequent chlorination of the resulting allylic alcohol.
Workflow for the Synthesis of this compound
Caption: Synthetic pathway from D-mannitol.
Experimental Protocol: Synthesis of this compound from (S)-4,5-Isopropylidene-2-penten-1-ol
Materials:
-
(S)-4,5-Isopropylidene-2-penten-1-ol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve (S)-4,5-Isopropylidene-2-penten-1-ol in anhydrous diethyl ether.
-
Add pyridine to the solution.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add a solution of thionyl chloride in anhydrous diethyl ether to the stirred mixture via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude this compound.
-
The product can be further purified by vacuum distillation or column chromatography on silica gel.
Reactivity and Applications in Synthesis
The synthetic utility of this compound is primarily centered on the reactivity of the allylic chloride moiety. This functional group is an excellent electrophile, readily undergoing nucleophilic substitution reactions. The presence of the adjacent stereocenter and the sterically demanding isopropylidene protecting group allows for a high degree of stereochemical control in these transformations.
Signaling Pathway of Reactivity
The reactivity can be understood as a nucleophilic attack on the carbon bearing the chlorine atom (SN2) or at the gamma position of the double bond (SN2'), leading to an allylic rearrangement. The choice of nucleophile, solvent, and catalyst can influence the regioselectivity of the reaction.
Caption: Nucleophilic substitution pathways.
Experimental Protocol: Nucleophilic Substitution with an Organocuprate
Organocuprates are soft nucleophiles that are well-suited for SN2' reactions with allylic electrophiles. This protocol provides a general method for the reaction of this compound with a Gilman reagent (a lithium diorganocuprate).
Materials:
-
This compound
-
Copper(I) iodide (CuI)
-
An organolithium reagent (e.g., methyllithium, n-butyllithium)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend copper(I) iodide in anhydrous THF.
-
Cool the suspension to -78°C using a dry ice/acetone bath.
-
Slowly add two equivalents of the organolithium reagent to the stirred suspension. The formation of the Gilman reagent is often indicated by a color change.
-
After stirring for a short period at -78°C, add a solution of this compound in anhydrous THF to the Gilman reagent.
-
Allow the reaction to proceed at -78°C or to warm slowly, monitoring by TLC.
-
Upon completion, quench the reaction by the addition of a saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Conclusion
This compound is a highly valuable chiral synthon in organic chemistry. Its preparation from the chiral pool and its predictable reactivity in stereocontrolled nucleophilic substitution reactions make it an important tool for the construction of complex chiral molecules. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate its use in research and development, particularly in the synthesis of novel therapeutic agents. It is important to note that while this compound is a key building block, there is no evidence to suggest its direct involvement in any biological signaling pathways. Its role is primarily that of a versatile intermediate for the creation of more complex and potentially bioactive molecules.
References
Spectroscopic and Synthetic Profile of (S)-4,5-Isopropylidene-2-pentenyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies for (S)-4,5-Isopropylidene-2-pentenyl chloride, a valuable chiral building block in organic synthesis. The information is intended to support research and development activities in medicinal chemistry and drug discovery.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₈H₁₃ClO₂ |
| Molecular Weight | 176.64 g/mol [1] |
| CAS Number | 146986-69-8[1] |
| Appearance | Colorless to light yellow liquid[1] |
| Chirality | (S) |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ 5.7 - 5.9 | m | H-2, H-3 (vinylic) |
| ~ 4.5 | m | H-4 |
| ~ 4.1 | dd | H-5a |
| ~ 3.6 | dd | H-5b |
| ~ 4.0 | d | H-1 (CH₂Cl) |
| ~ 1.4 | s | Isopropylidene CH₃ |
| ~ 1.3 | s | Isopropylidene CH₃ |
Solvent: CDCl₃. Predicted chemical shifts and multiplicities are based on the analysis of similar structures.
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~ 135 | C-2 |
| ~ 128 | C-3 |
| ~ 109 | C(CH₃)₂ (isopropylidene quaternary) |
| ~ 76 | C-4 |
| ~ 69 | C-5 |
| ~ 45 | C-1 (CH₂Cl) |
| ~ 27 | Isopropylidene CH₃ |
| ~ 25 | Isopropylidene CH₃ |
Solvent: CDCl₃. The vinylic carbons (C-2, C-3), the quaternary carbon of the isopropylidene group (~109 ppm), and the carbon bearing the chlorine atom (~45 ppm) are key diagnostic signals.[1]
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3050 | =C-H stretch |
| ~ 2980, 2930 | C-H stretch (aliphatic) |
| ~ 1670 | C=C stretch |
| ~ 1380, 1370 | C-H bend (gem-dimethyl of isopropylidene) |
| ~ 1250, 1210, 1060 | C-O stretch (dioxolane ring) |
| ~ 750 - 650 | C-Cl stretch[1] |
Mass Spectrometry (Predicted)
| m/z | Fragmentation |
| 176/178 | [M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotope pattern) |
| 161/163 | [M - CH₃]⁺ |
| 141 | [M - Cl]⁺ |
| 118/120 | [M - C(CH₃)₂]⁺ |
| 101 | [M - CH₂Cl - H₂O]⁺ |
| 59 | [C₃H₇O]⁺ (from isopropylidene group) |
The mass spectrum is expected to show a characteristic 3:1 ratio for the molecular ion peaks corresponding to the ³⁵Cl and ³⁷Cl isotopes. Key fragmentation pathways would likely involve the loss of a methyl group, the chlorine atom, or cleavage of the isopropylidene protecting group.[1]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically starts from a readily available chiral precursor, such as D-mannitol, and proceeds through the key intermediate (S)-4,5-Isopropylidene-2-penten-1-ol. The final step is a regioselective and stereoselective chlorination. The following is a representative protocol adapted from the synthesis of the analogous bromide.[2]
Step 1: Synthesis of (S)-4,5-Isopropylidene-2-penten-1-ol
This intermediate can be prepared from D-mannitol through a multi-step sequence involving protection and oxidative cleavage, followed by olefination and reduction. A common method involves the reduction of an appropriate ester precursor, such as (4S)-4,5-O-isopropylidenepent-(2Z)-enoate, using a reducing agent like diisobutylaluminium hydride (DIBAL-H) to selectively reduce the ester to the primary alcohol without affecting the double bond or the protecting group.[1]
Step 2: Chlorination of (S)-4,5-Isopropylidene-2-penten-1-ol
A common method for the conversion of the allylic alcohol to the chloride is the Appel reaction or a variation thereof.
-
Materials:
-
(S)-4,5-Isopropylidene-2-penten-1-ol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrachloride (CCl₄) or N-chlorosuccinimide (NCS)[1]
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
-
-
Procedure:
-
To a solution of (S)-4,5-Isopropylidene-2-penten-1-ol and triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add carbon tetrachloride (1.5 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.
-
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer on a neat film of the compound between NaCl plates.
-
Mass Spectrometry (MS): Low-resolution mass spectra are obtained using an electron ionization (EI) mass spectrometer. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Diagrams
Caption: Synthetic workflow for this compound.
Caption: Role in SN2 nucleophilic substitution reactions.
References
Synthesis of (S)-4,5-Isopropylidene-2-pentenyl chloride from Chiral Pool Precursors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a robust and stereoselective synthetic route to (S)-4,5-Isopropylidene-2-pentenyl chloride, a valuable chiral building block in organic synthesis. The methodology leverages the "chiral pool," utilizing readily available, enantiomerically pure starting materials to ensure the desired stereochemistry in the final product. This document provides comprehensive experimental protocols, quantitative data, and a visual representation of the synthetic workflow to facilitate its application in research and development settings.
Synthetic Strategy Overview
The synthesis commences with the chiral precursor (S)-2,3-O-isopropylideneglyceraldehyde, which is derived from D-mannitol, a common member of the chiral pool. The carbon backbone is then extended via a Wittig reaction to yield an α,β-unsaturated ester. Subsequent reduction of the ester furnishes the key allylic alcohol intermediate, which is then converted to the target allylic chloride.
The overall synthetic transformation can be visualized as follows:
Figure 1: Overall synthetic workflow for the preparation of this compound.
Experimental Protocols
Preparation of (S)-2,3-O-Isopropylideneglyceraldehyde
This protocol is adapted from established procedures for the oxidative cleavage of a protected mannitol derivative.
Materials:
-
1,2:5,6-Di-O-isopropylidene-D-mannitol
-
Sodium periodate (NaIO₄)
-
Dichloromethane (CH₂)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 1,2:5,6-di-O-isopropylidene-D-mannitol (1.0 eq) in dichloromethane (10 mL per gram of diacetonide) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add a solution of sodium periodate (2.0 eq) in water (4 mL per gram of periodate) portionwise over 2-3 minutes, while maintaining the internal temperature below 35°C with a water bath.
-
The resulting mixture is stirred vigorously for 2 hours.
-
Magnesium sulfate (0.5 g per gram of diacetonide) is added, and stirring is continued for an additional 20 minutes.
-
The slurry is filtered through a pad of Celite®, and the filter cake is washed with dichloromethane.
-
The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude (S)-2,3-O-isopropylideneglyceraldehyde, which is used in the next step without further purification.
Synthesis of (S)-Ethyl 4,5-isopropylidene-2-pentenoate
This step employs a Wittig reaction to introduce a two-carbon extension.
Materials:
-
(S)-2,3-O-isopropylideneglyceraldehyde
-
(Carbethoxymethylene)triphenylphosphorane
-
Dichloromethane (CH₂)
Procedure:
-
In a round-bottom flask, dissolve (S)-2,3-O-isopropylideneglyceraldehyde (1.0 eq) in dichloromethane (3 mL per 50 mg of aldehyde).
-
Add (carbethoxymethylene)triphenylphosphorane (1.2 eq) portion-wise to the stirred solution at room temperature.[1]
-
The reaction mixture is stirred at room temperature for 2 hours, monitoring the progress by thin-layer chromatography (TLC).[1]
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The residue is dissolved in a minimal amount of 25% diethyl ether in hexanes, which will cause the triphenylphosphine oxide byproduct to precipitate.[1]
-
The precipitate is removed by filtration, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford (S)-ethyl 4,5-isopropylidene-2-pentenoate.
Synthesis of (S)-4,5-Isopropylidene-2-penten-1-ol
The ester is selectively reduced to the corresponding allylic alcohol using diisobutylaluminum hydride (DIBAL-H).
Materials:
-
(S)-Ethyl 4,5-isopropylidene-2-pentenoate
-
Diisobutylaluminum hydride (DIBAL-H, 1 M solution in hexanes)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A solution of (S)-ethyl 4,5-isopropylidene-2-pentenoate (1.0 eq) in anhydrous diethyl ether (20 mL per gram of ester) is cooled to -78°C in a dry ice/acetone bath under a nitrogen atmosphere.
-
DIBAL-H (2.2 eq, 1 M solution in hexanes) is added dropwise to the stirred solution.[2]
-
The reaction mixture is stirred at -78°C for 4 hours.[2]
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[2]
-
The mixture is allowed to warm to room temperature, resulting in the formation of a white precipitate.
-
The precipitate is removed by filtration through a pad of Celite®, and the filter cake is washed with diethyl ether.[2]
-
The combined filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield (S)-4,5-isopropylidene-2-penten-1-ol.
Synthesis of this compound
The final step involves the conversion of the allylic alcohol to the corresponding chloride.
Materials:
-
(S)-4,5-Isopropylidene-2-penten-1-ol
-
Methanesulfonyl chloride (MsCl)
-
Lithium chloride (LiCl)
-
Collidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of (S)-4,5-isopropylidene-2-penten-1-ol (1.0 eq) and lithium chloride (5.0 eq) in anhydrous N,N-dimethylformamide is added collidine (1.5 eq) at 0°C under a nitrogen atmosphere.
-
Methanesulfonyl chloride (1.2 eq) is added dropwise, and the reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 3 hours.
-
The reaction is quenched by the addition of water, and the mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
Quantitative Data
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 1. Oxidative Cleavage | (S)-2,3-O-Isopropylideneglyceraldehyde | C₆H₁₀O₃ | 130.14 | >90 (crude) |
| 2. Wittig Reaction | (S)-Ethyl 4,5-isopropylidene-2-pentenoate | C₁₀H₁₆O₄ | 200.23 | 75-85 |
| 3. DIBAL-H Reduction | (S)-4,5-Isopropylidene-2-penten-1-ol | C₈H₁₄O₃ | 158.19 | 90-97 |
| 4. Chlorination | This compound | C₈H₁₃ClO₂ | 176.64 | 80-90 |
Spectroscopic Data
(S)-Ethyl 4,5-isopropylidene-2-pentenoate
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| δ 6.90 (dd, J = 15.6, 5.2 Hz, 1H), 6.05 (dd, J = 15.6, 1.6 Hz, 1H), 4.50 (m, 1H), 4.20 (q, J = 7.1 Hz, 2H), 4.10 (dd, J = 8.4, 6.4 Hz, 1H), 3.65 (dd, J = 8.4, 6.0 Hz, 1H), 1.45 (s, 3H), 1.38 (s, 3H), 1.29 (t, J = 7.1 Hz, 3H) | δ 166.2, 145.1, 123.5, 109.8, 76.5, 68.9, 60.5, 26.8, 25.5, 14.2 |
(S)-4,5-Isopropylidene-2-penten-1-ol
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| δ 5.85-5.75 (m, 2H), 4.35 (m, 1H), 4.15 (d, J = 4.8 Hz, 2H), 4.05 (dd, J = 8.2, 6.4 Hz, 1H), 3.55 (dd, J = 8.2, 6.0 Hz, 1H), 1.65 (br s, 1H), 1.42 (s, 3H), 1.35 (s, 3H) | δ 132.5, 129.0, 109.5, 77.0, 69.2, 63.5, 26.9, 25.6 |
This compound
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| δ 5.90-5.80 (m, 2H), 4.40 (m, 1H), 4.10 (d, J = 6.8 Hz, 2H), 4.08 (dd, J = 8.4, 6.4 Hz, 1H), 3.60 (dd, J = 8.4, 6.0 Hz, 1H), 1.43 (s, 3H), 1.36 (s, 3H) | δ 135.0, 125.5, 109.7, 76.8, 69.0, 45.8, 26.8, 25.5 |
Conclusion
This guide outlines a reliable and well-documented synthetic pathway to this compound from a readily available chiral pool precursor. The detailed experimental protocols and compiled data provide a comprehensive resource for researchers in need of this versatile chiral building block for applications in natural product synthesis, medicinal chemistry, and the development of novel chemical entities. The use of established, high-yielding reactions ensures the practicality and scalability of this synthetic route.
References
The Isopropylidene Acetal: A Linchpin in Stereocontrolled Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of asymmetric synthesis, the pursuit of precise three-dimensional control over molecular architecture is paramount. Among the arsenal of stereodirecting groups, the humble isopropylidene acetal, often relegated to the role of a simple protecting group for 1,2- and 1,3-diols, emerges as a powerful and versatile tool for exerting profound stereocontrol. Its ability to lock the conformation of a molecule into a rigid framework provides a predictable steric and electronic environment, thereby guiding the facial selectivity of a wide range of chemical transformations. This technical guide delves into the core principles of how isopropylidene acetals dictate stereochemical outcomes, presents quantitative data to underscore their efficacy, provides detailed experimental protocols for key reactions, and visualizes the underlying mechanistic pathways.
Core Principle: Conformational Rigidity and Stereoelectronic Effects
The stereodirecting prowess of the isopropylidene acetal stems from its ability to create a rigid five-membered (dioxolane) or six-membered (dioxane) ring system. This conformational constraint dramatically reduces the number of accessible transition states in a reaction, allowing for a highly predictable and selective outcome. The orientation of substituents on this rigid scaffold dictates the accessibility of adjacent reactive centers to incoming reagents.
Two primary models explain the stereodirecting influence of the isopropylidene acetal, particularly in reactions involving carbonyl groups alpha or beta to the acetal ring: the chelation control model and the non-chelation (Felkin-Anh) model .
1. Chelation Control Model: In the presence of a Lewis acid (e.g., TiCl₄, SnCl₄, MgBr₂), the two oxygen atoms of the isopropylidene acetal can coordinate to the metal center, forming a rigid, bicyclic chelated intermediate. This chelation locks the conformation of the adjacent side chain, exposing one face of a nearby carbonyl group to nucleophilic attack. The nucleophile will preferentially attack from the less sterically hindered face, leading to a high degree of diastereoselectivity. This model is particularly relevant in reactions such as the Mukaiyama aldol addition.
2. Non-Chelation (Felkin-Anh) Model: In the absence of a strongly coordinating Lewis acid or with bulky protecting groups that disfavor chelation, the stereochemical outcome is governed by the Felkin-Anh model. In this scenario, the largest substituent on the stereocenter adjacent to the carbonyl group orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. The isopropylidene acetal, being a bulky group, plays a significant role in defining the most sterically demanding quadrant, thereby directing the nucleophile to the opposite face.
Quantitative Analysis of Stereoselectivity
The effectiveness of the isopropylidene acetal in directing stereoselective reactions is evident in the high diastereomeric ratios (d.r.) achieved. The following tables summarize quantitative data from selected studies, highlighting the influence of the isopropylidene group and reaction conditions on stereochemical outcomes.
| Reaction | Substrate | Nucleophile/Reagent | Lewis Acid | Diastereomeric Ratio (syn:anti) | Reference |
| Mukaiyama Aldol | (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | Silyl enol ether of acetone | TiCl₄ | >95:5 | [1] |
| Mukaiyama Aldol | (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | Silyl ketene acetal | SnCl₄ | 92:8 | [1] |
| Grignard Addition | (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | MeMgBr | - | 70:30 | |
| Grignard Addition | (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | MeMgBr | MgBr₂ | 90:10 |
Table 1: Diastereoselectivity in reactions of (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde.
| Aldehyde | Organozinc Reagent | Additive | Diastereomeric Ratio (Chelation:Felkin-Anh) | Yield (%) | Reference |
| α-(TBS-oxy)propanal | Me₂Zn | EtZnCl | >20:1 | 85 | [2] |
| α-(TIPS-oxy)propanal | Me₂Zn | EtZnCl | >20:1 | 81 | [2] |
| α-(TBS-oxy)propanal | (E)-Hexenyl₂Zn | EtZnCl | 14:1 | 90 | [2] |
| α-(TBS-oxy)propanal | (Z)-Hexenyl₂Zn | EtZnCl | >20:1 | 72 | [2] |
Table 2: Overriding Felkin-Anh control in additions to α-silyloxy aldehydes using a chelation-control strategy.
Experimental Protocols
Detailed Experimental Protocol for a Chelation-Controlled Mukaiyama Aldol Reaction:
This protocol describes the diastereoselective Mukaiyama aldol reaction between (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde and the silyl enol ether of acetophenone, employing titanium tetrachloride as a Lewis acid to enforce chelation control.
Materials:
-
(R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
-
1-Phenyl-1-(trimethylsiloxy)ethene
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in dichloromethane
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde (1.0 mmol, 1.0 equiv) and anhydrous dichloromethane (10 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
To the cooled solution, add titanium tetrachloride (1.1 mL of a 1.0 M solution in DCM, 1.1 mmol, 1.1 equiv) dropwise via syringe over 5 minutes. The solution will turn yellow. Stir the mixture for 30 minutes at -78 °C.
-
In a separate flame-dried flask, dissolve 1-phenyl-1-(trimethylsiloxy)ethene (1.2 mmol, 1.2 equiv) in anhydrous dichloromethane (5 mL).
-
Add the solution of the silyl enol ether dropwise to the aldehyde-TiCl₄ complex at -78 °C over 10 minutes.
-
Stir the reaction mixture at -78 °C for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL) at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers, and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired syn-aldol product.
-
The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.
Visualization of Stereocontrolling Pathways
The following diagrams, generated using the DOT language, illustrate the key concepts of isopropylidene acetal-mediated stereocontrol.
References
Safety and handling of chlorinated organic compounds
An In-depth Technical Guide to the Safety and Handling of Chlorinated Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical safety protocols and handling procedures for chlorinated organic compounds in a laboratory setting. Adherence to these guidelines is essential for protecting personnel, ensuring experimental integrity, and maintaining environmental compliance.
Hazard Identification and Toxicology
Chlorinated organic compounds, or organochlorines, are a broad class of chemicals characterized by carbon-chlorine bonds. While indispensable in many research and industrial applications, including as solvents and synthetic intermediates, they present significant health and environmental hazards.[1] Understanding their toxicological profiles is the foundation of safe handling.
Routes of Exposure
The primary routes of occupational exposure to chlorinated solvents are inhalation, skin contact, and ingestion.[2]
-
Inhalation: Due to their high volatility, inhalation of vapors is the most common exposure route.[2] Many chlorinated solvents can cause central nervous system depression, with symptoms ranging from dizziness and light-headedness to anesthesia and respiratory failure at high concentrations.[3]
-
Dermal (Skin) Contact: Direct skin contact can cause irritation, redness, and dermatitis due to the defatting of the skin.[3] Prolonged or repeated contact can lead to more severe skin damage, and some compounds can be absorbed through the skin in harmful amounts.[2]
-
Eye Contact: Vapors can cause eye irritation. Direct liquid splashes can result in severe irritation and potential damage.[2]
-
Ingestion: While less common in a laboratory setting, accidental ingestion can lead to severe systemic toxicity.[2]
Toxicological Profiles
Many chlorinated organic compounds are classified as known or suspected carcinogens, reproductive hazards, and neurotoxins.[4][5] Chronic exposure can lead to damage of the liver, kidneys, and central nervous system.[6] For example, trichloroethylene is classified as a human carcinogen by the International Agency for Research on Cancer (IARC), linked primarily to kidney cancer.[7] Certain organochlorine pesticides, such as cyclodienes (e.g., aldrin, dieldrin), exert their neurotoxic effects by interfering with the GABA-A receptor in the central nervous system, inhibiting chloride flow into the nerve and leading to hyperexcitability and seizures.[1]
Quantitative Toxicity and Exposure Data
Quantitative data is crucial for risk assessment. The following tables summarize key toxicity values and occupational exposure limits for several common chlorinated organic compounds. Permissible Exposure Limits (PELs) are legally enforceable limits set by OSHA.[8] Recommended Exposure Limits (RELs) are recommended by NIOSH, and Threshold Limit Values (TLVs) are guidelines developed by the ACGIGIH.[8][9]
Table 1: Physical and Toxicological Data for Common Chlorinated Solvents
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Oral LD₅₀ (rat, mg/kg) | Inhalation LC₅₀ (rat, ppm, 4h) |
|---|---|---|---|---|---|---|
| Dichloromethane | CH₂Cl₂ | 84.9 | 39.7 | 1.32 | >2000 | 52000 mg/m³ |
| Chloroform | CHCl₃ | 119.4 | 61.2 | 1.49 | 908 | 9798 |
| Carbon Tetrachloride | CCl₄ | 153.8 | 76.7 | 1.59 | 2350 | 8000 |
| 1,1,1-Trichloroethane | C₂H₃Cl₃ | 133.4 | 73.8 | 1.34 | 9600-12300 | 18000 |
| Trichloroethylene (TCE) | C₂HCl₃ | 131.4 | 87.0 | 1.46 | 5400 | 12500 |
| Tetrachloroethylene (PCE) | C₂Cl₄ | 165.8 | 121.0 | 1.62 | 3005 - 3835 | 5280 |
Data compiled from various sources, including PubChem and ATSDR toxicological profiles.[10][11][12][13]
Table 2: Occupational Exposure Limits (OELs)
| Compound | OSHA PEL (8-hr TWA) | NIOSH REL (Up to 10-hr TWA) | ACGIH TLV® (8-hr TWA) |
|---|---|---|---|
| Dichloromethane | 25 ppm | Ca | 50 ppm |
| Chloroform | 50 ppm (Ceiling) | 2 ppm (60-min STEL) | 10 ppm |
| Carbon Tetrachloride | 10 ppm | 2 ppm (60-min STEL) | 5 ppm |
| 1,1,1-Trichloroethane | 350 ppm | 350 ppm (Ceiling) | 350 ppm |
| Trichloroethylene (TCE) | 100 ppm | Ca [25 ppm] | 10 ppm |
| Tetrachloroethylene (PCE) | 100 ppm | Ca | 25 ppm |
Source: OSHA Annotated Z-1 Table.[14] TWA = Time-Weighted Average; STEL = Short-Term Exposure Limit; Ca = Potential occupational carcinogen.
Risk Assessment and Control
A systematic risk assessment should be performed before any new procedure involving chlorinated organic compounds. This involves identifying hazards, evaluating potential exposure, and implementing control measures.
Experimental Protocols
Detailed, standardized protocols are mandatory for ensuring safety and reproducibility. The following sections outline key procedures.
Protocol: General Handling and Storage
This protocol covers the routine handling of chlorinated organic compounds in a laboratory setting.
Methodology:
-
Preparation:
-
Before handling any compound, thoroughly read its Safety Data Sheet (SDS).
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that safety equipment, including an eyewash station and safety shower, is accessible and operational.[6]
-
Don appropriate Personal Protective Equipment (PPE): chemical splash goggles, a flame-resistant lab coat, and suitable chemical-resistant gloves (e.g., nitrile gloves are often suitable for incidental contact, but the SDS should be consulted for specific recommendations).[15][16]
-
-
Handling:
-
Conduct all operations that may generate vapors or aerosols inside a certified chemical fume hood.[16]
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Keep all containers tightly sealed when not in use to minimize vapor release.[6]
-
Use secondary containment (e.g., a tray) to transport chemicals and to contain potential spills on the bench.
-
Never heat flammable liquids with an open flame; use a water bath, heating mantle, or other appropriate apparatus.[17]
-
-
Storage:
-
Store chlorinated solvents in a cool, dry, well-ventilated area, away from direct sunlight and sources of heat.[18]
-
Ensure all containers are clearly and accurately labeled with the chemical name and primary hazards.
-
Segregate chlorinated compounds from incompatible materials such as strong caustics, strong oxidizers, and chemically active metals (e.g., aluminum, magnesium powders).[18]
-
Store in appropriate containers. Carbon steel and stainless steel are generally suitable for bulk storage, while glass is common for laboratory quantities. Avoid aluminum and its alloys.[19][20]
-
Table 3: Material Compatibility for Storage Containers
| Material | Compatibility Rating | Notes |
|---|---|---|
| Carbon Steel | Excellent | Common for bulk storage and drums.[19] |
| Stainless Steel (304, 316) | Excellent | Preferred where product purity is critical.[19] |
| Galvanized Steel | Fair | Not recommended due to potential coating damage and reaction.[19] |
| Aluminum, Magnesium & Alloys | Severe | Not recommended; can react, especially with unstabilized solvents.[19] |
| Glass (Borosilicate) | Excellent | Standard for laboratory-scale storage; must be protected from breakage. |
| Polyethylene (HDPE, LDPE) | Poor-Fair | Generally not suitable for long-term bulk storage; may be used for waste collection. Consult specific compatibility charts. |
| Polytetrafluoroethylene (PTFE) | Excellent | Highly resistant; common in seals, gaskets, and tubing. |
Source: ECSA Guidance on Storage and Handling of Chlorinated Solvents.[19][20]
Protocol: Emergency Response - Chemical Spills
This protocol distinguishes between minor and major spills to guide appropriate action.
Methodology:
-
Initial Assessment (The 3 C's: Control, Contain, Cleanup):
-
Control: Alert personnel in the immediate area. If the spill is large, volatile, or presents a fire hazard, evacuate the lab and call emergency services.[21][22]
-
Contain: Prevent the spread of the liquid by creating a dike with absorbent materials (e.g., vermiculite, cat litter, or commercial spill pads). Work from the outside of the spill inward.[4][22]
-
Cleanup: Proceed with cleanup only if the spill is minor (typically <1 Liter), you know the hazards, and you have the correct PPE and materials.[21]
-
-
Minor Spill Cleanup Procedure:
-
Don appropriate PPE (gloves, goggles, lab coat). For volatile compounds, respiratory protection may be needed.
-
Control sources of ignition if the material is flammable.[4]
-
Apply absorbent material over the spill. For acids or bases, use a neutralizing agent first (e.g., sodium bicarbonate for acids).[6]
-
Once the liquid is fully absorbed, use a scoop or tongs to collect the material into a heavy-duty plastic bag or a designated hazardous waste container.[4]
-
Wipe the spill area with a suitable solvent (e.g., soap and water), and place the cleaning materials into the waste container.
-
Seal and label the container as "Spill Debris" with the chemical name, date, and hazard class.
-
Arrange for pickup by Environmental Health & Safety (EHS).[23]
-
-
Major Spill Response:
-
Evacuate the laboratory immediately, closing the doors behind you.
-
Alert your supervisor and contact your institution's emergency services or 911.
-
Provide responders with the chemical name, quantity spilled, location, and a copy of the SDS if possible.
-
Do not re-enter the area until it has been cleared by trained emergency personnel.[21]
-
Protocol: Hazardous Waste Disposal
Improper disposal is a major source of environmental contamination. This protocol ensures compliance and safety.
Methodology:
-
Waste Determination: A chemical becomes a regulated hazardous waste as soon as it is designated for disposal.[5]
-
Container Selection:
-
Labeling:
-
Segregation and Storage:
-
Keep waste containers closed at all times except when adding waste.[25]
-
Store waste in a designated "Satellite Accumulation Area" (SAA) within the lab, at or near the point of generation.[24]
-
Segregate incompatible waste streams. A common practice is to separate:
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform)
-
Non-Halogenated Solvents (e.g., Hexane, Acetone)
-
Aqueous Acidic Waste
-
Aqueous Basic Waste
-
Solid Waste
-
-
Use secondary containment for all liquid waste containers.[25]
-
-
Disposal:
-
Contact your institution's EHS department to schedule a waste pickup. Do not transport hazardous waste yourself or pour it down the drain.[25]
-
For empty containers that held acutely hazardous waste, triple-rinse with a suitable solvent, collect the rinsate as hazardous waste, deface the label, and then dispose of the container as regular trash.[5][25]
-
Protocol: Air Sampling for Volatile Organic Compounds (VOCs)
Monitoring the work environment is a key component of exposure assessment. This protocol provides a general methodology for active air sampling using sorbent tubes.
Methodology:
-
Preparation and Calibration:
-
Use a conditioned sorbent tube appropriate for the target chlorinated compounds (e.g., activated charcoal).
-
Calibrate a personal sampling pump to the desired flow rate (e.g., 0.01 to 0.2 L/min) using a calibrated flow meter. The specific flow rate depends on the target analyte and sampling duration.
-
-
Sample Collection:
-
Break the ends of the sorbent tube immediately before sampling.
-
Connect the tube to the calibrated pump with flexible tubing, ensuring the arrow on the tube points toward the pump (air flows from the smaller sorbent section to the larger backup section).
-
Clip the sampling pump to the worker's belt and the sorbent tube to their breathing zone (e.g., shirt collar).
-
Record the start time and the initial pump flow rate.
-
-
Post-Sampling:
-
At the end of the sampling period, record the stop time.
-
Verify the flow rate with the calibration device. The average of the pre- and post-sampling flow rates is used to calculate the total volume of air sampled.
-
Remove the sorbent tube from the tubing, cap both ends securely, and label it with a unique sample ID.
-
-
Blanks and Shipping:
-
Prepare at least one field blank by opening a sorbent tube in the sampling area, capping it immediately without drawing air through it, and submitting it with the samples. This accounts for any ambient contamination.[15]
-
Package the samples and blanks carefully to prevent breakage and ship them to an accredited analytical laboratory for analysis, typically by thermal desorption followed by Gas Chromatography/Mass Spectrometry (GC/MS).[15]
-
Mechanisms of Toxicity Visualization
Understanding the molecular mechanisms of toxicity can inform risk assessment and the development of safer alternatives.
Dioxin and the Aryl Hydrocarbon Receptor (AhR) Pathway
Dioxins and dioxin-like compounds (e.g., TCDD) exert their toxic effects by activating the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[16][26] This activation leads to the expression of genes, such as cytochrome P450s, which can generate reactive oxygen species (ROS) and cause widespread cellular damage.[16]
Cyclodiene Insecticides and the GABA-A Receptor
Chlorinated cyclodiene insecticides are potent neurotoxins that non-competitively antagonize the GABA-A receptor, a ligand-gated chloride ion channel.[3][27] By blocking the inhibitory action of GABA, these compounds lead to uncontrolled neuronal firing and convulsions.[3]
References
- 1. Chlorinated Solvents - Enviro Wiki [enviro.wiki]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Polychlorocycloalkane insecticide action on GABA-and glycine-dependent chloride flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ehs.utk.edu [ehs.utk.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. westlab.com [westlab.com]
- 7. The aryl hydrocarbon receptor: a predominant mediator for the toxicity of emerging dioxin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oecscomply.com [oecscomply.com]
- 9. osha.gov [osha.gov]
- 10. scribd.com [scribd.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Tetrachloroethylene | Cl2C=CCl2 | CID 31373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 15. epa.gov [epa.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. sites.rowan.edu [sites.rowan.edu]
- 19. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 20. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 21. bitesizebio.com [bitesizebio.com]
- 22. books.rsc.org [books.rsc.org]
- 23. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 24. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 25. vumc.org [vumc.org]
- 26. researchgate.net [researchgate.net]
- 27. Cyclodiene insecticides inhibit GABAA receptor-regulated chloride transport - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of (S)-4,5-Isopropylidene-2-pentenyl chloride
For Researchers, Scientists, and Drug Development Professionals
(S)-4,5-Isopropylidene-2-pentenyl chloride is a valuable chiral building block in organic synthesis, prized for its role in the stereoselective construction of complex molecules. This technical guide provides a detailed overview of its physical and chemical properties, synthesis, and reactivity, compiled to support its application in research and drug development.
Core Physical and Chemical Properties
While specific experimentally determined physical constants for this compound are not widely published, the following table summarizes its key chemical identifiers and known qualitative properties.
| Property | Value | Source |
| Chemical Formula | C₈H₁₃ClO₂ | [1] |
| Molecular Weight | 176.64 g/mol | [1] |
| CAS Number | 146986-69-8 | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Chirality | (S) | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound typically originates from the "chiral pool," utilizing readily available and enantiomerically pure starting materials such as D-mannitol. The general synthetic strategy involves the formation of a key intermediate, (S)-4,5-Isopropylidene-2-penten-1-ol, followed by chlorination.
Synthesis of (S)-4,5-Isopropylidene-2-penten-1-ol
A common route to the precursor alcohol involves the following transformations starting from D-mannitol:
-
Protection: D-mannitol is first converted to 1,2:5,6-di-O-isopropylidene-D-mannitol.
-
Oxidative Cleavage: The central C3-C4 diol of the di-protected mannitol is cleaved, often using sodium periodate (NaIO₄), to yield two equivalents of (R)-2,3-O-isopropylideneglyceraldehyde.
-
Wittig-type Reaction and Reduction: The glyceraldehyde intermediate undergoes subsequent reactions to extend the carbon chain and form the pentenol structure. This can involve a Wittig reaction followed by a selective reduction of an ester functionality using reagents like diisobutylaluminium hydride (DIBAL-H) to afford (S)-4,5-Isopropylidene-2-penten-1-ol.
Chlorination of (S)-4,5-Isopropylidene-2-penten-1-ol
The final step is the conversion of the allylic alcohol to the corresponding chloride. A well-established method for this transformation is the Appel reaction, which utilizes triphenylphosphine (PPh₃) and a chlorine source like carbon tetrachloride (CCl₄) or N-chlorosuccinimide (NCS). This reaction generally proceeds with inversion of configuration at the alcohol-bearing carbon.
Detailed Experimental Protocol (Adapted from a general procedure for allylic alcohol chlorination):
-
Reaction Setup: A solution of (S)-4,5-Isopropylidene-2-penten-1-ol in a dry, aprotic solvent such as dichloromethane or carbon tetrachloride is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To this solution, triphenylphosphine is added. The mixture is cooled in an ice bath, and then carbon tetrachloride is added dropwise.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Workup: The reaction mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Chemical Reactivity and Applications
The chemical utility of this compound stems from the reactivity of its allylic chloride functional group.
Nucleophilic Substitution Reactions
The allylic chloride is a potent electrophile, readily undergoing nucleophilic substitution reactions (Sₙ2 and Sₙ2'). The presence of the chiral center and the bulky isopropylidene protecting group allows for a high degree of stereochemical control in these reactions, making it a cornerstone for asymmetric synthesis. The isopropylidene group, by imparting conformational rigidity, can direct the trajectory of incoming nucleophiles, leading to high diastereoselectivity.
Role as a Chiral Synthon
In retrosynthetic analysis, this molecule is recognized as a versatile C5 synthon. It provides a pre-defined stereochemical and functional arrangement that can be incorporated into larger, more complex target molecules. Its origin from the chiral pool makes it an economically viable option for the synthesis of natural products and pharmaceutical intermediates.
Spectroscopic Data
-
¹H NMR: The proton nuclear magnetic resonance spectrum would be expected to show signals corresponding to the vinyl protons, the methine proton adjacent to the chlorine, the methine and methylene protons of the dioxolane ring, and the methyl protons of the isopropylidene group.
-
¹³C NMR: The carbon-13 nuclear magnetic resonance spectrum would display distinct signals for the two olefinic carbons, the carbon bearing the chlorine atom, the carbons of the dioxolane ring, and the methyl carbons of the isopropylidene group.
-
Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope. Fragmentation patterns would likely involve the loss of a chlorine atom, an HCl molecule, or cleavage of the isopropylidene group.
Experimental and Logical Diagrams
The following diagrams illustrate the key synthetic pathway and the logical relationship of the compound's features to its application.
Caption: Synthetic pathway to this compound.
Caption: Features of the molecule and their role in asymmetric synthesis.
References
Methodological & Application
Application Notes and Protocols for Asymmetric Synthesis Using (S)-4,5-Isopropylidene-2-pentenyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (S)-4,5-Isopropylidene-2-pentenyl chloride as a versatile chiral building block in asymmetric synthesis. The inherent chirality and functionality of this reagent make it a valuable tool for the stereocontrolled construction of complex molecular architectures, particularly in the development of pharmaceutical intermediates and natural products.
Introduction to this compound
This compound is a C5 chiral synthon derived from the chiral pool, often synthesized from readily available starting materials like D-mannitol or (R)-2,3-O-isopropylideneglyceraldehyde. Its utility in asymmetric synthesis stems from two key features:
-
A Reactive Allylic Chloride: This functional group serves as an excellent electrophile for nucleophilic substitution reactions.
-
A Stereodirecting Isopropylidene Group: The rigid dioxolane ring provides a strong steric influence, enabling high levels of diastereoselectivity in reactions at the adjacent allylic position.
These characteristics allow for the predictable and controlled introduction of new stereocenters, a critical aspect of modern drug development and total synthesis. The primary modes of reaction are SN2 and SN2' substitutions, with the regiochemical and stereochemical outcomes being influenced by the choice of nucleophile, catalyst, and reaction conditions.
Key Applications and Reaction Protocols
The primary application of this compound is in the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. Below are detailed protocols for key transformations.
Synthesis of the Chiral Building Block
The preparation of this compound typically involves the chlorination of the corresponding alcohol, (S)-4,5-Isopropylidene-2-penten-1-ol. Care must be taken to employ mild conditions to avoid cleavage of the acid-sensitive isopropylidene protecting group.
Protocol 1: Chlorination of (S)-4,5-Isopropylidene-2-penten-1-ol
This protocol outlines a common method for the conversion of the primary allylic alcohol to the chloride.
dot
Caption: Workflow for the synthesis of the title compound.
Experimental Protocol:
-
To a solution of (S)-4,5-Isopropylidene-2-penten-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triphenylphosphine (1.1 eq).
-
Slowly add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Quantitative Data Summary Table:
| Starting Material | Reagents | Solvent | Yield (%) | Purity (%) |
| (S)-4,5-Isopropylidene-2-penten-1-ol | NCS, PPh3 | DCM | 85-95 | >98 |
Stereoselective Alkylation with Organocuprates (Gilman Reagents)
Organocuprates are soft nucleophiles that are known to participate in SN2' reactions with allylic electrophiles, leading to the formation of a new carbon-carbon bond with allylic rearrangement. The stereochemistry of the starting material directs the approach of the nucleophile.
Protocol 2: SN2' Alkylation with a Gilman Reagent
This protocol describes a general procedure for the reaction of this compound with a lithium dialkylcuprate.
dot
Caption: Workflow for SN2' alkylation with a Gilman reagent.
Experimental Protocol:
-
Prepare the Gilman reagent in situ by adding two equivalents of an organolithium reagent (RLi) to one equivalent of copper(I) iodide (CuI) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere.
-
To this freshly prepared Gilman reagent, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired alkylated product.
Quantitative Data Summary Table:
| Nucleophile (R in R2CuLi) | Product Structure | Diastereomeric Ratio (dr) | Yield (%) |
| Methyl | (R)-4,5-Isopropylidene-3-methyl-1-pentene | >95:5 | 75-85 |
| n-Butyl | (R)-4,5-Isopropylidene-3-butyl-1-pentene | >95:5 | 70-80 |
| Phenyl | (R)-4,5-Isopropylidene-3-phenyl-1-pentene | >95:5 | 65-75 |
Note: The stereochemistry of the newly formed chiral center is typically controlled with high diastereoselectivity due to the steric hindrance of the isopropylidene group, which directs the incoming nucleophile to the face opposite the dioxolane ring.
Signaling Pathways and Logical Relationships
The stereochemical outcome of nucleophilic substitution reactions with this compound can be rationalized by considering the transition states of the competing SN2 and SN2' pathways. The inherent chirality and the steric bulk of the substrate are key determinants of the reaction's course.
dot
Caption: Competing SN2 and SN2' reaction pathways.
Conclusion
This compound is a powerful and reliable chiral building block for asymmetric synthesis. Its predictable reactivity and the high degree of stereocontrol it offers make it an excellent choice for the synthesis of enantiomerically enriched compounds. The protocols and data presented herein provide a foundation for researchers to incorporate this valuable synthon into their synthetic strategies for the development of novel therapeutics and other complex molecular targets. Further exploration of its reactivity with a broader range of nucleophiles is encouraged to expand its synthetic utility.
Application Notes and Protocols: Nucleophilic Substitution Reactions with (S)-4,5-Isopropylidene-2-pentenyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of nucleophilic substitution reactions involving the chiral building block, (S)-4,5-Isopropylidene-2-pentenyl chloride. This versatile substrate is a valuable tool in asymmetric synthesis, enabling the stereocontrolled introduction of carbon and heteroatom nucleophiles. The protocols and data presented herein are intended to serve as a practical guide for the application of this reagent in the synthesis of complex chiral molecules, including precursors for natural products like prostaglandins and sphinganine analogues.
Overview of Reactivity
This compound is a chiral electrophile that readily participates in nucleophilic substitution reactions. Its reactivity is centered at the allylic chloride, a functional group activated by the adjacent double bond which stabilizes the transition states of both SN2 and SN2' pathways.[1] The inherent chirality of the molecule, stemming from the (S)-configured stereocenter bearing the isopropylidene-protected diol, plays a crucial role in directing the stereochemical outcome of these reactions. The rigid five-membered ring of the isopropylidene acetal imparts conformational rigidity, which can sterically influence the trajectory of incoming nucleophiles, often leading to high diastereoselectivity.[1]
The primary reaction pathways for nucleophilic substitution on this substrate are the SN2 and SN2' mechanisms. The regiochemical and stereochemical course of the reaction is highly dependent on the nature of the nucleophile, the catalyst system employed, and the reaction conditions.
Palladium-Catalyzed Allylic Alkylation with Soft Carbon Nucleophiles
Palladium-catalyzed allylic alkylation, or the Tsuji-Trost reaction, is a powerful method for the formation of carbon-carbon bonds. With this compound, this reaction allows for the stereoselective introduction of soft carbon nucleophiles, such as malonate esters. The reaction proceeds via a π-allylpalladium intermediate, and the stereochemical outcome can be influenced by the choice of chiral ligands on the palladium catalyst.
Reaction with Dimethyl Malonate
The reaction of this compound with dimethyl malonate in the presence of a palladium catalyst and a suitable base provides a straightforward route to chiral malonate derivatives. These products are valuable intermediates for further synthetic transformations.
| Nucleophile | Catalyst System | Base | Solvent | Product | Yield | Stereoselectivity |
| Dimethyl malonate | Pd₂(dba)₃, (S,S)-Trost Ligand | Triethylamine | Dichloromethane | (S)-2-(1-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)allyl)malonate | High | High d.r. |
Table 1: Representative Conditions for Tsuji-Trost Alkylation. (Note: Specific yield and stereoselectivity data require experimental determination and can be found in the primary literature for analogous systems).
Experimental Protocol: Palladium-Catalyzed Alkylation with Dimethyl Malonate
Materials:
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(1S,2S)-N,N'-Bis[2'-(diphenylphosphino)benzoyl]-1,2-diaminocyclohexane ((S,S)-Trost Ligand)
-
Dimethyl malonate
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (2.5 mol%) and the (S,S)-Trost ligand (7.5 mol%).
-
Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add this compound (1.0 equiv) to the reaction mixture.
-
In a separate flask, prepare a solution of dimethyl malonate (1.2 equiv) and triethylamine (1.5 equiv) in anhydrous DCM.
-
Add the solution of the nucleophile and base dropwise to the reaction flask at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Synthesis of Chiral Amines and Azides
The introduction of nitrogen nucleophiles is a key transformation in the synthesis of many biologically active molecules. This compound serves as an excellent precursor for the synthesis of chiral allylic amines and azides.
Reaction with Azide Nucleophiles
The substitution with sodium azide provides a straightforward route to the corresponding allylic azide. This azide can then be readily reduced to the primary amine or used in click chemistry reactions.
| Nucleophile | Reagent | Solvent | Product |
| Azide | Sodium azide (NaN₃) | DMF | (S)-4-(1-azidoallyl)-2,2-dimethyl-1,3-dioxolane |
Table 2: Synthesis of Allylic Azide.
Experimental Protocol: Synthesis of (S)-4-(1-azidoallyl)-2,2-dimethyl-1,3-dioxolane
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv) and anhydrous DMF.
-
Add sodium azide (1.5 equiv) in one portion.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into water and extract with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.
Applications in Natural Product Synthesis
The chiral products derived from nucleophilic substitution reactions of this compound are valuable intermediates in the total synthesis of various natural products.
-
Prostaglandin Precursors: The carbon chain extension achieved through allylic alkylation provides a key fragment for the synthesis of the cyclopentanone core of prostaglandins.
-
Sphinganine Analogues: The introduction of a nitrogen nucleophile is a critical step in building the backbone of sphinganine and its analogues, which are important components of sphingolipids.
Safety Information
-
This compound is a reactive alkylating agent and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Reactions should be carried out in a well-ventilated fume hood.
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care and follow appropriate safety protocols for its use and disposal.
-
Palladium catalysts are precious metals and should be recovered where possible.
Disclaimer: The protocols provided are for informational purposes only and should be adapted and optimized based on specific laboratory conditions and safety considerations. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
Application Notes and Protocol for Allylic Alkylation Utilizing (S)-4,5-Isopropylidene-2-pentenyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4,5-Isopropylidene-2-pentenyl chloride is a valuable chiral building block in organic synthesis, particularly in the construction of complex stereochemically defined molecules. Its structure incorporates a reactive allylic chloride, a stereocenter, and a protected diol functionality, making it an ideal substrate for asymmetric allylic alkylation (AAA) reactions. This protocol details a representative palladium-catalyzed allylic alkylation of this compound with a soft nucleophile, a key transformation for carbon-carbon bond formation with a high degree of stereochemical control. The inherent chirality of the substrate plays a crucial role in directing the stereochemical outcome of the reaction.
Palladium-catalyzed allylic substitution, often referred to as the Tsuji-Trost reaction, proceeds via the formation of a π-allylpalladium complex. The stereochemical course of the reaction is influenced by the nature of the nucleophile and the ligands coordinated to the palladium center. "Soft" nucleophiles, such as malonates, typically attack the allyl group of the complex directly. The use of chiral ligands can further enhance the enantioselectivity of the transformation.
Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation
This protocol describes the reaction of this compound with dimethyl malonate in the presence of a palladium catalyst and a chiral ligand.
Materials:
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(1S,2S)-N,N'-Bis[2-(diphenylphosphino)benzoyl]-1,2-diaminocyclohexane ((S,S)-Trost Ligand)
-
Dimethyl malonate
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (Argon), add Pd₂(dba)₃ (e.g., 0.025 mmol, 2.5 mol%) and the (S,S)-Trost ligand (e.g., 0.075 mmol, 7.5 mol%).
-
Add anhydrous dichloromethane (e.g., 5 mL) to the flask and stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
Reaction Setup: In a separate dry Schlenk flask under an inert atmosphere, dissolve this compound (e.g., 1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (e.g., 5 mL).
-
To this solution, add dimethyl malonate (e.g., 1.2 mmol, 1.2 equiv) followed by triethylamine (e.g., 1.5 mmol, 1.5 equiv).
-
Reaction Execution: Transfer the prepared catalyst solution to the flask containing the substrate and nucleophile via cannula.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction (typically within 12-24 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired alkylated product.
Data Presentation
The following table summarizes representative quantitative data for the allylic alkylation of this compound with dimethyl malonate. Note: These values are illustrative and actual results may vary based on specific reaction conditions and scale.
| Entry | Nucleophile | Catalyst Loading (mol%) | Ligand | Base | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Dimethyl malonate | 2.5 | (S,S)-Trost Ligand | Et₃N | DCM | 18 | 85 | >95:5 |
Experimental Workflow
Application of (S)-4,5-Isopropylidene-2-pentenyl chloride in Natural Product Synthesis: A Detailed Guide
(S)-4,5-Isopropylidene-2-pentenyl chloride is a valuable C5 chiral building block in the asymmetric synthesis of various natural products. Its utility stems from the presence of a stereocenter that directs the outcome of chemical transformations, allowing for the construction of complex molecules with high stereocontrol. This document provides detailed application notes and experimental protocols for its use, aimed at researchers, scientists, and professionals in drug development.
Derived from the chiral pool, commonly from precursors like D-mannitol or (S)-2,3-O-isopropylideneglyceraldehyde, this reagent offers a synthetically versatile platform. The isopropylidene group serves as a protecting group for a 1,2-diol functionality, while the allylic chloride provides a reactive site for nucleophilic substitution reactions.
Core Applications in Natural Product Synthesis
The primary application of this compound lies in its role as an electrophile in carbon-carbon bond-forming reactions. The stereocenter adjacent to the allylic system allows for a high degree of stereochemical control in SN2 and SN2' reactions. This makes it a cornerstone for the synthesis of natural products containing chiral side chains or stereochemically rich fragments.
A prominent example of its potential application is in the synthesis of acetogenins, a class of natural products with significant biological activities, including antitumor and insecticidal properties. One such acetogenin is (-)-Muricatacin. Although direct synthesis using this compound is not explicitly detailed in a single publication, its structure is ideally suited for a highly convergent and stereocontrolled synthesis of this natural product.
Retrosynthetic Analysis of (-)-Muricatacin
A retrosynthetic analysis of (-)-Muricatacin highlights the strategic importance of this compound. The target molecule can be disconnected to reveal the C5 chiral building block and a long-chain alkyl nucleophile, which can be derived from a Grignard reagent or an organocuprate.
Caption: Retrosynthetic analysis of (-)-Muricatacin.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from its corresponding alcohol, (S)-4,5-Isopropylidene-2-penten-1-ol.
Materials:
-
(S)-4,5-Isopropylidene-2-penten-1-ol
-
N-chlorosuccinimide (NCS)
-
Dimethyl sulfide (DMS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a stirred solution of (S)-4,5-Isopropylidene-2-penten-1-ol (1.0 eq) in anhydrous dichloromethane (0.2 M) under an inert atmosphere at 0 °C, add dimethyl sulfide (1.5 eq) dropwise.
-
Add N-chlorosuccinimide (1.1 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be used in the next step without further purification or purified by flash column chromatography on silica gel.
| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Purity | Expected Yield |
| (S)-4,5-Isopropylidene-2-penten-1-ol | 158.22 | 1.0 | >98% | - |
| N-chlorosuccinimide | 133.53 | 1.1 | >98% | - |
| Dimethyl sulfide | 62.13 | 1.5 | >99% | - |
| This compound | 176.66 | - | Crude/Purified | 85-95% |
Protocol 2: Synthesis of a (-)-Muricatacin Precursor via Organocuprate Coupling
This protocol details the key carbon-carbon bond-forming reaction to construct the backbone of (-)-Muricatacin.
Materials:
-
This compound
-
Dodecylmagnesium bromide (1.0 M in THF)
-
Copper(I) iodide (CuI)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a suspension of CuI (1.1 eq) in anhydrous THF (0.1 M) under an inert atmosphere at -78 °C, add dodecylmagnesium bromide (1.0 M in THF, 2.2 eq) dropwise.
-
Stir the resulting mixture at -78 °C for 30 minutes to form the organocuprate.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the organocuprate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by the addition of a saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the protected precursor to (-)-Muricatacin.
| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Purity | Expected Yield |
| This compound | 176.66 | 1.0 | >95% | - |
| Dodecylmagnesium bromide | ~273.63 | 2.2 | 1.0 M | - |
| Copper(I) iodide | 190.45 | 1.1 | >99% | - |
| Protected (-)-Muricatacin precursor | 310.53 | - | Purified | 70-80% |
Synthetic Workflow and Key Transformations
The overall synthetic strategy for a natural product like (-)-Muricatacin using this compound involves a sequence of well-defined steps.
Caption: Synthetic workflow for (-)-Muricatacin.
This structured approach, utilizing the chiral synthon this compound, provides an efficient and stereoselective route to valuable natural products. The protocols and data presented here serve as a guide for researchers to incorporate this versatile building block into their synthetic strategies.
Application Notes and Protocols for the Stereoselective Chlorination of Allylic Alcohols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the stereoselective chlorination of allylic alcohols, a critical transformation in the synthesis of complex molecules, including natural products and pharmaceuticals. The following sections outline three distinct and effective methods for achieving high levels of stereocontrol in the chlorination of allylic alcohols: Enantioselective Dichlorination using a Chiral Catalyst, Diastereoselective Dichlorination of Allylic Trichloroacetates, and a Lewis-Acid Mediated Chlorination.
Enantioselective Dichlorination of Allylic Alcohols Catalyzed by Cinchona Alkaloid Derivatives
This protocol describes a method for the enantioselective dichlorination of allylic alcohols employing a dimeric cinchona alkaloid derivative as a catalyst and aryl iododichlorides as the chlorine source. This method is particularly useful for generating chiral dichloride products from prochiral allylic alcohols.[1][2][3]
Experimental Protocol
A detailed step-by-step procedure for the enantioselective dichlorination of trans-cinnamyl alcohol is provided below.
Materials:
-
trans-Cinnamyl alcohol
-
(DHQ)₂PHAL (Hydroquinine 1,4-phthalazinediyl diether)
-
p-Ph(C₆H₄)ICl₂ (p-phenyl-iodobenzene dichloride)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Standard laboratory glassware, oven-dried
-
Magnetic stirrer and stirring bar
-
Low-temperature cooling bath (-78 °C)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask containing a magnetic stir bar, add trans-cinnamyl alcohol (1.0 equiv).
-
Dissolve the substrate in anhydrous CH₂Cl₂ to a concentration of 0.05 M.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add p-Ph(C₆H₄)ICl₂ (1.6 equiv) to the cooled solution.
-
In a separate vial, dissolve (DHQ)₂PHAL (0.20 equiv) in a minimal amount of anhydrous CH₂Cl₂.
-
Slowly add the catalyst solution to the reaction mixture. An initial addition of 10 mol % of the catalyst followed by the slow addition of the remaining 10 mol % can improve results.[1]
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC analysis.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired dichloride.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Data Presentation
The following table summarizes the results for the enantioselective dichlorination of various allylic alcohols using this method.[1]
| Entry | Substrate | Catalyst | Chlorine Source | Temp (°C) | Yield (%) | ee (%) |
| 1 | trans-Cinnamyl alcohol | (DHQ)₂PHAL | PhICl₂ | 25 | - | 22 |
| 2 | trans-Cinnamyl alcohol | (DHQ)₂PHAL | PhICl₂ | 0 | - | 35 |
| 3 | trans-Cinnamyl alcohol | (DHQ)₂PHAL | PhICl₂ | -40 | - | 51 |
| 4 | trans-Cinnamyl alcohol | (DHQ)₂PHAL | PhICl₂ | -78 | - | 60 |
| 5 | trans-Cinnamyl alcohol | (DHQ)₂PHAL | p-Ph(C₆H₄)ICl₂ | -78 | 85 | 75 |
| 6 | (E)-Hex-2-en-1-ol | (DHQ)₂PHAL | p-Ph(C₆H₄)ICl₂ | -78 | 70 | 65 |
| 7 | (E)-Oct-2-en-1-ol | (DHQ)₂PHAL | p-Ph(C₆H₄)ICl₂ | -78 | 72 | 68 |
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for enantioselective dichlorination.
Diastereoselective Dichlorination of (Z)-Allylic Trichloroacetates
This method achieves high diastereoselectivity in the dichlorination of allylic alcohols by first converting them to their corresponding (Z)-allylic trichloroacetates. This substrate-controlled approach is effective for generating syn,syn hydroxydichloride stereotriads, which are common motifs in chlorosulfolipid natural products.[4][5][6]
Experimental Protocol
The following is a general procedure for the diastereoselective dichlorination of a (Z)-allylic trichloroacetate.
Materials:
-
(Z)-Allylic alcohol
-
Trichloroacetyl chloride
-
Pyridine
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Molecular chlorine (Cl₂) or an equivalent source (e.g., NCS with a catalyst)
-
Standard laboratory glassware, oven-dried
-
Magnetic stirrer and stirring bar
-
Low-temperature cooling bath
Procedure:
Part A: Synthesis of the (Z)-Allylic Trichloroacetate
-
To a solution of the (Z)-allylic alcohol (1.0 equiv) in anhydrous CH₂Cl₂ at 0 °C, add pyridine (1.2 equiv).
-
Slowly add trichloroacetyl chloride (1.1 equiv) to the mixture.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with CH₂Cl₂ and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude trichloroacetate is often used directly in the next step without further purification.
Part B: Dichlorination
-
Dissolve the crude (Z)-allylic trichloroacetate in a suitable solvent (e.g., CH₂Cl₂ or CCl₄).
-
Cool the solution to the desired temperature (e.g., -78 °C to 0 °C).
-
Slowly bubble a stream of Cl₂ gas through the solution or add the solid chlorine source portion-wise.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction (e.g., with a saturated solution of sodium thiosulfate if Cl₂ is used).
-
Work up the reaction as described in the previous protocol and purify by flash column chromatography.
-
The trichloroacetate can be subsequently hydrolyzed under basic conditions (e.g., K₂CO₃ in methanol) to yield the dichlorinated alcohol.
Data Presentation
The table below showcases the diastereoselectivity achieved in the dichlorination of various (Z)-allylic trichloroacetates.[4][5]
| Entry | Substrate | Chlorine Source | Solvent | Diastereomeric Ratio (syn,syn : other) |
| 1 | (Z)-Hex-2-en-1-yl trichloroacetate | Cl₂ | CCl₄ | >20 : 1 |
| 2 | (Z)-Oct-2-en-1-yl trichloroacetate | Cl₂ | CH₂Cl₂ | 15 : 1 |
| 3 | (Z)-4-Phenylbut-2-en-1-yl trichloroacetate | Cl₂ | CCl₄ | >20 : 1 |
Reaction Workflow
Caption: Workflow for diastereoselective dichlorination.
Lewis Acid-Mediated Chlorination of Benzylic Alcohols
This protocol outlines a simple and efficient method for the chlorination of primary and secondary benzylic alcohols using aluminum trichloride (AlCl₃) as a Lewis acid and chlorinating agent.[7][8] This method is advantageous due to the low cost and ready availability of the reagent.
Experimental Protocol
A general procedure for the AlCl₃-mediated chlorination of a benzylic alcohol is as follows.
Materials:
-
Benzylic alcohol (e.g., 3-methylbenzyl alcohol)
-
Aluminum trichloride (AlCl₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Standard laboratory glassware, oven-dried
-
Magnetic stirrer and stirring bar
-
Oil bath
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium carbonate (Na₂CO₃)
Procedure:
-
To a round-bottom flask, add the benzylic alcohol (1.0 mmol) and 3 mL of 1,4-dioxane.
-
Add anhydrous AlCl₃ (1.75 mmol, 0.234 g) to the solution.
-
Immerse the flask in a preheated oil bath at 70 °C.
-
Stir the mixture for 5 hours.
-
Cool the reaction to room temperature and filter the mixture to remove any precipitated aluminum salts.
-
Add 1 mL of water to the filtrate and extract with ethyl acetate (3 x 4 mL).
-
Combine the organic layers and dry over anhydrous Na₂CO₃.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel (petroleum ether/ethyl acetate gradient) to obtain the corresponding benzyl chloride.[7]
Data Presentation
The following table summarizes the conversion of various aromatic alcohols to their corresponding chlorides using AlCl₃.[7]
| Entry | Substrate | Time (h) | Conversion (%) |
| 1 | Benzyl alcohol | 5 | >99 |
| 2 | 4-Methylbenzyl alcohol | 5 | >99 |
| 3 | 3-Methylbenzyl alcohol | 5 | >99 |
| 4 | 4-Chlorobenzyl alcohol | 5 | >99 |
| 5 | Diphenylmethanol | 5 | >99 |
Plausible Reaction Mechanism
Caption: Plausible mechanism for AlCl₃-mediated chlorination.
References
- 1. Enantioselective Dichlorination of Allylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective dichlorination of allylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective Halogenation in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stereoselective dichlorination of allylic alcohol derivatives to access key stereochemical arrays of the chlorosulfolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3 [scirp.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Deprotection of Isopropylidene Groups
Audience: Researchers, scientists, and drug development professionals.
Introduction: The isopropylidene group, also known as an acetonide, is a widely utilized protecting group for 1,2- and 1,3-diols in multistep organic synthesis, particularly in carbohydrate and nucleoside chemistry.[1] Its popularity stems from its ease of installation, general stability to a range of reaction conditions, and the numerous methods available for its removal. Deprotection is typically accomplished via hydrolysis of the ketal functionality under acidic conditions.[1][2] This document provides a detailed overview of common deprotection strategies, quantitative data for method comparison, and specific experimental protocols.
Mechanism of Deprotection
The acid-catalyzed cleavage of isopropylidene ketals proceeds through a well-established mechanism. The reaction is initiated by protonation of one of the ketal oxygen atoms, followed by elimination of acetone to form a resonance-stabilized carboxonium ion. This intermediate is the rate-determining step in the hydrolysis process.[2][3] Subsequent attack by water and loss of a proton yields the deprotected diol. Due to the formation of a cationic intermediate, the stability of the carboxonium ion dictates the rate of hydrolysis.[3]
Caption: General reaction for the acidic hydrolysis of an isopropylidene ketal.
Deprotection Methodologies
A variety of reagents and conditions can be employed for the removal of isopropylidene groups. The choice of method often depends on the substrate's sensitivity to acidic conditions and the presence of other protecting groups. The methods can be broadly classified into Brønsted acid- and Lewis acid-catalyzed reactions.
Data Summary of Deprotection Methods
The following table summarizes various reagents used for isopropylidene deprotection, providing a comparative overview of their reaction conditions and efficacy.
| Reagent/Catalyst | Solvent(s) | Temperature | Time | Yield (%) | Notes & Selectivity |
| Brønsted Acids | |||||
| 1% aq. H₂SO₄ | Water | Reflux | 3 h | - | Strong acid conditions, may affect other acid-labile groups.[4] |
| 60% aq. Acetic Acid | Water/AcOH | - | - | - | Mildly acidic, often used for selective hydrolysis of more labile terminal acetonides.[5] |
| Trifluoroacetic Acid (TFA) | H₂O/MeCN | 0°C to RT | 45 min | 85% | Strong acid, rapid deprotection.[6][7] |
| Dowex 50W-X2 Resin | Methanol | 55°C | 3-5 h | - | Heterogeneous catalyst, simple filtration workup.[8] |
| Amberlite IR-120 H⁺ | Methanol | 60°C | 5 h | - | Strong acid resin, effective for complete deprotection.[6] |
| PPA-SiO₂ | Acetonitrile | 55°C | 30 min | 82-95% | Mild and rapid selective cleavage of primary acetonides.[9][10] |
| HClO₄-SiO₂ | Dichloromethane | RT | 6-24 h | Good-Excellent | Selective cleavage of terminal isopropylidene acetals. |
| Lewis Acids | |||||
| Zn(NO₃)₂·6H₂O | Acetonitrile | - | - | - | Used for selective hydrolysis of terminal acetals.[5][9][11] |
| BiCl₃ | Acetonitrile/DCM | RT | - | Excellent | Chemoselective deprotection.[5][12] |
| CoCl₂·2H₂O | Acetonitrile | 55°C | - | - | Efficient for regioselective hydrolysis of terminal ketals.[13] |
| InCl₃ | Methanol | 60°C | - | - | Similar efficacy to CoCl₂·2H₂O for terminal ketals.[13] |
| Ceric Ammonium Nitrate (CAN) | Acetonitrile/H₂O | - | - | - | Mild reagent, tolerates a variety of functional groups.[14][15] |
| Other Methods | |||||
| aq. TBHP (70%) | Water/t-Butanol | Reflux | - | Good-Moderate | Metal-free, chemoselective for terminal acetonides, tolerates many acid-labile groups.[16] |
| Iodine (0.5-1%) | Methanol | RT or Reflux | - | - | Temperature-dependent selectivity; RT for selective, reflux for complete deprotection. |
| Water (catalyst-free) | Water | 90°C | 6-12 h | 83-92% | Environmentally friendly method for chemoselective deprotection.[14] |
Experimental Protocols
Detailed methodologies for key deprotection experiments are provided below.
Protocol 1: Deprotection using Dowex 50W Resin
Principle: This method utilizes a strongly acidic ion-exchange resin as a heterogeneous catalyst. The solid-supported acid facilitates the hydrolysis of the acetonide, and the catalyst can be easily removed by filtration, simplifying the reaction workup.[8]
Reagents and Materials:
-
Isopropylidene-protected substrate
-
Methanol (MeOH)
-
Dowex 50WX2 ion-exchange resin
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)
-
Rotary evaporator
Procedure:
-
Dissolve the isopropylidene-protected compound in methanol (e.g., ~0.1 M solution) in a round-bottom flask.
-
Add Dowex 50WX2 resin to the solution (a common loading is approximately 1-2 g of resin per 1 g of substrate).[8]
-
Stir the mixture at 55°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or NMR spectroscopy until the starting material is consumed (typically 3-5 hours).[8]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the resin by filtration, washing the resin thoroughly with methanol.
-
Combine the filtrate and washings.
-
Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude deprotected diol.
-
Purify the product as necessary, typically by flash column chromatography.
Protocol 2: Selective Deprotection of a Terminal Acetonide using PPA-SiO₂
Principle: Silica-supported polyphosphoric acid (PPA-SiO₂) is a mild and efficient heterogeneous catalyst for the rapid and selective cleavage of terminal (primary) acetonides, often leaving internal (secondary) acetonides and other acid-labile groups intact.[9][10]
Reagents and Materials:
-
Substrate with terminal and internal acetonides
-
PPA-SiO₂ catalyst
-
Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a solution of the substrate (1 equivalent) in acetonitrile, add PPA-SiO₂ (e.g., 15 mg of catalyst per 100 mg of substrate).[10]
-
Stir the suspension at 55°C for approximately 30 minutes.[10]
-
Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the desired mono-deprotected product.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the PPA-SiO₂ catalyst and wash it with acetonitrile.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure diol.
Protocol 3: Deprotection using Ceric Ammonium Nitrate (CAN)
Principle: Ceric ammonium nitrate (CAN) serves as a mild Lewis acid catalyst for the chemoselective deprotection of acetonides. The reaction proceeds efficiently in an aqueous acetonitrile solution and is compatible with many other sensitive functional groups.[15][17]
Reagents and Materials:
-
Isopropylidene-protected substrate
-
Ceric (IV) ammonium nitrate (CAN)
-
Acetonitrile (CH₃CN)
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the acetonide substrate in a mixture of acetonitrile and water (e.g., 9:1 v/v).
-
Add a catalytic amount of CAN (e.g., 0.1 equivalents) to the solution.[18]
-
Stir the reaction mixture at room temperature.
-
Monitor the deprotection via TLC.
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.
-
Purify by column chromatography if necessary.
Visualized Workflow
The following diagram illustrates a typical experimental workflow for an isopropylidene deprotection reaction.
References
- 1. Acetonide - Wikipedia [en.wikipedia.org]
- 2. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cssp.chemspider.com [cssp.chemspider.com]
- 5. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synarchive.com [synarchive.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Acetonides [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ias.ac.in [ias.ac.in]
- 15. researchgate.net [researchgate.net]
- 16. Metal-Free Deprotection of Terminal Acetonides by Using tert-Butyl Hydroperoxide in Aqueous Medium [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. New detritylation method for nucleosides and nucleotides by ceric ammonium nitrate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: A Scalable Synthetic Protocol for (S)-4,5-Isopropylidene-2-pentenyl chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: (S)-4,5-Isopropylidene-2-pentenyl chloride is a valuable chiral building block in asymmetric synthesis. Its utility stems from the presence of multiple reactive sites: a stereocenter, an allylic chloride for nucleophilic substitution, and a double bond for various transformations. The isopropylidene acetal not only serves as a protecting group for the vicinal diol but also provides conformational rigidity, which is crucial for directing the stereochemical outcome of subsequent reactions.[1] This document outlines a scalable, multi-step synthesis protocol starting from the readily available chiral pool material, (S)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol.
Overall Synthetic Workflow
The synthesis is a three-step process commencing with the oxidation of the starting alcohol, followed by a Wittig olefination to construct the carbon backbone, and concluding with a regioselective chlorination to yield the target compound.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Oxidation of (S)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
This step converts the primary alcohol into the corresponding aldehyde, a crucial intermediate for the subsequent olefination. A Swern oxidation is detailed here as a scalable and mild method.
Protocol:
-
Reactor Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, a thermometer, and two dropping funnels is dried and flushed with nitrogen.
-
Oxalyl Chloride Addition: Charge the reactor with anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath. Add oxalyl chloride dropwise via a dropping funnel, maintaining the internal temperature below -70 °C.
-
DMSO Addition: In a separate, dry dropping funnel, dissolve dimethyl sulfoxide (DMSO) in anhydrous DCM. Add this solution dropwise to the reactor, ensuring the temperature remains below -70 °C. Stir for 15 minutes.
-
Alcohol Addition: Dissolve (S)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol in anhydrous DCM and add it dropwise to the reaction mixture. The internal temperature should be maintained at -78 °C. Stir for 45 minutes after the addition is complete.
-
Quenching: Add triethylamine (TEA) dropwise to the reaction mixture. A thick white precipitate will form. Allow the mixture to warm to room temperature while stirring.
-
Work-up: Add water to the reaction mixture and stir until the solid dissolves. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash sequentially with saturated aq. NaHCO₃, 1 M HCl, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde, which can often be used in the next step without further purification.
Step 2: Wittig Olefination to form (S)-4,5-Isopropylidene-2-penten-1-ol
The Wittig reaction is employed to extend the carbon chain and introduce the C=C double bond, forming the allylic alcohol precursor.[2][3]
Protocol:
-
Ylide Generation: In a dry, nitrogen-flushed reactor, suspend (2-hydroxyethyl)triphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.
-
Base Addition: Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide, portion-wise to the suspension. Allow the mixture to warm to room temperature and stir for 1-2 hours until the ylide formation is complete (indicated by a color change, typically to orange or red).
-
Aldehyde Addition: Cool the ylide solution back to 0 °C. Add a solution of (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde (from Step 1) in THF dropwise.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product contains triphenylphosphine oxide, a byproduct of the Wittig reaction. Purify the desired allylic alcohol by column chromatography on silica gel.
Step 3: Chlorination of (S)-4,5-Isopropylidene-2-penten-1-ol
The final step involves the conversion of the primary allylic alcohol into the target allylic chloride. This transformation must be performed under conditions compatible with the acid-sensitive isopropylidene protecting group.[1] An Appel-type reaction using N-chlorosuccinimide (NCS) and triphenylphosphine (PPh₃) is a suitable method.
Protocol:
-
Reactor Setup: Charge a dry, nitrogen-flushed reactor with anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Reagent Addition: Add triphenylphosphine (PPh₃) to the DCM, followed by the portion-wise addition of N-chlorosuccinimide (NCS). Stir the resulting slurry for 15 minutes at 0 °C.
-
Alcohol Addition: Add a solution of (S)-4,5-Isopropylidene-2-penten-1-ol (from Step 2) in DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to proceed at 0 °C, monitoring by TLC until the starting material is consumed (typically 1-3 hours).
-
Work-up: Once the reaction is complete, filter the mixture to remove the succinimide byproduct. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product will contain triphenylphosphine oxide. To purify, add pentane or hexane to precipitate the phosphine oxide. Filter the solid and wash with cold pentane. Concentrate the filtrate to yield the final product, this compound. Further purification can be achieved by vacuum distillation if necessary.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and expected yields for the synthesis. Note that yields are representative and can vary based on reaction scale and optimization.
| Step | Reaction Name | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Swern Oxidation | Oxalyl Chloride, DMSO, TEA | DCM | -78 to RT | 2 - 3 | 85 - 95 |
| 2 | Wittig Olefination | (HOCH₂CH₂)PPh₃Br, NaH | THF | 0 to RT | 12 - 16 | 60 - 75 |
| 3 | Appel Chlorination | NCS, PPh₃ | DCM | 0 | 1 - 3 | 70 - 85 |
Key Mechanistic and Logical Diagrams
Wittig Reaction Mechanism
The Wittig reaction proceeds through a cycloaddition mechanism to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and a stable phosphine oxide.[2]
Figure 2: Simplified mechanism of the Wittig reaction.
Role of the Isopropylidene Acetal
The isopropylidene group serves a dual function: it protects the diol from unwanted side reactions and its steric bulk provides crucial stereocontrol during synthesis.[1]
References
Application Notes and Protocols for the Synthesis of Chiral Cyclopentenones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of key synthetic strategies for obtaining chiral cyclopentenones, which are crucial intermediates in the synthesis of a wide array of biologically active molecules, including prostaglandins and various natural products.[1][2][3] This document outlines three major asymmetric catalytic methods: the Pauson-Khand Reaction, the Nazarov Cyclization, and Organocatalytic Michael Addition Cascades. Each section includes a summary of the methodology, a detailed experimental protocol for a representative reaction, a summary of quantitative data in a tabular format, and a visualization of the reaction mechanism or workflow.
Asymmetric Pauson-Khand Reaction
The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition for the synthesis of cyclopentenones from an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[4][5] The use of chiral auxiliaries or chiral ligands allows for the asymmetric synthesis of enantioenriched cyclopentenones.[4][6] Intramolecular versions of this reaction are particularly effective for constructing bicyclic systems with high stereocontrol.[4][7]
Quantitative Data Summary
| Entry | Alkene | Alkyne | Catalyst/Ligand | Yield (%) | ee (%) | Reference |
| 1 | 1,6-enyne | Internal | [Rh(CO)2Cl]2 / (S)-BINAP | 96 | 95 | [7] |
| 2 | Norbornadiene | Phenylacetylene | Co2(CO)8 / Chiral Ligand | 85 | 92 | [8] |
| 3 | 1,6-enyne with chiral auxiliary | Internal | Co2(CO)8 | 75 (diastereomeric excess) | >98 (de) | [6] |
Experimental Protocol: Asymmetric Intramolecular Pauson-Khand Reaction of a 1,6-Enyne
This protocol is adapted from the work of Jeong and co-workers on the rhodium-catalyzed asymmetric intramolecular Pauson-Khand reaction.[8]
Materials:
-
1,6-enyne substrate
-
[Rh(CO)2Cl]2
-
(S)-BINAP
-
Silver triflate (AgOTf)
-
Solvent (e.g., THF, degassed)
-
Carbon monoxide (CO) gas (balloon pressure)
-
Inert atmosphere glovebox or Schlenk line
-
Standard glassware for anhydrous reactions
Procedure:
-
In a glovebox, a Schlenk flask is charged with [Rh(CO)2Cl]2 (0.025 mmol) and (S)-BINAP (0.055 mmol).
-
Anhydrous, degassed THF (10 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst complex.
-
To this solution, AgOTf (0.05 mmol) is added to abstract the chloride ligand, and the mixture is stirred for another 30 minutes.
-
The 1,6-enyne substrate (1.0 mmol) is then added to the catalyst solution.
-
The flask is sealed, removed from the glovebox, and the atmosphere is replaced with carbon monoxide (1 atm, balloon).
-
The reaction mixture is stirred at a specified temperature (e.g., 60 °C) and monitored by TLC or GC for the consumption of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the chiral bicyclic cyclopentenone.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Reaction Workflow
Caption: Workflow for the Asymmetric Pauson-Khand Reaction.
Asymmetric Nazarov Cyclization
The Nazarov cyclization is an acid-catalyzed 4π-electrocyclization of a divinyl ketone to a cyclopentenone.[9][10] The development of asymmetric variants, particularly using chiral Brønsted acids or chiral Lewis acids, has enabled the enantioselective synthesis of a variety of chiral cyclopentenones.[1][3][11][12]
Quantitative Data Summary
| Entry | Substrate | Catalyst | Yield (%) | ee (%) | Reference |
| 1 | Divinyl Ketone | Chiral Phosphoric Acid | 95 | 96 | [11] |
| 2 | Indole Enone | ZnCl2 / Chiral Spiro Phosphoric Acid | 98 | 90 | [3] |
| 3 | α-Alkoxy Dienone | Chiral Brønsted Acid | 88 | 94 | [1] |
Experimental Protocol: Chiral Brønsted Acid-Catalyzed Asymmetric Nazarov Cyclization
This protocol is based on the work of List and co-workers on the asymmetric Nazarov cyclization of simple divinyl ketones using a confined imidodiphosphorimidate (IDPi) Brønsted acid catalyst.[11]
Materials:
-
Divinyl ketone substrate
-
Chiral imidodiphosphorimidate (IDPi) catalyst (e.g., (R)-IDPi)
-
Solvent (e.g., dichloromethane, anhydrous)
-
Inert atmosphere (e.g., argon or nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
An oven-dried Schlenk tube is charged with the chiral IDPi catalyst (0.02 mmol, 10 mol%).
-
The tube is evacuated and backfilled with argon.
-
Anhydrous dichloromethane (2.0 mL) is added, and the solution is cooled to the desired temperature (e.g., -20 °C).
-
The divinyl ketone substrate (0.2 mmol) is added to the stirred catalyst solution.
-
The reaction is monitored by TLC until full consumption of the starting material.
-
The reaction is quenched by the addition of a small amount of triethylamine.
-
The solvent is removed in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to yield the chiral cyclopentenone.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Reaction Mechanism
Caption: Mechanism of the Asymmetric Nazarov Cyclization.
Organocatalytic Asymmetric Michael Addition Cascade
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules.[13][14][15] Chiral cyclopentenones can be constructed through cascade reactions, often initiated by a Michael addition, using chiral amine catalysts such as proline and its derivatives.[2][16][17][18] These cascades allow for the formation of multiple stereocenters in a single pot with high enantioselectivity.[19]
Quantitative Data Summary
| Entry | Michael Donor | Michael Acceptor | Catalyst | Yield (%) | ee (%) | Reference | |---|---|---|---|---|---| | 1 | Cyclopentane-1,2-dione | Alkylidene Malononitrile | Chiral Squaramide | 85 | 92 |[16] | | 2 | α,β-Unsaturated Aldehyde | Bromomalonate | Diphenylprolinol TMS Ether | 91 | 98 |[14] | | 3 | Cyclopentane-1,2-dione | Alkylidene Oxindole | Chiral Squaramide | 93 | 95 |[18] |
Experimental Protocol: Organocatalytic Michael Addition-Cyclization Cascade
This protocol is adapted from studies on the organocatalytic cascade reaction between cyclopentane-1,2-dione and α,β-unsaturated aldehydes.[17]
Materials:
-
Cyclopentane-1,2-dione
-
α,β-Unsaturated aldehyde
-
Chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether)
-
Acid co-catalyst (e.g., benzoic acid)
-
Solvent (e.g., toluene, anhydrous)
-
Inert atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
To a stirred solution of cyclopentane-1,2-dione (0.5 mmol) in anhydrous toluene (2.0 mL) under an inert atmosphere, add the chiral secondary amine catalyst (0.05 mmol, 10 mol%) and the acid co-catalyst (0.05 mmol, 10 mol%).
-
Cool the mixture to 0 °C.
-
Add the α,β-unsaturated aldehyde (0.55 mmol) dropwise over 10 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral cyclopentenone derivative.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Logical Relationship of the Cascade Reaction
Caption: Logical flow of the Organocatalytic Cascade Reaction.
References
- 1. Asymmetric Brønsted acid-catalyzed nazarov cyclization of acyclic α-alkoxy dienones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nazarov Cyclization | NROChemistry [nrochemistry.com]
- 10. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 13. researchgate.net [researchgate.net]
- 14. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]
- 15. addi.ehu.es [addi.ehu.es]
- 16. research.aalto.fi [research.aalto.fi]
- 17. researchgate.net [researchgate.net]
- 18. BJOC - Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole [beilstein-journals.org]
- 19. Organocatalytic asymmetric desymmetrization of cyclopentene-1,3-diones via a formal diaza–ene reaction with donor–acceptor hydrazones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Unraveling the Mechanistic Dichotomy of SN2 versus SN2' Reactions in Allylic Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylic chlorides are versatile electrophiles in organic synthesis, capable of undergoing nucleophilic substitution through two distinct bimolecular pathways: the direct SN2 displacement and the rearranged SN2' pathway. The competition between these two mechanisms is a critical aspect for controlling regioselectivity and stereoselectivity in the synthesis of complex molecules, a cornerstone of drug development. Understanding the nuanced interplay of factors that govern this competition is paramount for predictable and efficient synthetic design. These application notes provide a detailed overview of the mechanisms, influencing factors, and experimental protocols to investigate the SN2 versus SN2' reactions of allylic chlorides.
Mechanistic Overview: SN2 vs. SN2'
Bimolecular nucleophilic substitution reactions on allylic systems bearing a leaving group at the α-position can proceed via two competitive pathways[1][2][3].
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SN2 Pathway: This is a direct nucleophilic attack at the α-carbon (the carbon bearing the leaving group), proceeding through a single concerted step with inversion of configuration at the reaction center.[4][5][6][7][8] This pathway is analogous to the classical SN2 reaction of saturated alkyl halides.
-
SN2' Pathway: This pathway involves a nucleophilic attack at the γ-carbon of the allylic system, which is accompanied by a concerted migration of the double bond and expulsion of the leaving group from the α-carbon.[1][2][3] This is also a single-step concerted reaction.
The competition between these two pathways is influenced by a variety of steric and electronic factors.[1][9]
Visualizing the Reaction Pathways
References
- 1. SN2 versus SN2′ Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. SN2 Stereochemistry - Chemistry Steps [chemistrysteps.com]
- 5. Video: SN2 Reaction: Stereochemistry [jove.com]
- 6. quora.com [quora.com]
- 7. 7.2 SN2 Reaction Mechanisms, Energy Diagram and Stereochemistry – Organic Chemistry I [kpu.pressbooks.pub]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. SN1 and SN2 Reactions of Allylic Halides and Tosylates | OpenOChem Learn [learn.openochem.org]
Troubleshooting & Optimization
Technical Support Center: Reactions with (S)-4,5-Isopropylidene-2-pentenyl chloride
Welcome to the technical support center for optimizing reactions involving (S)-4,5-Isopropylidene-2-pentenyl chloride. This resource is designed for researchers, scientists, and professionals in drug development seeking to improve yields and troubleshoot common issues encountered during the synthesis of chiral molecules using this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: The primary reactive site is the allylic chloride. This functional group is an excellent electrophile for nucleophilic substitution reactions. The adjacent double bond enhances its reactivity by stabilizing the transition states of both S(_N)2 and S(_N)2' reaction pathways.[1]
Q2: What is the role of the isopropylidene group?
A2: The isopropylidene group, or acetonide, serves two main purposes. Firstly, it acts as a protecting group for the vicinal diol, preventing unwanted side reactions under many conditions. Secondly, its rigid five-membered ring structure provides significant steric hindrance, which can be exploited to control the stereochemical outcome of reactions at the nearby allylic position.[1]
Q3: How stable is the isopropylidene protecting group?
A3: The isopropylidene acetal is stable under neutral to strongly basic conditions. However, it is sensitive to acidic conditions and can be readily cleaved by acid-catalyzed hydrolysis. Care must be taken during reactions and work-up to avoid unintended deprotection.
Q4: Which nucleophiles are commonly used with this substrate?
A4: A wide variety of nucleophiles can be used, including organometallics (especially organocuprates), enolates, amines, and thiols. The choice of nucleophile is critical as it influences the regioselectivity of the reaction (S(_N)2 vs. S(_N)2').
Q5: How can I favor the S(_N)2' pathway?
A5: The S(_N)2' pathway, which involves the nucleophile attacking the γ-carbon of the pentenyl system, is often favored by using soft nucleophiles, such as organocuprates (Gilman reagents). The steric bulk of the isopropylidene group can also disfavor a direct S(_N)2 attack at the α-carbon, further promoting the S(_N)2' pathway.
Troubleshooting Guide
This guide addresses common problems encountered when using this compound, with a focus on organocuprate (Gilman reagent) reactions which are common for achieving S(_N)2' products.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Gilman Reagent: Organocuprates are thermally unstable and must be prepared fresh (in situ) for each reaction. | 1. Ensure the organolithium precursor is of high quality and accurately titrated. Prepare the Gilman reagent at low temperatures (typically -78 °C to -40 °C) and use it immediately. |
| 2. Reaction Temperature Too High: Gilman reagents can decompose at higher temperatures. | 2. Maintain a low reaction temperature throughout the addition of the substrate and for a period thereafter. Monitor the reaction by TLC to determine the optimal reaction time at low temperature. | |
| 3. Poor Quality Substrate: The this compound may have degraded. | 3. Use freshly prepared or properly stored substrate. Purity can be checked by NMR or GC-MS. | |
| Mixture of S(_N)2 and S(_N)2' Products | 1. "Harder" Nucleophile Character: The organocuprate reagent may have residual "hard" organolithium character. | 1. Ensure a 2:1 ratio of organolithium to copper(I) salt during the Gilman reagent preparation to form the lithium dialkylcuprate. The use of copper(I) cyanide to form a lower-order cyanocuprate can also favor S(_N)2' selectivity. |
| 2. Reaction Conditions: Solvent and temperature can influence the regioselectivity. | 2. Ethereal solvents like THF or diethyl ether are standard. Running the reaction at lower temperatures generally improves S(_N)2' selectivity. | |
| Low Diastereoselectivity | 1. Reaction Temperature: Higher temperatures can lead to lower diastereoselectivity. | 1. Perform the reaction at the lowest practical temperature. |
| 2. Nucleophile Structure: The steric bulk of the nucleophile can influence the facial selectivity of the attack. | 2. If possible, modify the nucleophile to enhance steric differentiation. | |
| 3. Substrate Control Insufficient: For some nucleophiles, the directing effect of the chiral center may not be strong enough. | 3. Consider the use of chiral ligands or additives to enhance stereocontrol. | |
| Formation of Side Products (e.g., Wurtz Coupling) | 1. Reaction of Gilman Reagent with Unreacted Alkyl Halide Precursor: If the formation of the organolithium and subsequently the Gilman reagent is incomplete. | 1. Ensure complete formation of the organolithium before adding the copper(I) salt. |
| Deprotection of Isopropylidene Group | 1. Acidic Conditions During Work-up: The aqueous work-up to quench the reaction can become acidic. | 1. Use a buffered aqueous quench, such as a saturated ammonium chloride solution, and avoid strong acids. |
| 2. Acidic Impurities in Solvents or Reagents. | 2. Use freshly distilled, anhydrous solvents. | |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: The desired product may have a similar R(_f) value to starting material or side products. | 1. Employ careful column chromatography with a shallow solvent gradient. Consider derivatization of the product to alter its polarity for easier separation, followed by removal of the derivatizing group. |
Experimental Protocols & Data
Representative Experiment: S(_N)2' Reaction with a Gilman Reagent
The following is a general protocol for the reaction of this compound with a lithium dialkylcuprate.
1. Preparation of the Gilman Reagent (e.g., Lithium Dimethylcuprate):
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To a solution of copper(I) iodide in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of methyllithium (2.0 equivalents) dropwise.
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The solution is typically stirred at this temperature for 30-60 minutes, during which the formation of the Gilman reagent occurs.
2. Reaction with this compound:
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A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the freshly prepared Gilman reagent at -78 °C.
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The reaction mixture is stirred at low temperature (e.g., -78 °C to -40 °C) and the progress is monitored by thin-layer chromatography (TLC).
3. Work-up and Purification:
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Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
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The mixture is allowed to warm to room temperature and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
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The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO(_4) or Na(_2)SO(_4)), and the solvent is removed under reduced pressure.
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The crude product is then purified by column chromatography on silica gel.
Yield Data
| Nucleophile (Gilman Reagent) | Solvent | Temperature (°C) | Typical Yield of S(_N)2' Product |
| Lithium Dimethylcuprate (Me(_2)CuLi) | THF | -78 to -40 | 75-90% |
| Lithium Divinylcuprate ((CH(_2)=CH)(_2)CuLi) | THF | -78 to -40 | 70-85% |
| Lithium Diphenylcuprate (Ph(_2)CuLi) | THF | -78 to -20 | 65-80% |
Note: Yields are highly dependent on the specific reaction conditions, purity of reagents, and scale of the reaction.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Signaling Pathway for S(_N)2 vs. S(_N)2' Reactions
References
Technical Support Center: Allylic Chloride Substitutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side product formation during allylic chloride substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in allylic chloride substitutions?
The primary side products in allylic chloride substitutions arise from the inherent reactivity of the allylic system. The most common side products include:
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Rearranged Isomers (SN1' or SN2' products): Due to the delocalization of the positive charge in the allylic carbocation intermediate (SN1) or the possibility of nucleophilic attack at the γ-carbon (SN2'), a constitutional isomer of the expected product is often formed.
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Elimination Products (Dienes): Especially with strong bases or high temperatures, elimination reactions can compete with substitution, leading to the formation of conjugated dienes.
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Addition Products: Under certain conditions, particularly with reagents like NBS, addition to the double bond can occur, though this is often minimized by controlling reagent concentration.
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Over-alkylation/amination: When the nucleophile is an amine, secondary and tertiary amines can form as byproducts through further reaction with the allylic chloride.
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Coupling Products: In the case of Grignard reagents, coupling of the Grignard reagent with the unreacted allylic chloride can lead to the formation of a dimer.
Q2: How can I control the regioselectivity between the α- and γ-positions?
Controlling regioselectivity is a key challenge. The outcome depends on the reaction mechanism (SN1 vs. SN2 and their ' variants) and can be influenced by several factors:
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Substrate Structure: Steric hindrance at the α- or γ-position can direct the nucleophile to the less hindered site.
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Nucleophile: "Hard" nucleophiles (e.g., organolithium reagents) tend to favor attack at the more substituted carbon of the allylic system, while "soft" nucleophiles (e.g., cuprates) often attack the less substituted carbon.
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Solvent: The polarity of the solvent can influence the reaction pathway. Polar protic solvents can promote the SN1 pathway, leading to a mixture of products due to the resonance-stabilized carbocation. Polar aprotic solvents may favor the SN2 pathway.
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Catalyst: Transition metal catalysts, such as those based on palladium or iridium, can exhibit high regioselectivity by controlling the formation and reactivity of the π-allyl intermediate.
Q3: What is the difference between SN1' and SN2' reactions, and how do they lead to rearranged products?
Both SN1' and SN2' reactions result in the formation of a rearranged product where the nucleophile attaches to the γ-carbon and the double bond shifts.
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SN1' Mechanism: This is a two-step process that proceeds through a resonance-stabilized allylic carbocation. The nucleophile can then attack either end of the delocalized cation, leading to a mixture of the direct substitution product (SN1) and the rearranged product (SN1').
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SN2' Mechanism: This is a concerted, one-step mechanism where the nucleophile attacks the γ-carbon, and the leaving group departs from the α-carbon simultaneously, causing a shift in the double bond.
Troubleshooting Guides
Issue 1: Predominance of the Rearranged (SN1'/SN2') Product
Symptoms: The major product isolated is a constitutional isomer of the expected product, indicating a shift in the double bond position.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| SN1 Pathway Dominance | The reaction proceeds through a resonance-stabilized allylic carbocation, allowing nucleophilic attack at both the α- and γ-positions. This is favored by polar protic solvents, weak nucleophiles, and secondary or tertiary allylic chlorides. | 1. Switch to a polar aprotic solvent: Use solvents like THF, DMF, or DMSO to favor the SN2 pathway. 2. Use a stronger, more concentrated nucleophile: This will increase the rate of the bimolecular SN2 reaction. 3. Lower the reaction temperature: This can help to suppress the formation of the carbocation intermediate. |
| Steric Hindrance at the α-Position | A bulky substituent at the α-carbon can sterically hinder direct SN2 attack, making the SN2' pathway more favorable. | 1. Use a less sterically demanding nucleophile. 2. Employ a catalyst system that favors α-substitution: Certain transition metal catalysts can override steric effects. |
| Thermodynamic vs. Kinetic Control | The rearranged product may be the thermodynamically more stable isomer. | 1. Run the reaction at a lower temperature to favor the kinetically controlled (often the SN2) product. 2. Isolate the product quickly to prevent post-reaction isomerization. |
Experimental Data Snapshot:
| Allylic Chloride | Nucleophile | Solvent | Temperature (°C) | Product Ratio (α:γ) | Reference |
| 1-chloro-3-methyl-2-butene | NaOH | Water/Dioxane | - | 15:85 | |
| 1-chloro-2-butene | NaOH | - | - | Minor:Major |
Issue 2: Significant Formation of Elimination (Diene) Byproducts
Symptoms: A significant yield of a conjugated diene is observed alongside or instead of the desired substitution product.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Strongly Basic Nucleophile | Nucleophiles that are also strong bases (e.g., alkoxides, hydroxides) can promote E2 elimination, especially with secondary and tertiary allylic chlorides. | 1. Use a less basic nucleophile with similar nucleophilicity if possible (e.g., azide, cyanide). 2. If a basic nucleophile is required, use a bulkier one (e.g., potassium tert-butoxide) which may favor proton abstraction from a less hindered position, potentially leading to a different diene isomer. |
| High Reaction Temperature | Higher temperatures generally favor elimination over substitution. | 1. Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. |
| Substrate Structure | Secondary and tertiary allylic chlorides are more prone to elimination. | 1. If possible, redesign the synthesis to use a primary allylic chloride. |
Issue 3: Low or No Conversion of Starting Material
Symptoms: The reaction is sluggish, and a significant amount of the starting allylic chloride remains after the expected reaction time.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Poor Nucleophile | The chosen nucleophile may not be strong enough to displace the chloride leaving group under the reaction conditions. | 1. Increase the nucleophilicity: For example, deprotonate an alcohol to the more nucleophilic alkoxide. 2. Use a more reactive nucleophile. |
| Inappropriate Solvent | The solvent may not be suitable for the reaction type. For SN2 reactions, polar aprotic solvents are generally preferred. | 1. Switch to a more appropriate solvent. For example, from a nonpolar solvent to a polar aprotic one like DMF or DMSO for an SN2 reaction. |
| Deactivated Catalyst | If using a catalyst, it may have been deactivated by impurities in the starting materials or solvent. | 1. Ensure all reagents and solvents are pure and dry. 2. Increase the catalyst loading or add a fresh portion of the catalyst. |
| Low Reaction Temperature | The reaction may require more thermal energy to overcome the activation barrier. | 1. Gradually increase the reaction temperature while monitoring for the formation of side products. |
Experimental Protocols
Protocol 1: SN2' Selective Substitution with an Amine Nucleophile
This protocol is a general guideline for the reaction of an allylic chloride with a secondary amine, aiming to favor the SN2' product.
Materials:
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Allylic chloride (e.g., crotyl chloride)
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Secondary amine (e.g., morpholine)
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Polar aprotic solvent (e.g., anhydrous THF)
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Base (e.g., triethylamine)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the allylic chloride (1.0 eq) and anhydrous THF.
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Cool the solution to 0 °C in an ice bath.
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Add the secondary amine (1.2 eq) and triethylamine (1.5 eq) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
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Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
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Extract the aqueous layer with diethyl ether (3 x 20 mL).
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Minimizing Side Products in a Grignard Reaction with Allyl Chloride
This protocol outlines the preparation of an allyl Grignard reagent and its subsequent reaction, with considerations to minimize the formation of the Wurtz coupling byproduct (1,5-hexadiene).
Materials:
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Magnesium turnings
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Allyl chloride
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Anhydrous diethyl ether or THF
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Iodine crystal (for initiation)
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Electrophile (e.g., a ketone or aldehyde)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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Grignard Reagent Formation:
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Place magnesium turnings (1.2 eq) in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.
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Add a small crystal of iodine.
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Add a small portion of a solution of allyl chloride (1.0 eq) in anhydrous ether via an addition funnel.
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Once the reaction initiates (indicated by bubbling and disappearance of the iodine color), add the remaining allyl chloride solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Electrophile:
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Cool the freshly prepared Grignard reagent to 0 °C.
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Slowly add a solution of the electrophile (0.85 eq) in anhydrous ether to the Grignard reagent.
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After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC.
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Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with diethyl ether.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the product by column chromatography.
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Visualizations
Reaction Pathways in Allylic Substitution
Caption: Competing pathways in allylic chloride substitution reactions.
Troubleshooting Logic for Rearranged Product Formation
Caption: Decision tree for troubleshooting rearranged side products.
Technical Support Center: Purification of (S)-4,5-Isopropylidene-2-pentenyl chloride by Column Chromatography
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the column chromatography purification of (S)-4,5-Isopropylidene-2-pentenyl chloride. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of this compound.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| P-01 | Low or No Recovery of Product | 1. Decomposition on Silica Gel: Allylic chlorides can be sensitive to the acidic nature of standard silica gel, leading to degradation.[1][2] 2. Product is Volatile: The compound may have co-evaporated with the solvent during fraction collection and concentration. 3. Incorrect Eluent System: The solvent system may be too polar, causing the compound to elute very quickly with the solvent front, or not polar enough, resulting in the compound remaining on the column.[2] | 1. Deactivate the Silica Gel: Pre-treat the silica gel with a base, such as triethylamine (typically 1-2% in the eluent), to neutralize acidic sites.[1] Alternatively, use a less acidic stationary phase like neutral alumina or Florisil.[2] 2. Careful Evaporation: Use lower temperatures and reduced pressure during solvent removal. Monitor the process closely. 3. Optimize Eluent System: Develop an appropriate solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired product. A common starting point for similar compounds is a mixture of hexanes and ethyl acetate.[3] |
| P-02 | Product Contaminated with Impurities (Co-elution) | 1. Inadequate Separation: The polarity of the eluent may be too high, causing impurities to travel with the product. 2. Overloaded Column: Too much crude material was loaded onto the column relative to the amount of stationary phase. | 1. Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can improve the separation of compounds with similar Rf values. 2. Proper Loading: As a general rule, use a silica gel to crude product ratio of at least 50:1 (w/w). Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. |
| P-03 | Streaking or Tailing of the Product Spot on TLC and Column | 1. Compound-Silica Interaction: Strong interaction between the compound and the acidic silica gel. 2. Sample Insolubility: The crude sample may not be fully dissolved in the loading solvent. | 1. Deactivate Silica Gel: As in P-01, use deactivated silica gel or an alternative stationary phase. 2. Ensure Complete Dissolution: Dissolve the crude material completely in a small amount of a suitable solvent before loading it onto the column. |
| P-04 | Appearance of New Spots on TLC After Column Chromatography | 1. On-Column Reaction/Degradation: The product may be isomerizing or decomposing during the chromatography process.[1][2] | 1. Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time the compound spends in contact with the silica gel. 2. Work at Lower Temperatures: If feasible, perform the chromatography in a cold room to minimize thermal degradation. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of this compound?
A good starting point for TLC analysis is a mixture of hexanes and ethyl acetate. You can begin with a ratio of 9:1 (hexanes:ethyl acetate) and adjust the polarity based on the resulting Rf value. For allylic chlorides, which are relatively nonpolar, a low polarity system is generally required.
Q2: How can I tell if my compound is decomposing on the silica gel TLC plate?
You can perform a 2D TLC analysis.[1][2] First, run the TLC in one direction with your chosen solvent system. Then, turn the plate 90 degrees and run it again in the second dimension using the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will observe additional spots off the diagonal.
Q3: What visualization techniques can be used for this compound on a TLC plate?
This compound lacks a strong chromophore, so UV light may not be effective unless there are UV-active impurities. Common visualization methods include:
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Potassium Permanganate (KMnO₄) Stain: This will react with the double bond, showing a yellow spot on a purple background.
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Iodine Chamber: The compound will absorb iodine vapor, appearing as a temporary brown spot.
Q4: Should I use a glass or plastic column for the purification?
For laboratory-scale purifications, a glass column is preferred as it is inert to the organic solvents used.
Q5: What are the potential impurities from the synthesis of this compound?
While specific impurities depend on the synthetic route, potential contaminants could include the starting alcohol ((S)-4,5-isopropylidene-2-penten-1-ol), any reagents used for chlorination (e.g., triphenylphosphine oxide if using the Appel reaction), and potential elimination or rearrangement byproducts.
Experimental Protocol: Column Chromatography Purification
This protocol provides a general methodology for the purification of this compound.
1. Preparation of the Slurry and Packing the Column:
- Weigh out an appropriate amount of silica gel (e.g., 50g for 1g of crude product).
- In a beaker, create a slurry of the silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).
- Secure a flash chromatography column in a vertical position and add a small layer of sand to the bottom.
- Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
- Add a layer of sand on top of the packed silica gel.
- Drain the excess solvent until the solvent level is just at the top of the sand layer.
2. Loading the Sample:
- Dissolve the crude this compound in a minimal amount of the initial eluent.
- Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.
- Drain the solvent until the sample has fully entered the silica gel.
- Wash with a small amount of the eluent (2-3 times) to ensure all the sample is loaded onto the silica.
3. Elution and Fraction Collection:
- Carefully fill the column with the eluent.
- Apply gentle pressure to the top of the column (using a pump or inert gas) to begin the elution (flash chromatography).
- Collect fractions in test tubes or vials. Monitor the elution process by TLC.
- If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired compound.
4. Product Isolation:
- Analyze the collected fractions by TLC to identify those containing the pure product.
- Combine the pure fractions in a round-bottom flask.
- Remove the solvent under reduced pressure using a rotary evaporator, being mindful of the product's potential volatility.
Visualizations
Below are diagrams illustrating the experimental workflow and troubleshooting logic.
Caption: Experimental workflow for column chromatography purification.
References
Stability and storage conditions for (S)-4,5-Isopropylidene-2-pentenyl chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of (S)-4,5-Isopropylidene-2-pentenyl chloride, along with troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability and purity of this compound, it is crucial to store it under controlled conditions. The primary recommendations are summarized in the table below. Adherence to these conditions will minimize degradation and preserve the chiral integrity of the compound.
Q2: What are the main degradation pathways for this compound?
A2: The two primary sites of reactivity and potential degradation are the isopropylidene acetal and the allylic chloride functional groups.
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Hydrolysis of the Isopropylidene Acetal: The isopropylidene group is susceptible to acid-catalyzed hydrolysis, which will deprotect the diol. This can be initiated by exposure to acidic conditions or even ambient moisture over extended periods, potentially generating acetone and the corresponding diol.
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Nucleophilic Substitution/Elimination of the Allylic Chloride: The allylic chloride is a reactive electrophile and can undergo nucleophilic substitution (SN2 or SN2') or elimination reactions. This reactivity is enhanced by the adjacent double bond. Contamination with nucleophiles or exposure to basic conditions can lead to the formation of various byproducts.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be assessed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for confirming the structure and identifying impurities. The presence of signals corresponding to the deprotected diol or other byproducts can indicate degradation.
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for analyzing volatile compounds and can be used to separate and identify the parent compound from potential impurities and degradation products.
-
High-Performance Liquid Chromatography (HPLC): A chiral HPLC method can be developed to assess both chemical and enantiomeric purity. This is particularly important for ensuring the stereochemical integrity of the compound.
Q4: What are the signs of degradation in a sample of this compound?
A4: Visual inspection and analytical data can indicate degradation:
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Visual Cues: A change in color (e.g., yellowing) or the appearance of a precipitate may suggest decomposition. A faint, acrid odor may indicate the formation of hydrogen chloride due to hydrolysis.
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Analytical Data: The appearance of new peaks in NMR, GC, or HPLC chromatograms that do not correspond to the parent compound are clear indicators of degradation. A decrease in the percentage purity as determined by these methods also signals instability.
Troubleshooting Guides
Low Yield in Nucleophilic Substitution Reactions
Problem: I am experiencing lower than expected yields in a nucleophilic substitution reaction using this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Degraded Starting Material | Assess the purity of the this compound using ¹H NMR or GC-MS to check for the presence of hydrolysis products or other impurities. If degraded, use a fresh, properly stored batch. |
| Suboptimal Reaction Conditions | The reaction conditions may be too harsh, leading to the degradation of the starting material or product. Consider using milder bases, lower reaction temperatures, or shorter reaction times. |
| Poor Nucleophile Reactivity | The chosen nucleophile may not be sufficiently reactive. Consider using a stronger nucleophile or adding a catalyst to facilitate the reaction. |
| Side Reactions | Elimination reactions can compete with substitution. Analyze the crude reaction mixture for the presence of elimination byproducts. Modifying the solvent or base may favor the desired substitution pathway. |
Unexpected Side Products in Reactions
Problem: My reaction is producing unexpected side products, and I suspect they are related to the stability of the starting material.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Acid-Catalyzed Deprotection | If the reaction conditions are acidic, the isopropylidene group may be cleaved. Buffer the reaction mixture to maintain a neutral or slightly basic pH. |
| Hydrolysis | Trace amounts of water in the reagents or solvents can lead to the hydrolysis of the allylic chloride to the corresponding alcohol. Ensure all reagents and solvents are rigorously dried before use. |
| Rearrangement of the Allylic System | Under certain conditions, SN2' reactions can occur, leading to rearranged products. The choice of nucleophile, solvent, and catalyst can influence the regioselectivity. Analyze the structure of the side products to determine if rearrangement has occurred. |
Data Presentation
Table 1: Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | 2-10 °C | To minimize thermal decomposition and slow down potential hydrolysis. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent oxidation and reaction with atmospheric moisture. |
| Light | Protect from Light | To prevent photo-degradation. |
| Container | Tightly Sealed, Dry Glass Bottle | To prevent moisture ingress and potential reaction with the container material. |
Table 2: Representative Stability Data (Illustrative)
The following table provides an illustrative example of the type of data that would be generated in a formal stability study. Note: This is not experimental data for this compound but is representative of similar compounds.
| Condition | Time Point | Purity (%) | Major Degradant (%) | Appearance |
| 2-10 °C, Dark, Inert Gas | 0 Months | 99.5 | < 0.1 | Colorless Liquid |
| 6 Months | 99.2 | < 0.2 | Colorless Liquid | |
| 12 Months | 98.9 | 0.3 | Colorless Liquid | |
| 25 °C, Ambient Light & Air | 0 Months | 99.5 | < 0.1 | Colorless Liquid |
| 1 Month | 95.1 | 2.5 (Hydrolysis Product) | Faintly Yellow | |
| 3 Months | 88.7 | 7.8 (Hydrolysis Product) | Yellow Liquid | |
| 40 °C, Ambient Light & Air | 0 Months | 99.5 | < 0.1 | Colorless Liquid |
| 1 Week | 90.3 | 6.2 (Hydrolysis Product) | Yellow Liquid | |
| 1 Month | 75.6 | 18.9 (Multiple Products) | Brown Liquid |
Experimental Protocols
Protocol 1: Stability Assessment by GC-MS
-
Sample Preparation: Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., dichloromethane) at a concentration of 1 mg/mL.
-
Stress Conditions: Aliquot the stock solution into several vials. Subject the vials to different stress conditions (e.g., 40 °C, exposure to ambient air and light, addition of 1% water).
-
Time Points: At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each vial.
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the sample into the GC-MS.
-
Column: Use a suitable capillary column (e.g., DB-5ms).
-
Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of all components.
-
Mass Spectrometry: Operate the mass spectrometer in full scan mode to identify the parent compound and any degradation products by their mass spectra.
-
-
Data Analysis: Integrate the peak areas to determine the percentage of the parent compound remaining and the relative amounts of any degradation products formed.
Protocol 2: Monitoring Hydrolysis by ¹H NMR
-
Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent (e.g., CDCl₃).
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the initial sample.
-
Introduction of Water: Add a controlled amount of D₂O to the NMR tube.
-
Time-Lapse NMR: Acquire ¹H NMR spectra at regular intervals (e.g., every hour) to monitor the disappearance of the signals corresponding to the isopropylidene group and the appearance of new signals corresponding to the deprotected diol and acetone.
-
Data Analysis: Integrate the relevant peaks to quantify the rate of hydrolysis under these conditions.
Technical Support Center: Optimizing Nucleophilic Attack on (S)-4,5-Isopropylidene-2-pentenyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-4,5-Isopropylidene-2-pentenyl chloride. The information is designed to help optimize reaction conditions for nucleophilic attack and address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of nucleophilic attack on this compound?
A1: Nucleophilic attack on this compound can proceed through two main pathways: the direct Sₙ2 substitution at the α-carbon, or an Sₙ2' substitution at the γ-carbon, which involves an allylic rearrangement. The regiochemical and stereochemical outcomes are highly dependent on the nucleophile, solvent, and any catalysts used.[1] The rigid isopropylidene group plays a crucial role in directing the stereochemical outcome of these reactions due to its steric bulk.[1]
Q2: What is the role of the isopropylidene protecting group?
A2: The isopropylidene acetal serves two main purposes. Firstly, it protects the vicinal diol from unwanted side reactions. Secondly, its rigid five-membered ring structure imparts conformational rigidity to the molecule, which can influence the trajectory of the incoming nucleophile and thus enhance the diastereoselectivity of the substitution reaction.[1]
Q3: Which factors determine whether the reaction will proceed via an Sₙ2 or Sₙ2' pathway?
A3: The competition between Sₙ2 and Sₙ2' pathways is influenced by several factors:
-
Steric Hindrance: Bulky nucleophiles or substituents on the substrate that hinder attack at the α-carbon will favor the Sₙ2' pathway.
-
Nucleophile Type: "Hard" nucleophiles (e.g., Grignard reagents) tend to favor Sₙ2 attack, while "soft" nucleophiles (e.g., cuprates) often favor Sₙ2' attack.
-
Catalyst: Transition metal catalysts, such as palladium complexes, can be used to selectively promote one pathway over the other.[2][3]
-
Solvent: The polarity and coordinating ability of the solvent can influence the reaction pathway.
Q4: What are some common side reactions to be aware of?
A4: Besides the competition between Sₙ2 and Sₙ2' attack, other potential side reactions include:
-
Elimination: Strong, non-nucleophilic bases can promote elimination reactions to form a diene.
-
Racemization: Under conditions that favor an Sₙ1-type mechanism (e.g., polar protic solvents, weak nucleophiles), racemization can occur through the formation of a planar allylic carbocation intermediate.
-
Hydrolysis of the Isopropylidene Group: Strongly acidic conditions can lead to the deprotection of the diol.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Step |
| Poor Nucleophile Reactivity | - Increase the reaction temperature. - Use a more polar aprotic solvent (e.g., DMF, DMSO) to enhance nucleophilicity. - If using a neutral nucleophile, consider adding a non-nucleophilic base to generate the conjugate base in situ. |
| Side Reactions (e.g., Elimination) | - Use a more nucleophilic, less basic reagent. - Lower the reaction temperature. - Use a less polar solvent. |
| Decomposition of Starting Material | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Check the stability of the starting material under the reaction conditions. |
| Inefficient Catalyst Activity (if applicable) | - Use a fresh batch of catalyst. - Ensure the catalyst is not poisoned by impurities in the reagents or solvent. - Optimize the catalyst loading. |
Issue 2: Formation of a Mixture of Sₙ2 and Sₙ2' Products
| Possible Cause | Troubleshooting Step |
| Lack of Regioselectivity | - To favor Sₙ2: Use a "harder" nucleophile (e.g., organolithium or Grignard reagents). - To favor Sₙ2': Use a "softer" nucleophile (e.g., organocuprates).[4] - Employ a palladium catalyst with appropriate ligands to direct the regioselectivity.[2][3] - Vary the solvent to influence the reaction pathway. |
| Steric Factors | - If Sₙ2' is desired, consider using a bulkier nucleophile. |
Issue 3: Loss of Stereochemical Purity
| Possible Cause | Troubleshooting Step |
| Sₙ1-type Mechanism | - Avoid polar protic solvents (e.g., water, alcohols) that can stabilize a carbocation intermediate. - Use a stronger, more concentrated nucleophile to favor a bimolecular mechanism. - Keep the reaction temperature as low as possible. |
| Epimerization of the Product | - Check if the product is stable under the reaction or work-up conditions. If not, consider a milder work-up procedure or quenching the reaction at a lower temperature. |
Data Presentation
Table 1: Illustrative Reaction Conditions for Nucleophilic Substitution
| Nucleophile | Catalyst/Additive | Solvent | Temperature (°C) | Typical Pathway | Expected Product |
| Sodium Azide (NaN₃) | None | DMF | 25 - 50 | Sₙ2 | (R)-4,5-Isopropylidene-2-pentenyl azide |
| Lithium Dimethylcuprate (Me₂CuLi) | None | THF | -78 to 0 | Sₙ2' | (S)-4,5-Isopropylidene-3-hexene |
| Phenylmagnesium Bromide (PhMgBr) | None | THF | 0 - 25 | Sₙ2 | (S)-4,5-Isopropylidene-1-phenyl-2-pentene |
| Sodium Malonate (NaCH(CO₂Et)₂) | Pd(PPh₃)₄ | THF | 25 - 66 | Sₙ2 | Diethyl (S)-4,5-isopropylidene-2-pentenylmalonate |
Note: The information in this table is illustrative and based on general principles of allylic substitution reactions. Optimal conditions should be determined experimentally.
Experimental Protocols
Protocol 1: Sₙ2 Reaction with Sodium Azide
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous DMF (0.5 M) under a nitrogen atmosphere, add sodium azide (1.5 eq).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Sₙ2' Reaction with Lithium Dimethylcuprate
-
Cuprate Preparation: In a separate flask under a nitrogen atmosphere, suspend copper(I) iodide (1.1 eq) in anhydrous THF. Cool the suspension to -78 °C and add methyllithium (2.2 eq) dropwise. Stir the mixture at this temperature for 30 minutes to form a solution of lithium dimethylcuprate.
-
Reaction: To the prepared cuprate solution at -78 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction to slowly warm to 0 °C over 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the mixture with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Sₙ2 vs. Sₙ2' reaction pathways.
Caption: Troubleshooting workflow for optimization.
References
- 1. This compound | 146986-69-8 | Benchchem [benchchem.com]
- 2. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 4. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
Troubleshooting low conversion rates in allylic substitution reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low conversion rates in allylic substitution reactions.
Part 1: Frequently Asked Questions (FAQs)
Q1: My allylic substitution reaction has a low conversion rate. What are the most common initial checks I should perform?
A1: When troubleshooting a low conversion rate, start by verifying the fundamentals of your experimental setup. A logical workflow for these initial checks is outlined below.
Caption: Initial troubleshooting workflow for low conversion rates.
Q2: How does the choice of leaving group affect the conversion rate of my allylic substitution?
A2: The leaving group's ability to depart from the allylic substrate is a critical factor. A good leaving group stabilizes the negative charge it acquires upon leaving. In general, weaker bases make better leaving groups. For palladium-catalyzed reactions, the nature of the leaving group can significantly influence the rate of the oxidative addition step.[1][2]
Table 1: Relative Reactivity of Common Leaving Groups in Allylic Substitution
| Leaving Group | General Reactivity | Notes |
| Tosylate (OTs) | Excellent | Often used but can promote elimination side reactions.[1] |
| Mesylate (OMs) | Excellent | Similar to tosylates in reactivity.[1] |
| Triflate (OTf) | Excellent | Highly reactive, good for less reactive substrates. |
| Halides (I, Br, Cl) | Good > Fair > Poor | Iodides and bromides are generally good leaving groups.[1] |
| Carbonates (OCO₂R) | Good | Commonly used in Tsuji-Trost reactions; their departure is often irreversible.[2] |
| Acetates (OAc) | Moderate | Frequently used, but their departure can be reversible.[2] |
| Hydroxide (OH) | Poor | Requires in-situ activation (e.g., with a Lewis acid or by conversion to a better leaving group).[3] |
Q3: My reaction is sluggish. Could the nucleophile be the issue?
A3: Yes, the nucleophile's strength and steric hindrance play a significant role. For SN2-type reactions, a strong, unhindered nucleophile is generally required. In palladium-catalyzed reactions, such as the Tsuji-Trost reaction, nucleophiles are often categorized as "soft" or "hard," which can affect the mechanism and regioselectivity.[4]
-
Soft Nucleophiles: (e.g., malonates, enolates, amines) typically have conjugate acids with a pKa < 25 and add directly to the allyl moiety.[4][5]
-
Hard Nucleophiles: (e.g., organozincs, Grignard reagents) often have conjugate acids with a pKa > 25 and may attack the metal center first.[4][6]
If you are using a weak nucleophile, consider using a stronger base to generate a more potent nucleophilic anion.
Q4: Can the solvent choice impact my conversion rate?
A4: Absolutely. The solvent's polarity and ability to stabilize intermediates are crucial.
-
Polar Protic Solvents (e.g., water, ethanol): These solvents are good at stabilizing carbocation intermediates, thus favoring SN1-type mechanisms. However, they can also solvate the nucleophile, reducing its reactivity in SN2 reactions.
-
Polar Aprotic Solvents (e.g., THF, DMF, DMSO): These solvents are generally preferred for SN2-type reactions as they do not solvate the nucleophile as strongly, leaving it more reactive. For many palladium-catalyzed reactions, polar aprotic solvents are a good starting point.[5]
The following diagram illustrates the general logic for solvent selection.
Caption: Decision-making process for solvent selection in allylic substitutions.
Q5: For my palladium-catalyzed reaction, how critical is the choice of ligand?
A5: The ligand is paramount for the success of many palladium-catalyzed allylic substitutions. It can influence:
-
Reaction Rate: Electron-rich and sterically demanding phosphine ligands can enhance the rate of oxidative addition.
-
Regioselectivity: The ligand's steric and electronic properties can direct the nucleophile to attack a specific end of the π-allyl intermediate.[7]
-
Enantioselectivity: Chiral ligands are essential for asymmetric allylic alkylations.[8]
If your reaction is not proceeding, consider screening a variety of phosphine or N-heterocyclic carbene (NHC) ligands.
Table 2: Effect of Phosphine Ligand on Regioselectivity in a Palladium-Catalyzed Allylic Alkylation
| Ligand | Donor Atom(s) | π-Acceptor Ability | Predominant Product |
| PPh₃ | P | Strong | Branched |
| dppe | P, P | Strong | Branched |
| bipy | N, N | Weak | Linear (>99%) |
| phen | N, N | Weak | Linear (>99%) |
| (Data adapted from a study on bidentate ligands based on a xanthene backbone)[7] |
Part 2: Detailed Experimental Protocols
Protocol 1: General Procedure for a Tsuji-Trost Allylation [5]
This protocol describes a typical palladium-catalyzed allylation of a soft nucleophile (dimethyl malonate) with an allylic substrate.
Materials:
-
Allylic substrate (1.0 eq)
-
Dimethyl malonate (2.2 eq)
-
Potassium tert-butoxide (t-BuOK) (2.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen for inert atmosphere
Procedure:
-
To a suspension of t-BuOK in dry THF at 0 °C under an argon atmosphere, add dimethyl malonate dropwise over 5 minutes.
-
Allow the resulting yellow slurry to warm to room temperature and stir for 10 minutes.
-
Add Pd(PPh₃)₄ to the mixture in one portion.
-
Add a solution of the allylic substrate in THF dropwise over 10 minutes.
-
Heat the reaction mixture to 50 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Allylic Bromination using N-Bromosuccinimide (NBS) [9][10]
This protocol details the free-radical bromination at the allylic position of an alkene.
Materials:
-
Alkene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0 eq, recrystallized if necessary)
-
Carbon tetrachloride (CCl₄) or other non-polar solvent
-
Radical initiator (e.g., AIBN) or a UV lamp
-
Argon or Nitrogen for inert atmosphere
Procedure:
-
Dissolve the alkene in CCl₄ in a flask equipped with a reflux condenser and a magnetic stirrer.
-
Add NBS and the radical initiator to the solution.
-
Protect the reaction from light if not using a UV lamp for initiation.
-
Heat the mixture to reflux (for thermal initiation) or irradiate with a UV lamp at room temperature.
-
Monitor the reaction by TLC or GC, observing the consumption of the starting material.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography.
Part 3: Advanced Troubleshooting
Q6: My reaction is giving a mixture of regioisomers. How can I improve the regioselectivity?
A6: Regioselectivity in allylic substitution is a common challenge. Here are some strategies:
-
Modify the Ligand (for Pd-catalyzed reactions): As shown in Table 2, the electronic and steric properties of the ligand can strongly influence where the nucleophile attacks. Bulky ligands often favor attack at the less substituted terminus of the allyl intermediate.[7]
-
Change the Metal Catalyst: Different transition metals favor different regioisomers. For example, copper-catalyzed reactions often yield the γ-substituted (branched) product, whereas palladium catalysis can favor the α-substituted (linear) product.[6]
-
Vary the Nucleophile: Sterically demanding nucleophiles tend to attack the less hindered position of the π-allyl intermediate.[4]
-
Alter the Leaving Group: The leaving group can influence the structure of the π-allyl intermediate and thus the regioselectivity.
Q7: The reaction works, but the yield is consistently low even after optimizing conditions. What else could be wrong?
A7: If standard optimizations fail, consider these less common issues:
-
Product Instability: Your product might be degrading under the reaction or workup conditions. Try running the reaction at a lower temperature or for a shorter time. Also, assess the stability of your purified product under the workup conditions (e.g., acidic or basic washes).[11]
-
Catalyst Deactivation: The catalyst may be deactivating over time. This can be due to impurities in the reagents or solvent, or inherent instability of the catalytic species. Consider using a more robust ligand or a higher catalyst loading.
-
Side Reactions: Unforeseen side reactions, such as elimination or rearrangement, might be consuming your starting material. Higher temperatures often favor elimination over substitution.[12] Analyze your crude reaction mixture carefully to identify any major byproducts.
-
Workup Issues: The product might be lost during the workup. It could be volatile, water-soluble, or adsorbed onto filtration media.[11]
The following decision tree can guide your advanced troubleshooting efforts.
Caption: A decision tree for advanced troubleshooting of low-yield allylic substitution reactions.
References
- 1. Research Portal [repository.lib.umassd.edu]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Tsuji-Trost Reaction [organic-chemistry.org]
- 5. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
- 6. Copper-catalyzed allylic substitution - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. New chiral phosphine-phosphite ligands in the enantioselective palladium-catalyzed allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 11. How To [chem.rochester.edu]
- 12. organic chemistry - Why is the yield of substitution reactions decreased at higher temperatures? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Managing the Acid-Sensitivity of the Isopropylidene Protecting Group
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the acid-sensitivity of the isopropylidene protecting group in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is an isopropylidene protecting group and why is it used?
A1: An isopropylidene group, also known as an acetonide, is a protective group used in organic synthesis to mask 1,2- and 1,3-diols.[1][2][3] It is formed by reacting the diol with acetone or a related reagent, creating a cyclic ketal. This protection prevents the diol from reacting during subsequent synthetic steps. Isopropylidene groups are favored for their ease of installation and general stability to many reaction conditions, except for acidic environments.[2][4]
Q2: Under what conditions is the isopropylidene group stable or unstable?
A2: Isopropylidene acetals are generally stable under basic and neutral conditions.[2] However, they are sensitive to and can be removed by acidic conditions.[2][3][5] The lability of the isopropylidene group in acid is a key consideration in multi-step syntheses, as it allows for selective deprotection.
Q3: How is the isopropylidene group typically removed (deprotected)?
A3: Deprotection is achieved through acid-catalyzed hydrolysis.[3][6] A variety of acids can be employed, ranging from mild conditions like aqueous acetic acid to stronger protic acids such as hydrochloric acid (HCl) or sulfuric acid (H2SO4), and Lewis acids like iron(III) chloride (FeCl3) or copper(II) chloride (CuCl2).[1][7][8] The choice of acid and reaction conditions depends on the desired selectivity and the presence of other acid-sensitive functional groups in the molecule.
Troubleshooting Guides
Issue 1: Incomplete or Slow Deprotection
Problem: The isopropylidene group is not being completely removed, or the reaction is impractically slow.
Possible Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The acidic conditions may be too mild to effect complete cleavage.
-
Solution: Gradually increase the concentration of the acid or switch to a stronger acid. For instance, if 60% aqueous acetic acid is ineffective, a dilute solution of HCl or H2SO4 might be necessary.[1]
-
-
Steric Hindrance: The isopropylidene group might be in a sterically congested environment, slowing down the hydrolysis.
-
Solution: Increase the reaction temperature or prolong the reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal duration.[9]
-
-
Solvent System: The solvent may not be optimal for the hydrolysis reaction.
Issue 2: Non-selective Deprotection of Multiple Isopropylidene Groups
Problem: A specific isopropylidene group needs to be removed, but multiple or all such groups are being cleaved.
Possible Causes & Solutions:
-
Harsh Acidic Conditions: The use of strong acids can lead to the non-selective removal of all isopropylidene groups.
-
Solution: Employ milder or more selective reagents. Terminal isopropylidene groups are generally more labile than internal ones due to reduced steric hindrance.[1] Reagents like HClO4 supported on silica gel or ceric ammonium nitrate with pyridine have been reported for the selective cleavage of terminal acetals.[1]
-
-
Reaction Time: Allowing the reaction to proceed for too long can result in the loss of selectivity.
-
Solution: Carefully monitor the reaction progress using TLC or HPLC to quench the reaction once the desired deprotection is achieved.[1]
-
Issue 3: Undesired Side Reactions
Problem: Besides deprotection, other acid-sensitive groups in the molecule are reacting or rearranging.
Possible Causes & Solutions:
-
Presence of Other Acid-Labile Groups: Functional groups such as silyl ethers (e.g., TBDMS), trityl ethers, or other acetals may also be cleaved under the deprotection conditions.
-
Solution: Choose a deprotection method with high chemoselectivity. For example, indium(III) chloride in acetonitrile-water has been shown to cleave isopropylidene acetals without affecting TBDMS, THP, or Boc groups.[10]
-
-
Migration of Protecting Groups: Acyl or benzyl groups can sometimes migrate under acidic conditions.[1][11]
-
Solution: Use milder conditions (lower temperature, weaker acid) to minimize the likelihood of rearrangement. Screening different Lewis acids may also identify a catalyst that does not promote migration.
-
Data Presentation: Deprotection Conditions
The following tables summarize various conditions reported for the deprotection of isopropylidene groups, providing a starting point for experimental design.
Table 1: Brønsted Acid-Catalyzed Deprotection
| Reagent | Solvent | Temperature (°C) | Typical Substrate | Reference |
| 1% aq. H2SO4 | Water | 110 (Reflux) | Di-O-isopropylidene-galactose | [12] |
| 60% aq. AcOH | Water | Not specified | Di-O-isopropylidene-mannose | [1] |
| Dowex-H+ | MeOH:H2O (9:1) | Not specified | Carbohydrate derivatives | [1] |
| HClO4-SiO2 | CH2Cl2 | Room Temp | Terminal isopropylidene acetals | |
| Amberlite IR-120 H+ | MeOH | Room Temp | Isopropylidene-ribofuranuronic acid | [13] |
Table 2: Lewis Acid-Catalyzed Deprotection
| Reagent | Solvent | Temperature (°C) | Typical Substrate | Reference |
| CuCl2·2H2O | Ethanol or 2-Propanol | Room Temp | Di-O-isopropylidene-mannofuranoside | [1] |
| Zn(NO3)2·6H2O | Acetonitrile | 50 | Di-O-isopropylidene-hexose | [1] |
| FeCl3 on Silica Gel | Chloroform | Not specified | Terminal isopropylidene ketals | [1] |
| InCl3 | Methanol | 60 | Carbohydrate derivatives | [8] |
| BF3·Et2O | CH2Cl2 | Room Temp | 1,2-O-isopropylidenefuranose derivatives | [11] |
Experimental Protocols
Protocol 1: General Deprotection using Aqueous Sulfuric Acid
This protocol is suitable for complete deprotection of robust molecules.
-
Suspend the isopropylidene-protected compound (1 equivalent) in a 1% aqueous solution of sulfuric acid.[12]
-
Heat the mixture to reflux (approximately 110 °C) for 3 hours.[12] The reaction should become a clear solution.
-
Allow the reaction to cool to room temperature.
-
Neutralize the solution to pH 7 by the slow, portion-wise addition of sodium bicarbonate.[12]
-
Remove the solvent under reduced pressure, ensuring the water bath temperature remains below 30 °C to prevent degradation of the product.[12]
-
For complete water removal, freeze-drying (lyophilization) is recommended.[12]
Protocol 2: Selective Deprotection of a Terminal Isopropylidene Group using Copper(II) Chloride
This method is useful for the selective removal of a terminal acetonide in the presence of an internal one.
-
Dissolve the di-isopropylidene protected substrate (1 equivalent) in ethanol or 2-propanol.
-
Add copper(II) chloride dihydrate (5 molar equivalents).[1]
-
Stir the mixture at room temperature.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Visualizations
Acid-Catalyzed Deprotection Mechanism
The following diagram illustrates the generally accepted mechanism for the acid-catalyzed hydrolysis of an isopropylidene ketal. The process is initiated by protonation of one of the ketal oxygen atoms, followed by cleavage of the carbon-oxygen bond to form a resonance-stabilized carboxonium ion intermediate. This intermediate is then attacked by water, and subsequent deprotonation yields the diol and acetone.[5]
Caption: Acid-catalyzed hydrolysis of an isopropylidene ketal.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to address common issues encountered during the deprotection of isopropylidene groups.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Acetonide - Wikipedia [en.wikipedia.org]
- 4. online.bamu.ac.in [online.bamu.ac.in]
- 5. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Acetonides [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst selection for cross-coupling reactions involving (S)-4,5-Isopropylidene-2-pentenyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-4,5-Isopropylidene-2-pentenyl chloride in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for which this compound is a suitable substrate?
A1: this compound is a versatile chiral electrophile suitable for a variety of palladium- and nickel-catalyzed cross-coupling reactions. The most commonly employed reactions include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or their derivatives. This is often favored due to the stability and low toxicity of the boron reagents.
-
Negishi Coupling: Reaction with organozinc reagents. This method is known for its high functional group tolerance and the reactivity of the organozinc nucleophiles.[1][2]
-
Heck Reaction: Reaction with alkenes. This reaction is a powerful tool for the formation of new carbon-carbon bonds at unsaturated carbons.[3]
Q2: How does the isopropylidene acetal group influence the reactivity and stereochemistry of the cross-coupling reaction?
A2: The isopropylidene acetal, or acetonide, plays a crucial dual role:
-
Protecting Group: It protects the vicinal diol functionality from unwanted side reactions. This acetal is stable under many reaction conditions but can be readily removed with mild acid.
-
Stereodirecting Group: The rigid five-membered dioxolane ring created by the acetal imparts conformational rigidity to the molecule. This steric hindrance influences the trajectory of the incoming nucleophile and the coordination of the metal catalyst, which is instrumental in controlling the stereochemical outcome of the reaction.
Q3: What are the primary mechanistic pathways for allylic substitution with this substrate, and how do they affect the final product's stereochemistry?
A3: Cross-coupling reactions of this compound can proceed through two main mechanistic pathways, primarily the SN2 (direct substitution) and SN2' (allylic rearrangement) mechanisms. The regioselectivity and stereoselectivity of the reaction are highly dependent on the choice of catalyst, ligand, nucleophile, and reaction conditions. The interplay between these factors determines whether the reaction proceeds with retention or inversion of configuration at the stereocenter.
Q4: Which analytical techniques are recommended for determining the stereochemical purity of the cross-coupling products?
A4: To determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of the products, the following techniques are recommended:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods for separating and quantifying enantiomers.
-
Chiral Supercritical Fluid Chromatography (SFC): An alternative to chiral HPLC that can offer faster separation times.
-
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: Can be used to differentiate between enantiomers in solution.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the use of a high-purity palladium or nickel precatalyst. - For Pd(0) catalysts, ensure anaerobic conditions to prevent oxidation. - Consider in situ reduction of a Pd(II) precatalyst if using a phosphine ligand. |
| Poor Ligand Choice | - For Suzuki and Negishi couplings with this alkyl chloride, electron-rich and sterically demanding phosphine ligands (e.g., P(t-Bu)3, PCy3) or N-heterocyclic carbene (NHC) ligands are often effective.[4] - Screen a variety of ligands to find the optimal one for your specific nucleophile. |
| Ineffective Base (Suzuki Coupling) | - The choice of base is critical. Common bases include K3PO4, K2CO3, and Cs2CO3. - Ensure the base is anhydrous and finely powdered for better reactivity. |
| Slow Oxidative Addition | - This is a common challenge with alkyl chlorides.[5] - Increase the reaction temperature. - Switch to a more electron-rich ligand to facilitate oxidative addition. - Consider using the corresponding allylic bromide, which is typically more reactive. |
| Decomposition of Reagents | - Ensure all reagents are pure and solvents are anhydrous and deoxygenated. - Organozinc reagents (Negishi coupling) are particularly sensitive to air and moisture. |
Problem 2: Poor Stereoselectivity (Racemization or Epimerization)
| Potential Cause | Troubleshooting Steps |
| Formation of a Symmetrical π-Allyl Intermediate | - The choice of ligand can influence the geometry of the π-allyl palladium intermediate. Chiral ligands are often necessary to induce asymmetry. - Lowering the reaction temperature can sometimes improve stereoselectivity. |
| Isomerization of the Product | - Check if the product is isomerizing under the reaction conditions by running a control experiment with the purified product. - If isomerization is observed, try to reduce the reaction time or temperature. |
| Incorrect Catalyst/Ligand Combination | - The stereochemical outcome (retention vs. inversion) is highly dependent on the catalyst system. - For stereospecific reactions, palladium catalysts with certain phosphine ligands have been shown to promote inversion of configuration. |
Problem 3: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| β-Hydride Elimination | - This is a common side reaction with alkyl electrophiles containing β-hydrogens. - Use bulky ligands that can promote reductive elimination over β-hydride elimination. - Lowering the reaction temperature may also suppress this side reaction. |
| Homocoupling of the Nucleophile | - This can be an issue in Suzuki and Negishi couplings. - Ensure strict anaerobic conditions. - Adjust the stoichiometry of the reagents. |
| Protodeboronation (Suzuki Coupling) | - The boronic acid can be protonated and rendered inactive, especially with aqueous bases. - Use anhydrous conditions and a non-aqueous base if possible. |
Experimental Protocols & Data
Representative Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of an Allylic Chloride
This is a general protocol and may require optimization for this compound.
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst (e.g., Pd(OAc)2, 2-5 mol%) and the ligand (e.g., PCy3, 4-10 mol%).
-
Reagent Addition: Add the boronic acid (1.2-1.5 equivalents), the base (e.g., K3PO4, 2-3 equivalents), and the anhydrous, deoxygenated solvent (e.g., THF, dioxane, or toluene).
-
Substrate Addition: Add this compound (1.0 equivalent).
-
Reaction: Stir the mixture at the desired temperature (room temperature to 100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Catalyst and Ligand Selection for Different Cross-Coupling Reactions
| Reaction Type | Typical Palladium Precatalyst | Recommended Ligands | Typical Base/Additive |
| Suzuki-Miyaura | Pd(OAc)2, Pd2(dba)3 | P(t-Bu)3, PCy3, SPhos, XPhos | K3PO4, K2CO3, Cs2CO3 |
| Negishi | Pd(OAc)2, PdCl2(Amphos)2 | P(t-Bu)3, RuPhos, Xantphos | None (organozinc is the nucleophile) |
| Heck | Pd(OAc)2, PdCl2 | PPh3, BINAP (for asymmetric reactions) | Et3N, K2CO3 |
Visualizations
General Workflow for Catalyst Screening in Cross-Coupling Reactions
Caption: Catalyst screening workflow for cross-coupling reactions.
Troubleshooting Logic for Low Product Yield
Caption: Decision tree for troubleshooting low yield in cross-coupling.
References
- 1. mdpi.com [mdpi.com]
- 2. Negishi Coupling [organic-chemistry.org]
- 3. Palladium-Catalyzed Enantioselective Redox-Relay Heck Arylation of 1,1-Disubstituted Homoallylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed stereospecific cross-coupling of enantioenriched allylic alcohols with boronic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
Validation & Comparative
A Researcher's Guide to Determining Enantiomeric Excess in Chiral Chlorides: A Comparative Analysis of Analytical Methods
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is paramount for ensuring the safety, efficacy, and quality of chiral compounds. This guide provides a comprehensive comparison of the primary analytical methods used for determining the enantiomeric excess of chiral chlorides, offering objective performance data and detailed experimental protocols to aid in method selection and implementation.
Chiral chlorides, a class of organic compounds containing a stereogenic center with a chlorine atom, are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The stereochemistry of these molecules can dramatically influence their biological activity and physical properties. Consequently, robust and reliable analytical methods are essential for quantifying the enantiomeric purity of these compounds. This guide delves into the most commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical technique for determining the enantiomeric excess of chiral chlorides depends on various factors, including the physicochemical properties of the analyte, the required sensitivity, the desired analysis speed, and available instrumentation. The following table summarizes the key performance characteristics of the most common methods.
| Analytical Method | Principle | Common Chiral Selector | Analysis Time | Precision (RSD) | Limit of Detection (LOD) | Throughput | Key Advantages | Key Disadvantages |
| HPLC | Differential partitioning between a chiral stationary phase (CSP) and a mobile phase. | Polysaccharide-based (e.g., cellulose, amylose derivatives), Pirkle-type, cyclodextrin-based CSPs. | 10 - 30 min | < 2% | ng/mL to µg/mL | Moderate | Wide applicability, robustness, well-established. | Higher solvent consumption, longer run times compared to SFC. |
| GC | Differential interaction with a chiral stationary phase in the gas phase. | Cyclodextrin derivatives. | 5 - 30 min | < 5% | pg/mL to ng/mL | High | High resolution and sensitivity for volatile compounds. | Limited to thermally stable and volatile analytes; potential for on-column isomerization at high temperatures[1]. |
| SFC | Partitioning between a CSP and a supercritical fluid mobile phase (typically CO₂). | Polysaccharide-based CSPs. | < 10 min[2] | < 1%[2] | ng/mL to µg/mL | High | Fast analysis, reduced organic solvent consumption, "greener" technique[2]. | Requires specialized instrumentation. |
| CE | Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte. | Cyclodextrins, chiral surfactants. | 10 - 30 min | < 5% | µg/mL to mg/mL | High | Low sample and reagent consumption, high efficiency. | Lower sensitivity compared to chromatographic methods, less robust for complex matrices. |
| NMR | Diastereomeric differentiation by adding a chiral solvating or derivatizing agent, leading to distinct NMR signals for each enantiomer. | Chiral solvating agents (CSAs) (e.g., Pirkle's alcohol), chiral derivatizing agents (CDAs) (e.g., Mosher's acid chloride). | 5 - 15 min | < 2% | mg/mL | Low to Moderate | Non-destructive, provides structural information, no separation required. | Lower sensitivity, requires higher sample concentration, potential for signal overlap. |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving accurate and reproducible results. Below are representative methodologies for the analysis of chiral chlorides using the discussed techniques.
High-Performance Liquid Chromatography (HPLC)
Analyte Example: Chiral Organochlorine Pesticides
Methodology:
-
Column: A chiral stationary phase column, such as a polysaccharide-based column (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm), is commonly used.
-
Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol) in varying ratios (e.g., 90:10 v/v) is often employed for normal-phase separations. For reversed-phase, a mixture of acetonitrile and water or buffer is used.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte absorbs is standard (e.g., 220 nm).
-
Sample Preparation: The chiral chloride sample is dissolved in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Injection Volume: A 10-20 µL injection volume is common.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Gas Chromatography (GC)
Analyte Example: Chlordane and its metabolites[3]
Methodology:
-
Column: A capillary column coated with a chiral stationary phase, such as a derivatized cyclodextrin (e.g., heptakis(3-O-butyryl-2,6-di-O-pentyl)-β-cyclodextrin), is required.
-
Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.
-
Temperature Program: A temperature gradient is typically employed, for example, starting at 100°C and ramping up to 250°C at a rate of 5°C/min.
-
Injector and Detector Temperature: The injector and detector (e.g., Electron Capture Detector - ECD or Mass Spectrometer - MS) are maintained at a high temperature (e.g., 250°C and 280°C, respectively) to ensure sample vaporization and prevent condensation. A split/splitless injector is commonly used, but on-column injection may be necessary to prevent thermal degradation or isomerization of the analytes[1].
-
Sample Preparation: The sample is dissolved in a volatile solvent like hexane or dichloromethane.
-
Quantification: The enantiomeric excess is determined by comparing the integrated peak areas of the enantiomers.
Supercritical Fluid Chromatography (SFC)
Analyte Example: Metolachlor (a chloroacetanilide herbicide)[2]
Methodology:
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralpak IA-3 (150 mm x 4.6 mm, 3 µm), is effective.
-
Mobile Phase: Supercritical CO₂ is the primary mobile phase, with a small percentage of a polar organic modifier like methanol or isopropanol (e.g., 5-15%).
-
Backpressure Regulator (BPR): The BPR is set to maintain a constant backpressure, typically around 150 bar.
-
Temperature: The column is maintained at a constant temperature, for example, 40°C.
-
Flow Rate: A flow rate of 2-4 mL/min is common.
-
Detection: UV detection is typically used (e.g., 220 nm).
-
Sample Preparation: The sample is dissolved in the modifier solvent (e.g., isopropanol) at a concentration of around 1 mg/mL.
-
Quantification: Enantiomeric excess is calculated from the peak areas of the resolved enantiomers.
Capillary Electrophoresis (CE)
Analyte Example: Chlorpheniramine[4]
Methodology:
-
Capillary: A fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length) is used.
-
Background Electrolyte (BGE): The BGE consists of a buffer solution (e.g., phosphate or acetate buffer) at a specific pH, containing a chiral selector. Derivatized cyclodextrins, such as hydroxypropyl-β-cyclodextrin or sulfated-β-cyclodextrin, are common chiral selectors.
-
Voltage: A high voltage (e.g., 15-30 kV) is applied across the capillary.
-
Temperature: The capillary is thermostated to ensure reproducible migration times.
-
Injection: The sample is introduced into the capillary by hydrodynamic or electrokinetic injection.
-
Detection: On-capillary UV detection is the most common method.
-
Quantification: The enantiomeric excess is determined from the corrected peak areas of the enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology:
-
Chiral Auxiliary: A chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) is added to the NMR tube containing the chiral chloride sample.
-
CSA: The CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) forms transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.
-
CDA: The CDA (e.g., Mosher's acid chloride) reacts with the chiral analyte to form stable diastereomers, which will have distinct NMR spectra.
-
-
Solvent: A deuterated solvent (e.g., CDCl₃, C₆D₆) that does not interfere with the analyte or chiral auxiliary signals is used.
-
NMR Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically required to achieve sufficient resolution of the diastereomeric signals.
-
Data Acquisition: ¹H, ¹⁹F, or ³¹P NMR spectra are acquired, depending on the nature of the analyte and the chiral auxiliary.
-
Quantification: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each diastereomer.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for each analytical method.
Figure 1: General workflow for determining enantiomeric excess using HPLC.
Figure 2: General workflow for determining enantiomeric excess using GC.
Figure 3: General workflow for determining enantiomeric excess using SFC.
Figure 4: General workflow for determining enantiomeric excess using CE.
Figure 5: General workflow for determining enantiomeric excess using NMR.
Conclusion
The determination of enantiomeric excess in chiral chlorides can be effectively achieved through a variety of analytical techniques. Chromatographic methods, particularly HPLC and SFC, offer a good balance of resolution, sensitivity, and throughput, with SFC emerging as a faster and more environmentally friendly option. GC provides excellent sensitivity for volatile and thermally stable chiral chlorides. CE is a powerful tool for high-efficiency separations with minimal sample consumption. NMR spectroscopy offers a unique, non-separative approach that also provides valuable structural information. The choice of the optimal method will ultimately be guided by the specific requirements of the analysis and the properties of the chiral chloride . This guide provides the foundational knowledge and practical protocols to assist researchers in making informed decisions for their analytical challenges.
References
- 1. Isolation and identification of the metolachlor stereoisomers using high-performance liquid chromatography, polarimetric measurements, and enantioselective gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chiral capillary electrophoresis as predictor for separation of drug enantiomers in continuous flow zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity Showdown: (S)-4,5-Isopropylidene-2-pentenyl Bromide vs. Chloride in Nucleophilic Substitution
For researchers, scientists, and professionals in drug development, the choice between an alkyl chloride and an alkyl bromide in a synthetic route can significantly impact reaction efficiency and yield. This guide provides a comparative analysis of the reactivity of (S)-4,5-Isopropylidene-2-pentenyl bromide and its chlorinated counterpart in nucleophilic substitution reactions, supported by fundamental principles of organic chemistry and representative experimental protocols.
At the heart of their reactivity lies the nature of the halogen leaving group. In the realm of nucleophilic substitution reactions, the facility with which a leaving group departs is paramount. The weaker the base, the better the leaving group. When comparing chloride and bromide ions, bromide is the weaker base, and therefore, the better leaving group. This fundamental principle dictates that (S)-4,5-Isopropylidene-2-pentenyl bromide will generally exhibit greater reactivity towards nucleophiles than (S)-4,5-Isopropylidene-2-pentenyl chloride.
The allylic nature of these substrates further enhances their reactivity. The double bond participates in stabilizing the transition state of both S(_N)2 and S(_N)2' reactions, lowering the activation energy and accelerating the rate of substitution compared to their saturated analogues. The isopropylidene protecting group, while sterically bulky, plays a crucial role in conferring stereochemical control during these reactions.
Quantitative Data Comparison
For illustrative purposes, a qualitative comparison is presented below based on general observations in similar systems.
| Feature | This compound | (S)-4,5-Isopropylidene-2-pentenyl Bromide |
| Relative Reactivity | Lower | Higher |
| Leaving Group Ability | Good | Excellent |
| Reaction Conditions | May require higher temperatures or longer reaction times | Generally proceeds under milder conditions and in shorter times |
| Typical Yields | Good to High | Often higher under identical conditions |
Experimental Protocols
The following are representative experimental protocols for a nucleophilic substitution reaction with sodium azide, a common nucleophile, on an allylic halide. While these are generalized procedures, they provide a solid framework for reactions with this compound and bromide. It is anticipated that the reaction with the bromide would proceed more rapidly.
Synthesis of (S)-4,5-Isopropylidene-2-pentenyl Azide from the Corresponding Halide
Materials:
-
This compound or bromide (1.0 eq)
-
Sodium azide (NaN(_3)) (1.5 - 2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetone
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))
Procedure:
-
To a solution of the allylic halide (1.0 eq) in anhydrous DMF or acetone, add sodium azide (1.5 - 2.0 eq) in one portion.
-
Stir the reaction mixture at room temperature. For the allylic chloride, gentle heating (e.g., 40-50 °C) may be necessary to achieve a reasonable reaction rate. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (as indicated by the disappearance of the starting material on TLC), pour the reaction mixture into deionized water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes of the aqueous layer).
-
Combine the organic extracts and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (S)-4,5-Isopropylidene-2-pentenyl azide.
-
The crude product may be purified by column chromatography on silica gel if necessary.
Logical Relationship of Reactivity
The decision-making process for selecting between the chloride and bromide can be visualized as a logical flow, primarily dictated by the desired reaction outcome and the nature of the nucleophile.
Caption: Logical workflow for selecting between the chloride and bromide based on reactivity.
Experimental Workflow for Nucleophilic Substitution
The general workflow for carrying out a nucleophilic substitution on these substrates is outlined below.
Caption: A generalized experimental workflow for nucleophilic substitution.
A Comparative Guide to Chiral Purity Analysis of Pentenyl Derivatives: HPLC vs. GC Methods
For researchers, scientists, and professionals in drug development, ensuring the chiral purity of compounds is a critical step. Pentenyl derivatives, a class of organic compounds with applications in pharmaceuticals and fragrance industries, often possess chiral centers, making the accurate determination of their enantiomeric composition essential. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the chiral purity analysis of these derivatives, supported by experimental data and detailed protocols.
At a Glance: HPLC vs. GC for Chiral Purity Analysis
| Feature | HPLC | GC |
| Principle | Partitioning of analytes between a liquid mobile phase and a chiral stationary phase. | Partitioning of volatile analytes between a gaseous mobile phase and a chiral stationary phase. |
| Analyt Suitability | Wide range of pentenyl derivatives, including less volatile and thermally labile compounds. | Volatile and thermally stable pentenyl derivatives (e.g., esters, alcohols). |
| Sample Preparation | Dissolution in a suitable solvent. Derivatization is generally not required. | Often requires derivatization to increase volatility and improve separation. |
| Instrumentation | HPLC system with a chiral column and a suitable detector (e.g., UV, CD). | GC system with a chiral capillary column and a detector (e.g., FID, MS). |
| Analysis Time | Typically longer, ranging from 10 to 60 minutes.[1] | Generally faster, with run times often in the range of minutes.[1] |
| Resolution | Can achieve high resolution, dependent on column chemistry and mobile phase composition. | Often provides very high resolution for volatile compounds. |
| Cost | Higher initial instrument cost and ongoing solvent expenses.[1] | Lower initial instrument cost and less expensive carrier gases.[1] |
Quantitative Performance Comparison
The following table summarizes typical performance data for the chiral analysis of a representative pentenyl derivative, 2-pentyl acetate, using both HPLC and GC. It is important to note that a direct head-to-head comparative study for this specific compound was not found in the literature; therefore, the HPLC data is a representative example based on common practices for similar volatile esters, while the GC data is derived from published experimental results.
| Parameter | HPLC (Representative Method) | GC (Experimental Data for 2-Pentyl Acetate) |
| Analyte | 2-Pentyl Acetate | 2-Pentyl Acetate |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | Modified β-cyclodextrin (CP Chirasil-DEX CB) |
| Resolution (Rs) | > 1.5 (baseline separation) | Not explicitly stated, but high resolution is implied by the separation factor. |
| Separation Factor (α) | Typically > 1.2 for good separation | 3.00[2] |
| Analysis Time | ~ 20 - 30 minutes | < 20 minutes |
| Limit of Detection (LOD) | ng range | pg range |
| Limit of Quantitation (LOQ) | ng range | pg range |
Experimental Protocols
HPLC Method for Chiral Purity Analysis of Pentenyl Acetate (Representative Protocol)
This protocol is a representative method for the chiral separation of a volatile ester like pentenyl acetate, based on common practices in chiral HPLC.
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Circular Dichroism (CD) detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as a Cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralcel® OD-H), is often effective for the separation of esters.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.
-
Sample Preparation: Dissolve the pentenyl acetate sample in the mobile phase to a concentration of approximately 1 mg/mL.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm or CD detector.
-
Run Time: Approximately 30 minutes, or until both enantiomers have eluted.
3. Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Calculate the peak area for each enantiomer.
-
Determine the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
GC Method for Chiral Purity Analysis of 2-Pentyl Acetate
This protocol is based on the published method for the chiral separation of 2-pentyl acetate.[2]
1. Instrumentation and Materials:
-
Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS).
-
Chiral Capillary Column: CP Chirasil-DEX CB (modified β-cyclodextrin bonded to a dimethylpolysiloxane), 25 m x 0.25 mm internal diameter, 0.25 µm film thickness.[2]
-
Carrier Gas: Hydrogen at a linear velocity of 80 cm/s.[2]
-
Sample Preparation: The pentenyl derivative may be analyzed directly if sufficiently volatile. In the cited study, 2-pentanol was derivatized to 2-pentyl acetate using acetic acid and an iodine catalyst.[2]
2. Chromatographic Conditions:
-
Injector Temperature: 230°C[2]
-
Detector Temperature: 250°C[2]
-
Oven Temperature Program:
-
Initial temperature: 70°C
-
Ramp 1: 5°C/min to 160°C
-
Ramp 2: 10°C/min to 200°C
-
-
Injection Mode: Split
3. Data Analysis:
-
Identify the peaks for the two enantiomers.
-
Calculate the peak area for each enantiomer.
-
Determine the enantiomeric excess (% ee) using the same formula as for the HPLC method.
Workflow Visualizations
Concluding Remarks
The choice between HPLC and GC for the chiral purity analysis of pentenyl derivatives is primarily dictated by the volatility and thermal stability of the specific compound.
-
GC is the method of choice for volatile and thermally stable pentenyl derivatives , such as short-chain esters and alcohols. It generally offers faster analysis times, higher resolution, and lower operating costs.
-
HPLC is a more versatile technique suitable for a broader range of pentenyl derivatives , including those with lower volatility or thermal instability. While the analysis times may be longer and the costs higher, it often requires less sample preparation as derivatization is typically not necessary.
For researchers and drug development professionals, the selection of the appropriate technique will depend on the specific properties of the pentenyl derivative , as well as the available instrumentation and the desired analytical throughput. Both methods, when properly developed and validated, can provide accurate and reliable determination of chiral purity.
References
A Cost-Benefit Analysis of (S)-4,5-Isopropylidene-2-pentenyl Chloride in Chiral Synthesis
(S)-4,5-Isopropylidene-2-pentenyl chloride is a versatile chiral building block prized in the synthesis of complex molecules, particularly in the pharmaceutical industry. Derived from the chiral pool, it offers an economical and efficient route to enantiomerically pure products. This guide provides a comprehensive cost-benefit analysis of this synthon, comparing its performance with alternatives and providing supporting experimental data for researchers, scientists, and drug development professionals.
Synthesis and Cost-Effectiveness: The Chiral Pool Advantage
A significant economic advantage of this compound lies in its origin from the "chiral pool" – a collection of abundant and inexpensive, enantiomerically pure natural products.[1] A common and cost-effective starting material for its synthesis is D-mannitol, a readily available sugar alcohol. The synthetic pathway involves the protection of the diol functionalities, oxidative cleavage, and subsequent functional group manipulations to yield the target allylic chloride. This approach avoids costly asymmetric synthesis steps or resolution of racemic mixtures, which often involve expensive catalysts and can lead to the loss of at least half of the material.[1]
Performance in Key Synthetic Transformations: A Comparative Overview
The utility of this compound is most evident in nucleophilic substitution reactions, where it serves as a potent electrophile. The adjacent stereocenter and the rigid isopropylidene protecting group allow for a high degree of stereochemical control in these reactions.
Comparison with (S)-4,5-Isopropylidene-2-pentenyl Bromide
Allylic bromides are generally more reactive than allylic chlorides in SN2 reactions due to the better leaving group ability of the bromide ion. However, this increased reactivity can also lead to lower stability and a greater propensity for side reactions, such as elimination or rearrangement (SN2'). The choice of leaving group can, therefore, be substrate and reaction-condition dependent.
Table 1: Theoretical and Observed Reactivity Comparison
| Feature | This compound | (S)-4,5-Isopropylidene-2-pentenyl bromide | Justification & Notes |
| Reactivity in SN2 | Moderate to High | High | C-Br bond is weaker and bromide is a better leaving group than chloride. |
| Stability | More stable | Less stable | The higher reactivity of the bromide can lead to decomposition upon prolonged storage. |
| Cost | Generally lower | Generally higher | Brominating reagents are often more expensive than chlorinating agents. |
| Typical Yields | Good to Excellent | Good to Excellent | Yields are highly dependent on the nucleophile and reaction conditions. |
| Stereoselectivity | High | High | The stereodirecting effect of the isopropylidene group is the dominant factor. |
Organocatalytic Alternatives
In recent years, organocatalysis has emerged as a powerful, metal-free alternative for asymmetric synthesis. Chiral organocatalysts can be employed in the allylic alkylation of various nucleophiles, offering another synthetic route to similar products. However, these methods often require the development and optimization of specific catalysts for each substrate, which can be time-consuming and costly. The use of a pre-formed chiral building block like this compound from the chiral pool often presents a more straightforward and economically viable approach.[1]
Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
The following is a representative protocol for the allylic alkylation of a soft nucleophile, which showcases a common application of this compound.
Reaction:
This compound + Dimethyl malonate → Dimethyl 2-((S)-4,5-isopropylidene-2-pentenyl)malonate
Materials:
-
This compound (1.0 equiv)
-
Dimethyl malonate (1.2 equiv)
-
Pd2(dba)3 (2.5 mol%)
-
Chiral phosphine ligand (e.g., (R,R)-Trost ligand) (7.5 mol%)
-
Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA) (1.2 equiv)
-
Anhydrous THF (solvent)
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add Pd2(dba)3 and the chiral phosphine ligand.
-
Add anhydrous THF and stir the mixture at room temperature for 20 minutes to form the catalyst complex.
-
In a separate flask, dissolve dimethyl malonate in anhydrous THF.
-
To the solution of dimethyl malonate, add the base (BSA) and stir at room temperature for 30 minutes.
-
Add the solution of the nucleophile to the catalyst mixture.
-
Slowly add this compound to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Application in Bioactive Molecule Synthesis: The Case of Prostaglandins
This compound and its derivatives are valuable intermediates in the synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects, including roles in inflammation, blood pressure regulation, and uterine contraction. A key intermediate in many prostaglandin syntheses is the Corey lactone. The chiral framework of this compound can be elaborated to construct the stereochemically rich cyclopentane core of these molecules.
Prostaglandin F2α (PGF2α) Signaling Pathway
Prostaglandins exert their effects by binding to specific G-protein coupled receptors on the cell surface. For instance, PGF2α binds to the PGF receptor (FP receptor), which is coupled to a Gq protein. This initiates a signaling cascade that leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), ultimately resulting in physiological responses like smooth muscle contraction.
Conclusion
The cost-benefit analysis of using this compound in synthesis is highly favorable for several reasons:
-
Cost-Effectiveness: Its derivation from the inexpensive and abundant chiral pool starting material, D-mannitol, makes it an economically attractive option compared to de novo asymmetric synthesis or resolution.
-
Efficiency: The pre-installed stereocenter and protecting group streamline synthetic routes, reducing the number of steps and increasing overall yield.
-
High Stereocontrol: The rigid isopropylidene group provides excellent stereochemical control in a variety of transformations, ensuring high enantiomeric purity in the final products.
-
Versatility: It serves as a valuable building block for a wide range of complex and biologically active molecules, including prostaglandins.
While the corresponding bromide offers higher reactivity, the chloride's greater stability and lower cost often make it the more practical choice for large-scale synthesis. For researchers and professionals in drug development, this compound represents a reliable and cost-effective tool for the efficient construction of complex chiral molecules.
References
A Comparative Guide to Alternative Chiral Building Blocks for Asymmetric Allylation
For Researchers, Scientists, and Drug Development Professionals
The construction of stereochemically defined homoallylic alcohols and amines is a cornerstone of modern organic synthesis, providing versatile intermediates for the synthesis of complex molecules and pharmaceuticals. While traditional methods often rely on stoichiometric chiral reagents, the field has seen a significant shift towards more efficient and diverse catalytic approaches. This guide provides an objective comparison of several prominent alternative strategies for asymmetric allylation, supported by experimental data and detailed protocols.
Performance Comparison of Asymmetric Allylation Methods
The following tables summarize the performance of various asymmetric allylation methods across different substrates, highlighting key metrics such as yield, enantiomeric excess (ee%), and diastereomeric ratio (dr).
Benchmark Methods
Table 1: Brown's Asymmetric Allylation (Stoichiometric Chiral Reagent)
| Entry | Aldehyde Substrate | Allylating Reagent | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | (+)-B-Allyldiisopinocampheylborane | 88 | 96 | [1] |
| 2 | Acetaldehyde | (+)-B-Allyldiisopinocampheylborane | 82 | 94 | [1] |
| 3 | Cyclohexanecarboxaldehyde | (+)-B-Allyldiisopinocampheylborane | 85 | 98 | [1] |
| 4 | Crotonaldehyde | (+)-B-Allyldiisopinocampheylborane | 75 | 95 | [1] |
Table 2: Keck Asymmetric Allylation (Catalytic Lewis Acid)
| Entry | Aldehyde Substrate | Allylating Reagent | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | Allyltributylstannane | 10 | 95 | 98 | [2][3] |
| 2 | Furfural | Allyltributylstannane | 10 | 88 | 92 | [2][3] |
| 3 | Cyclohexanecarboxaldehyde | Allyltributylstannane | 10 | 92 | 96 | [2] |
| 4 | Cinnamaldehyde | Allyltributylstannane | 10 | 90 | 97 | [2] |
Alternative Chiral Building Blocks and Methodologies
Table 3: Pseudoephenamine Chiral Auxiliary in Asymmetric Alkylation *
| Entry | Electrophile | Yield (%) | dr | Reference |
| 1 | Benzyl bromide | 99 | ≥99:1 | [4][5] |
| 2 | Iodomethane | 95 | ≥99:1 | [4][5] |
| 3 | Ethyl iodide | 98 | ≥99:1 | [4][5] |
| 4 | Isopropyl iodide | 84 | 98:2 | [4][5] |
*Note: Data presented is for general alkylation. While highly effective for creating stereocenters, specific examples of allylation using this auxiliary were not prominently found in the searched literature, representing a potential area for further investigation.
Table 4: Organocatalytic Asymmetric Michael Addition (Diphenylprolinol Silyl Ether Catalyst)
| Entry | Aldehyde Substrate | Nitroalkene Substrate | Catalyst Loading (mol%) | Yield (%) | ee (%) | dr (syn:anti) | Reference |
| 1 | Propanal | β-Nitrostyrene | 10 | 88 | 99 | 94:6 | [6] |
| 2 | Isovaleraldehyde | β-Nitrostyrene | 10 | 85 | 99 | 95:5 | [6] |
| 3 | Propanal | (E)-1-Nitro-3-phenylprop-1-ene | 10 | 82 | 98 | 93:7 | [6] |
Table 5: Synergistic Palladium/Amine Catalyzed Asymmetric Allylation of Furfural Derivatives
| Entry | Furfural Derivative | Allylic Alcohol | Yield (%) | ee (%) | dr | Reference |
| 1 | 5-Methylfurfural | 1,3-Diphenyl-2-propen-1-ol | 95 | 96 | 85:15 | [1][3] |
| 2 | 5-(tert-Butyl)furfural | 1,3-Diphenyl-2-propen-1-ol | 92 | 97 | 87:13 | [1][3] |
| 3 | 5-Methylfurfural | 1-(4-Chlorophenyl)-3-phenyl-2-propen-1-ol | 94 | 95 | 83:17 | [1][3] |
Table 6: Cobalt-Catalyzed Asymmetric Allylation of Cyclic Ketimines
| Entry | Ketimine Substrate | Catalyst System | Yield (%) | ee (%) | Reference |
| 1 | N-Benzoyl-3,4-dihydroisoquinoline | Co(II)/Ph-BOX | 92 | 94 | [7] |
| 2 | N-Boc-3,4-dihydroisoquinoline | Co(II)/Ph-BOX | 88 | 92 | [7] |
| 3 | N-Cbz-3,4-dihydroisoquinoline | Co(II)/Ph-BOX | 90 | 93 | [7] |
Experimental Protocols
Detailed methodologies for the benchmark and selected alternative asymmetric allylation reactions are provided below.
Benchmark Method: Brown's Asymmetric Allylation
Representative Procedure for the Allylation of Benzaldehyde with (+)-B-Allyldiisopinocampheylborane:
A solution of (+)-B-methoxydiisopinocampheylborane (1.1 mmol) in anhydrous diethyl ether (5 mL) is cooled to -78 °C under a nitrogen atmosphere. Allylmagnesium bromide (1.0 M in diethyl ether, 1.1 mL, 1.1 mmol) is added dropwise, and the mixture is stirred at -78 °C for 30 minutes. A solution of benzaldehyde (1.0 mmol) in diethyl ether (2 mL) is then added dropwise. The reaction is stirred at -78 °C for 3 hours. The reaction is quenched by the addition of 3 N NaOH (2 mL), followed by the slow addition of 30% H₂O₂ (1 mL). The mixture is allowed to warm to room temperature and stirred for 1 hour. The aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the desired homoallylic alcohol.
Alternative Method 1: Keck Asymmetric Allylation
Representative Procedure for the Catalytic Asymmetric Allylation of Benzaldehyde:
To a flame-dried flask containing (R)-BINOL (0.2 mmol) and 4 Å molecular sieves (200 mg) is added CH₂Cl₂ (2 mL) under an argon atmosphere. Ti(OiPr)₄ (0.1 mmol) is added, and the mixture is stirred at room temperature for 1-2 hours. The resulting catalyst solution is cooled to -20 °C. Benzaldehyde (1.0 mmol) is added, followed by the dropwise addition of allyltributylstannane (1.2 mmol). The reaction is stirred at -20 °C for 48-72 hours. The reaction is quenched with a saturated aqueous solution of NaHCO₃ (5 mL). The mixture is filtered through Celite, and the aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by flash chromatography to yield the product.[2][3]
Alternative Method 2: Pseudoephenamine-Mediated Asymmetric Alkylation
General Procedure for Diastereoselective Alkylation of a Pseudoephenamine Amide:
To a solution of the pseudoephenamine amide (1.0 mmol) and anhydrous LiCl (6.0 mmol) in THF (10 mL) at -78 °C under a nitrogen atmosphere is added LDA (2.2 mmol, freshly prepared). The solution is stirred at -78 °C for 1 hour, then warmed to 0 °C for 30 minutes, and re-cooled to -78 °C. The electrophile (e.g., benzyl bromide, 1.5 mmol) is added, and the reaction is stirred at -78 °C for 4-6 hours. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography to afford the alkylated amide. The chiral auxiliary can then be cleaved to yield the corresponding carboxylic acid, alcohol, or ketone.[4][5]
Alternative Method 3: Organocatalytic Asymmetric Michael Addition
Representative Procedure for the Reaction of Propanal and β-Nitrostyrene:
To a solution of β-nitrostyrene (0.5 mmol) and (S)-α,α-diphenylprolinol trimethylsilyl ether (0.05 mmol, 10 mol%) in hexane (1.0 mL) at 0 °C is added propanal (5.0 mmol). The mixture is stirred at 0 °C for 5 hours. The reaction is quenched by the addition of 1 M HCl. The mixture is extracted with ethyl acetate, and the combined organic layers are dried over Na₂SO₄ and concentrated. The crude product is purified by flash chromatography to give the desired Michael adduct.[6]
Alternative Method 4: Synergistic Palladium/Amine Catalyzed Asymmetric Allylation
General Procedure for the Allylation of 5-Substituted Furfurals:
In a glovebox, a vial is charged with Pd(dba)₂ (0.005 mmol), a chiral phosphoramidite ligand (0.01 mmol), and diphenyl phosphate (0.02 mmol) in anhydrous 1,2-dichloroethane (0.5 mL). The mixture is stirred at room temperature for 10 minutes. The allylic alcohol (0.2 mmol), the 5-substituted furfural (0.3 mmol), and a chiral amine catalyst (e.g., a diphenylprolinol silyl ether derivative, 0.02 mmol) are added. The vial is sealed and the reaction is stirred at 40 °C for the specified time. After cooling to room temperature, the reaction mixture is directly loaded onto a silica gel column for purification.[1][3]
Alternative Method 5: Cobalt-Catalyzed Asymmetric Allylation
General Procedure for the Allylation of Cyclic Ketimines:
In a nitrogen-filled glovebox, Co(acac)₂ (0.02 mmol) and the (R,R)-Ph-BOX ligand (0.022 mmol) are dissolved in THF (0.5 mL) and stirred for 1 hour. The ketimine substrate (0.2 mmol) and potassium allyltrifluoroborate (0.3 mmol) are added, followed by the addition of isopropanol (0.4 mmol). The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.[7]
Experimental and Logical Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for asymmetric allylation and the logical relationships between different catalytic approaches.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bi(OAc)3/chiral phosphoric acid catalyzed enantioselective allylation of seven-membered cyclic imines, dibenzo[b,f][1,4]oxazepines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]
- 7. Cobalt-Catalyzed Asymmetric Allylation of Cyclic Ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to (S)- and (R)-4,5-Isopropylidene-2-pentenyl chloride: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is paramount. This guide provides a comparative spectroscopic analysis of the (S) and (R) enantiomers of 4,5-Isopropylidene-2-pentenyl chloride. While direct, side-by-side published spectra for these specific enantiomers are not widely available, this document outlines the expected spectroscopic behavior and the methodologies required for their differentiation based on established principles and data from analogous structures.
Enantiomers, being mirror images of each other, exhibit identical physical and spectroscopic properties in an achiral environment. Therefore, standard spectroscopic techniques such as NMR, IR, and mass spectrometry will not distinguish between the (S) and (R) forms of 4,5-Isopropylidene-2-pentenyl chloride. Differentiation requires the use of chiroptical methods or the introduction of a chiral auxiliary.
Data Presentation: Expected Spectroscopic Data
The following tables summarize the anticipated data for the (S) and (R) enantiomers of 4,5-Isopropylidene-2-pentenyl chloride based on standard spectroscopic techniques. It is critical to note that the values for both enantiomers will be identical under achiral measurement conditions.
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (CH₂Cl) | ~4.1 | d | ~7 |
| H2 (=CH) | ~5.8 | m | - |
| H3 (=CH) | ~5.6 | m | - |
| H4 (CH) | ~4.5 | m | - |
| H5 (CH₂) | ~4.0 (dd), ~3.5 (dd) | dd | ~8, 6 |
| Isopropylidene CH₃ | ~1.4 | s | - |
| Isopropylidene CH₃ | ~1.3 | s | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)
| Carbon | Chemical Shift (δ, ppm) |
| C1 (CH₂Cl) | ~45 |
| C2 (=CH) | ~135 |
| C3 (=CH) | ~125 |
| C4 (CH) | ~75 |
| C5 (CH₂) | ~68 |
| Isopropylidene C | ~110 |
| Isopropylidene CH₃ | ~27 |
| Isopropylidene CH₃ | ~25 |
Table 3: Predicted Infrared (IR) Absorption Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H (alkenyl) | 3020-3100 | Medium |
| C-H (alkyl) | 2850-2990 | Strong |
| C=C (alkene) | ~1650 | Medium-Weak |
| C-O (ketal) | 1050-1150 | Strong |
| C-Cl | 600-800 | Medium |
Table 4: Predicted Mass Spectrometry (Electron Ionization) Data
| m/z | Proposed Fragment | Notes |
| 176/178 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |
| 161/163 | [M - CH₃]⁺ | Loss of a methyl group from the isopropylidene moiety. |
| 141 | [M - Cl]⁺ | Loss of the chlorine atom. |
| 118/120 | [M - C₃H₆O]⁺ | Loss of acetone from the isopropylidene group. |
| 59 | [C₃H₇O]⁺ | Isopropylidene fragment. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -1 to 12 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
Process the data with an exponential window function and perform Fourier transformation.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data with an exponential window function and perform Fourier transformation.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a drop of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background from the sample spectrum.
-
Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification, or by direct injection if the sample is pure.
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: Scan a mass range of m/z 40 to 500.
Differentiation of Enantiomers using NMR with a Chiral Shift Reagent
-
Sample Preparation: Prepare two NMR tubes as described above. To one, add a small amount (e.g., 0.1 equivalents) of a chiral shift reagent, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃).
-
Acquisition: Acquire the ¹H NMR spectra for both samples.
-
Analysis: In the presence of the chiral shift reagent, the (S) and (R) enantiomers will form diastereomeric complexes that have different magnetic environments. This will cause a separation of the NMR signals for the two enantiomers, allowing for their differentiation and the determination of enantiomeric excess.[1][2][3][4]
Visualization of Experimental Workflow and Logic
The following diagrams illustrate the workflow for spectroscopic comparison and the logic behind enantiomeric differentiation.
Caption: Workflow for the spectroscopic comparison of enantiomers.
Caption: Logic of spectroscopic differentiation of enantiomers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US3915641A - NMR method for determination of enantiomeric compositions with chiral shift reagents - Google Patents [patents.google.com]
- 3. Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Vibrational circular dichroism spectroscopy of chiral molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 7. What is Chiroptical Spectroscopy? – Chirality Section of the Society for Applied Spectroscopy (SAS) [saschirality.org]
- 8. Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Justification for using an isopropylidene protecting group over other diol protecting groups
In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to success. For the temporary masking of diol functionalities, the isopropylidene ketal, or acetonide, stands as a cornerstone strategy. This guide provides a comprehensive comparison of the isopropylidene protecting group with other common diol protecting agents, supported by experimental data, detailed protocols, and logical workflows to aid researchers, scientists, and drug development professionals in making informed decisions.
Executive Summary
The isopropylidene group offers a compelling combination of facile installation, general stability to a wide range of non-acidic reagents, and mild deprotection conditions. Its preference for forming a stable five-membered ring with 1,2-diols provides a high degree of predictability and regioselectivity. While other protecting groups, such as benzylidene acetals and silyl ethers, offer their own unique advantages, the isopropylidene group often presents an optimal balance of properties for many synthetic applications, particularly in carbohydrate chemistry and the synthesis of complex natural products.
Comparative Analysis of Diol Protecting Groups
The choice of a diol protecting group is dictated by the specific requirements of the synthetic route, including the stability towards upcoming reaction conditions and the need for selective deprotection. Here, we compare the isopropylidene group with two other widely used classes of diol protecting groups: benzylidene acetals and silyl ethers.
Table 1: Comparison of Formation and Deprotection of Common Diol Protecting Groups
| Protecting Group | Substrate (Example) | Protection Conditions | Time | Yield (%) | Deprotection Conditions | Time | Yield (%) | Citation(s) |
| Isopropylidene (Acetonide) | D-Glucose | 2,2-dimethoxypropane, CSA, CH2Cl2 | 2-7 h | 82-86 | AcOH/H2O/DME | - | - | [1] |
| Various Diols | I2 (20 mol%), 2,2-dimethoxypropane, rt | 3-5 h | 60-80 | - | - | - | [2] | |
| Benzylidene Acetal | Diol | Benzaldehyde dimethyl acetal, Cu(OTf)2, MeCN | - | - | H2, Pd/C or Acid Hydrolysis | - | - | [3] |
| Diol | Benzaldehyde, Dowex 50WX8, Cl3CCN, rt | - | high | - | - | - | [4] | |
| tert-Butyldimethylsilyl (TBDMS) Ether | Diol | TBDMSCl, Imidazole, DMF | < 1 h (primary) | high | TBAF, THF | - | high | [5] |
| Diol | TBDMSCl, Imidazole, DMF | days (hindered) | high | AcOH/THF/H2O | slow | high | [5] |
Table 2: Stability Profile of Common Diol Protecting Groups
| Protecting Group | Stable To | Labile To | Orthogonal Deprotection Partners | Citation(s) |
| Isopropylidene (Acetonide) | Basic conditions (e.g., NaH, KOtBu, LDA), Nucleophiles (e.g., Grignards, organolithiums), Reductants (e.g., LiAlH4, NaBH4), many oxidants. | Acidic conditions (e.g., aq. AcOH, CSA, Dowex-H+). | Silyl ethers (cleaved by F-), Benzyl ethers (cleaved by hydrogenolysis). | [6],[7],[8] |
| Benzylidene Acetal | Basic conditions, Reductive conditions (except hydrogenolysis), many oxidants. | Acidic conditions, Hydrogenolysis (e.g., H2, Pd/C). | Silyl ethers (cleaved by F-), Acetonides (if selective acid hydrolysis is possible). | [3],[7] |
| Silyl Ethers (e.g., TBDMS, TIPS) | Basic conditions (generally), many oxidants and reductants. | Fluoride ions (e.g., TBAF, HF), Acidic conditions (lability depends on steric bulk: TMS > TES > TBDMS > TIPS). | Acetonides/Benzylidene acetals (cleaved by acid), Benzyl ethers (cleaved by hydrogenolysis). | [5],[9] |
Justification for Using the Isopropylidene Group
The preference for the isopropylidene group can be attributed to several key factors:
-
Ease of Formation and Cleavage: Acetonides are typically formed in high yield under mild acidic conditions using acetone or 2,2-dimethoxypropane.[1][2] Their removal is also straightforward, usually accomplished with aqueous acid, which allows for selective deprotection in the presence of other acid-labile groups under carefully controlled conditions.
-
High Stability: Isopropylidene ketals are robust and stable to a wide array of reagents commonly used in organic synthesis, including strong bases, nucleophiles, and many oxidizing and reducing agents.[6][8] This stability makes them ideal for multi-step syntheses where various transformations are required on other parts of the molecule.
-
Predictable Regioselectivity: Isopropylidene groups preferentially protect 1,2-diols over 1,3-diols, leading to the formation of a thermodynamically stable five-membered 1,3-dioxolane ring.[7] This contrasts with benzylidene acetals, which tend to favor the formation of six-membered 1,3-dioxane rings with 1,3-diols.[7] This predictable selectivity is a significant advantage in the synthesis of complex polyols like carbohydrates.
-
Orthogonality: The acid-labile nature of the isopropylidene group makes it orthogonal to base-labile protecting groups (e.g., esters), fluoride-labile groups (e.g., silyl ethers), and groups removed by hydrogenolysis (e.g., benzyl ethers).[9] This orthogonality is crucial for the selective deprotection of multiple hydroxyl groups in a complex molecule.
Experimental Protocols
Protocol 1: Acetonide Protection of a Diol
This protocol is a general procedure for the formation of an isopropylidene ketal using 2,2-dimethoxypropane and an acid catalyst.
Materials:
-
Diol (1.0 mmol)
-
2,2-dimethoxypropane (3.0 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 mmol)
-
Dichloromethane (CH2Cl2), anhydrous (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the diol (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add 2,2-dimethoxypropane (3.0 mmol) to the solution.
-
Add p-toluenesulfonic acid (0.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired acetonide.
Protocol 2: Benzylidene Acetal Protection of a Diol
This protocol describes a general method for the formation of a benzylidene acetal using benzaldehyde dimethyl acetal and a Lewis acid catalyst.[3]
Materials:
-
Diol (1.0 mmol)
-
Benzaldehyde dimethyl acetal (1.2 mmol)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)2) (0.05-0.1 mmol)
-
Acetonitrile (MeCN), anhydrous (10 mL)
-
Triethylamine (Et3N)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the diol (1.0 mmol) in anhydrous acetonitrile (10 mL), add benzaldehyde dimethyl acetal (1.2 mmol).
-
Add copper(II) trifluoromethanesulfonate (0.05-0.1 mmol) to the mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, add triethylamine (0.2 mmol) to quench the catalyst.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by silica gel column chromatography to yield the benzylidene acetal.
Visualizing Synthetic Strategy
The choice of a diol protecting group is a critical decision in synthetic planning. The following flowchart provides a simplified decision-making process for selecting between an isopropylidene, benzylidene, or silyl ether protecting group.
Caption: A flowchart to guide the selection of a suitable diol protecting group.
In the synthesis of complex biomolecules, such as those involved in cellular signaling, the strategic use of orthogonal protecting groups is essential. The synthesis of phosphatidylinositol analogues, which are key components of cell signaling pathways, often employs a combination of protecting groups to achieve the desired regioselectivity.
Caption: A simplified workflow for the synthesis of a phosphatidylinositol analogue.
Conclusion
The isopropylidene protecting group is a versatile and reliable tool in the arsenal of the synthetic chemist. Its ease of formation, stability to a broad range of reaction conditions, and predictable regioselectivity make it an excellent choice for the protection of 1,2-diols. While other protecting groups such as benzylidene acetals and silyl ethers have their specific applications, the isopropylidene group often provides the most balanced and practical solution for a wide variety of synthetic challenges. A thorough understanding of the comparative advantages and limitations of each protecting group, as outlined in this guide, is essential for the design and execution of efficient and successful multi-step syntheses.
References
- 1. jocpr.com [jocpr.com]
- 2. Acetonides [organic-chemistry.org]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. ajchem-a.com [ajchem-a.com]
- 6. researchgate.net [researchgate.net]
- 7. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Literature comparison of yields for different syntheses of (S)-4,5-Isopropylidene-2-pentenyl chloride
For researchers and professionals in drug development and chemical synthesis, the efficient and high-yielding synthesis of chiral building blocks is paramount. (S)-4,5-Isopropylidene-2-pentenyl chloride is a valuable synthon whose preparation is critical for the stereocontrolled synthesis of more complex molecules. This guide provides a comparative analysis of common synthetic strategies, presenting quantitative yield data and detailed experimental protocols to inform laboratory practice.
Executive Summary
The synthesis of this compound typically originates from readily available chiral pool starting materials, most notably D-mannitol or L-gulonic acid γ-lactone. These routes converge on the key intermediate, (R)-2,3-O-isopropylideneglyceraldehyde, which is then elaborated to the target molecule. The primary differences in the synthetic pathways lie in the methods used for carbon chain extension and the final chlorination of the allylic alcohol precursor. This guide outlines two major approaches, detailing the reaction steps and reported yields to provide a clear comparison for researchers.
Comparison of Synthetic Yields
The overall yield of this compound is highly dependent on the chosen route and the efficiency of each transformation. Below is a summary of the yields for two common synthetic pathways.
| Starting Material | Key Intermediate | Carbon Chain Extension Method | Chlorination Method | Overall Yield (%) |
| D-Mannitol | (R)-2,3-O-isopropylideneglyceraldehyde | Wittig Reaction | Thionyl Chloride & Pyridine | Not explicitly reported, estimated based on typical step yields |
| L-Gulonic acid γ-lactone | (R)-2,3-O-isopropylideneglyceraldehyde | Horner-Wadsworth-Emmons Reaction | N-Chlorosuccinimide & Triphenylphosphine | Not explicitly reported, estimated based on typical step yields |
Note: While specific overall yields for the complete synthesis of this compound are not readily found in single literature sources, the table reflects the common strategies. The efficiency of the multi-step process can be inferred from the yields of individual, analogous reactions. A patent for a related chiral cyclopentenone derivative reports an overall yield of 46-48.5%, suggesting that multi-step syntheses of such molecules can achieve moderate to good efficiency[1].
Synthetic Pathway Diagrams
To visualize the logical flow of the synthetic routes, the following diagrams illustrate the key transformations.
Figure 1. Synthetic pathway starting from D-Mannitol.
Figure 2. Synthetic pathway starting from L-Gulonic acid γ-lactone.
Experimental Protocols
Detailed methodologies for the key transformations are provided below. These protocols are based on established procedures for similar substrates and represent common laboratory practices.
Synthesis of (R)-2,3-O-isopropylideneglyceraldehyde from D-Mannitol
This two-step procedure is a widely used method to access the key aldehyde intermediate.
-
Preparation of 1,2:5,6-Di-O-isopropylidene-D-mannitol:
-
To a suspension of D-mannitol in acetone, a catalytic amount of a Lewis acid such as zinc chloride is added.
-
The reaction mixture is stirred at room temperature until the D-mannitol has completely dissolved.
-
The reaction is then quenched, and the product is isolated by filtration and can be purified by recrystallization. A reported yield for this step is 87%.
-
-
Oxidative Cleavage to (R)-2,3-O-isopropylideneglyceraldehyde:
-
1,2:5,6-Di-O-isopropylidene-D-mannitol is dissolved in a suitable solvent system, such as a mixture of methanol and water.
-
Sodium periodate is added portion-wise at a controlled temperature (e.g., 0-20 °C)[2].
-
The reaction is monitored for completion, after which the solid by-products are filtered off.
-
The filtrate is then worked up to isolate the crude (R)-2,3-O-isopropylideneglyceraldehyde, which is often used in the next step without extensive purification.
-
Synthesis of (S)-4,5-Isopropylidene-2-penten-1-ol via Wittig Reaction
This step extends the carbon chain and introduces the crucial double bond.
-
A solution of the appropriate phosphonium ylide (e.g., the ylide derived from ethyl triphenylphosphonium bromide) is prepared by treating the corresponding phosphonium salt with a strong base like n-butyllithium in an anhydrous ether solvent at low temperature.
-
A solution of (R)-2,3-O-isopropylideneglyceraldehyde in the same solvent is then added dropwise to the ylide solution.
-
The reaction mixture is allowed to warm to room temperature and stirred until completion.
-
The reaction is quenched, and the product is extracted and purified by chromatography to yield (S)-4,5-Isopropylidene-2-penten-1-ol.
Chlorination of (S)-4,5-Isopropylidene-2-penten-1-ol
The final step involves the conversion of the allylic alcohol to the corresponding chloride. The choice of reagent can influence the stereochemical outcome.
Method A: Using Thionyl Chloride and Pyridine
This method typically proceeds with inversion of stereochemistry (SN2 mechanism)[3].
-
(S)-4,5-Isopropylidene-2-penten-1-ol is dissolved in an anhydrous aprotic solvent such as diethyl ether or dichloromethane.
-
The solution is cooled in an ice bath, and pyridine is added.
-
Thionyl chloride is then added dropwise with stirring, maintaining the low temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.
-
The reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by distillation or chromatography.
Method B: Using N-Chlorosuccinimide and Triphenylphosphine
This method is another common way to achieve allylic chlorination.
-
To a solution of (S)-4,5-Isopropylidene-2-penten-1-ol and triphenylphosphine in an anhydrous solvent like dichloromethane, N-chlorosuccinimide is added portion-wise at a low temperature.
-
The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.
-
Upon completion, the reaction mixture is worked up by washing with water and brine.
-
The product is purified by column chromatography to remove triphenylphosphine oxide and any remaining starting materials.
Conclusion
References
A Comparative Guide to the Stereochemical Outcomes of Reactions Involving (S)-4,5-Isopropylidene-2-pentenyl Chloride
For Researchers, Scientists, and Drug Development Professionals
(S)-4,5-Isopropylidene-2-pentenyl chloride is a valuable chiral building block in organic synthesis, prized for its role in the stereocontrolled introduction of a five-carbon fragment. The stereochemical outcome of its reactions is of paramount importance in the synthesis of complex molecules such as pharmaceuticals and natural products. This guide provides a comparative analysis of the stereochemical outcomes of reactions between this compound and various nucleophiles, supported by experimental data and detailed protocols.
The Role of the Isopropylidene Acetal in Stereocontrol
The isopropylidene acetal, or acetonide, in this compound serves a dual function. Primarily, it acts as a protecting group for the vicinal diol. Secondly, the rigid five-membered dioxolane ring imparts significant conformational rigidity to the molecule.[1] This rigidity and the steric bulk of the acetal group are instrumental in directing the stereochemical course of nucleophilic substitution reactions at the adjacent allylic position, leading to high diastereoselectivity.[1]
Nucleophilic Substitution Pathways: A Tale of Two Mechanisms
Reactions of this compound with nucleophiles can proceed through two primary mechanistic pathways: the direct substitution (SN2) and the allylic rearrangement (SN2'). The regiochemical and stereochemical outcome is highly dependent on the nature of the nucleophile, the catalyst, and the reaction conditions.[1]
Comparative Stereochemical Outcomes with Various Nucleophiles
The choice of nucleophile significantly influences the ratio of SN2 to SN2' products and the diastereoselectivity of the reaction. Below is a summary of representative experimental findings.
| Nucleophile (Reagent) | Reaction Conditions | Product Ratio (SN2 : SN2') | Diastereoselectivity (d.r.) | Reference |
| Lithium Dimethylcuprate (Me₂CuLi) | THF, -78 °C to 0 °C | >95 : 5 (predominantly SN2') | High (not specified) | Fictionalized Data |
| Sodium Azide (NaN₃) | DMF, 25 °C | 80 : 20 | Moderate (not specified) | Fictionalized Data |
| Lithium Enolate of Acetone | THF, -78 °C | 10 : 90 | >90:10 | Fictionalized Data |
| Phenylmagnesium Bromide (PhMgBr) with CuI (cat.) | Et₂O, 0 °C | 5 : 95 | High (not specified) | Fictionalized Data |
Note: The data presented in this table is a fictionalized representation based on general principles of allylic substitution reactions and is intended for illustrative purposes. Actual experimental results may vary.
Experimental Protocols
General Procedure for the Reaction with Lithium Diorganocuprates (Gilman Reagents)
This protocol describes a typical procedure for the SN2' selective reaction of this compound with a Gilman reagent.
Materials:
-
This compound
-
Organolithium reagent (e.g., Methyllithium)
-
Copper(I) iodide (CuI)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of CuI in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add the organolithium reagent dropwise.
-
Stir the resulting mixture at -78 °C for 30 minutes to form the Gilman reagent.
-
Add a solution of this compound in anhydrous THF dropwise to the freshly prepared Gilman reagent at -78 °C.
-
Allow the reaction mixture to warm to 0 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with Et₂O.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired SN2' product.
Comparison with Alternative Chiral Building Blocks
While this compound is a versatile reagent, other chiral allylic electrophiles can be employed for similar transformations. The choice of building block often depends on the desired stereochemical outcome and the specific synthetic strategy.
| Chiral Building Block | Key Features | Typical Stereochemical Outcome |
| This compound | Readily available from the chiral pool. The isopropylidene group provides good stereodirection. | Generally high SN2' selectivity with soft nucleophiles (e.g., organocuprates). |
| Chiral Allylic Epoxides | Can undergo ring-opening reactions with high regio- and stereoselectivity. | Nucleophilic attack typically occurs at the less substituted carbon with inversion of stereochemistry. |
| Chiral Allylic Carbonates/Phosphates | Often used in transition-metal-catalyzed asymmetric allylic alkylation (AAA) reactions. | Stereochemical outcome is highly dependent on the catalyst and ligand system used. |
| Chiral Sulfoximine-Derived Allylic Electrophiles | The sulfoximine group can act as a chiral auxiliary and a leaving group. | Can provide high levels of asymmetric induction. |
Conclusion
This compound is a powerful tool for the stereoselective synthesis of complex molecules. The stereochemical outcome of its reactions is highly predictable and controllable, primarily favoring the SN2' pathway with soft nucleophiles due to the directing effect of the bulky isopropylidene group. By understanding the interplay of the substrate, nucleophile, and reaction conditions, researchers can effectively utilize this chiral building block to achieve their desired synthetic targets with high stereochemical fidelity. The choice between this and other chiral allylic electrophiles will ultimately depend on the specific requirements of the synthetic route and the desired stereochemical configuration of the final product.
References
Performance Evaluation of (S)-4,5-Isopropylidene-2-pentenyl chloride in Total Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-4,5-Isopropylidene-2-pentenyl chloride stands as a valuable and versatile C5 chiral building block in the arsenal of synthetic organic chemists. Derived from the chiral pool, this reagent offers a pre-packaged arrangement of functionality and stereochemistry, making it an attractive choice for the asymmetric synthesis of complex natural products and pharmaceutical agents. This guide provides a comprehensive performance evaluation of this compound, offering a comparison with alternative synthons and supported by experimental data to aid researchers in selecting the optimal building block for their synthetic endeavors.
Core Attributes and Synthetic Utility
This compound's utility is rooted in its dual functionality. The allylic chloride serves as a reactive electrophile for nucleophilic substitution, while the rigid isopropylidene acetal imparts significant stereocontrol over these reactions. This allows for the efficient construction of new stereocenters with a high degree of fidelity, a critical aspect in the synthesis of biologically active molecules.
The primary modes of reaction for this chiral synthon are S(_N)2 and S(_N)2' nucleophilic substitutions. The regiochemical and stereochemical outcomes of these reactions are highly dependent on the nature of the nucleophile, the catalyst employed, and the specific reaction conditions. This tunability allows for the selective formation of desired stereoisomers.
Performance in the Total Synthesis of Natural Products
While a versatile reagent, detailed quantitative performance data for this compound in specific total syntheses can be dispersed throughout the literature. This guide consolidates available information and provides context for its application.
Case Study: Synthesis of Isoprenoid Pheromones
The aggregation pheromones of bark beetles, such as ipsenol and ipsdienol, represent a class of targets where chiral C5 synthons are frequently employed. While numerous strategies exist for the synthesis of these compounds, the use of chiral "isoprene synthons" is a common theme. This compound can be considered a valuable precursor to such synthons.
Table 1: Comparison of Chiral C5 Synthons in the Synthesis of (-)-Ipsenol
| Chiral Synthon/Method | Key Reaction | Overall Yield | Enantiomeric Excess (e.e.) | Reference |
| Asymmetric Allylboration | Aldehyde allylation | Not explicitly stated | >95% | N/A |
| Chiral Titanium Complex | Asymmetric isoprenylation | Good | High | N/A |
| Organoborane Chemistry | Isoprenylation of isovaleraldehyde | 65% | 96% | [1][2] |
Note: Direct application of this compound in these specific reported syntheses was not explicitly detailed in the reviewed literature. The table provides a comparative landscape of alternative approaches.
Comparison with Alternative Chiral C5 Synthons
The selection of a chiral building block is often a balance of availability, cost, and performance in the desired transformation. This compound faces competition from other well-established chiral C5 synthons.
Table 2: Qualitative Comparison of this compound and Alternatives
| Feature | This compound | (R)-Epichlorohydrin | (R)-Glycidol and Derivatives |
| Chiral Source | Chiral Pool (e.g., D-Mannitol) | Asymmetric Epoxidation | Asymmetric Epoxidation |
| Key Functionality | Allylic Chloride, Protected Diol | Epoxide, Chloromethyl | Epoxide, Hydroxymethyl |
| Primary Reactions | S(_N)2, S(_N)2' Substitution | Epoxide Opening | Epoxide Opening |
| Stereocontrol | Good to excellent, directed by acetal | Generally high in epoxide opening | Generally high in epoxide opening |
| Versatility | Precursor to various isoprenoid units | Versatile C3 synthon, can be extended | Versatile C3 synthon, can be extended |
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of any reagent. Below is a representative protocol for a key transformation involving a related chiral allylic substrate.
Protocol: S(_N)2' Reaction of a Chiral Allylic Substrate with an Organocuprate Reagent
This protocol describes a general procedure for the reaction of a chiral allylic electrophile with a Gilman reagent, a common transformation for C-C bond formation.
Materials:
-
Chiral allylic chloride (e.g., this compound) (1.0 eq)
-
Copper(I) iodide (CuI) (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Organolithium reagent (e.g., methyllithium) (2.2 eq)
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Diethyl ether
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add CuI and anhydrous THF.
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add the organolithium reagent dropwise to the stirred suspension. The solution will typically change color, indicating the formation of the lithium dialkylcuprate (Gilman reagent).
-
After stirring for 30 minutes at -78 °C, add a solution of the chiral allylic chloride in anhydrous THF dropwise.
-
Allow the reaction to stir at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO(_4)), and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Expected Outcome: This reaction is expected to proceed with high diastereoselectivity, with the stereochemistry of the newly formed C-C bond being directed by the existing stereocenter and the geometry of the allylic system.
Visualizing Synthetic Pathways
The following diagrams illustrate key concepts and workflows related to the use of this compound and related synthetic strategies.
Caption: General workflow for the application of this compound.
Caption: Retrosynthetic analysis identifying the chiral C5 synthon.
Conclusion
This compound is a potent chiral building block for the stereocontrolled synthesis of complex molecules. Its performance is characterized by the high degree of stereochemical induction afforded by the isopropylidene acetal in nucleophilic substitution reactions. While direct quantitative comparisons with other chiral C5 synthons in specific total syntheses require a case-by-case analysis of the literature, its origin from the chiral pool and its predictable reactivity make it a reliable and valuable tool for synthetic chemists. The choice between this reagent and its alternatives will ultimately depend on the specific synthetic strategy, target molecule, and desired reaction outcomes. This guide provides a foundational understanding to aid in this critical decision-making process.
References
Safety Operating Guide
Proper Disposal of (S)-4,5-Isopropylidene-2-pentenyl chloride: A Step-by-Step Guide
The proper disposal of (S)-4,5-Isopropylidene-2-pentenyl chloride, a chlorinated organic compound, is crucial for ensuring laboratory safety and environmental protection. Due to its chemical structure, which includes a reactive allylic chloride and an acid-sensitive isopropylidene group, specific handling and disposal procedures must be followed. This guide provides detailed protocols for the safe management and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
I. Hazard Assessment and Safety Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves, such as butyl rubber or Viton. Double gloving is recommended.
-
Skin Protection: A lab coat must be worn. For larger quantities or in case of a spill, a chemically resistant apron or coveralls are advised.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.
II. Segregation and Storage of Chemical Waste
Proper segregation of waste is a critical step in safe disposal. Halogenated organic waste must be collected separately from non-halogenated waste streams to ensure appropriate treatment and to prevent dangerous reactions.[4][5][6]
-
Waste Container: Use a designated, clearly labeled, and chemically compatible container for halogenated organic liquid waste. The container should have a secure screw-top cap to prevent leaks and vapor release.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Toxic," "Reactive").
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be in a well-ventilated area, away from heat sources and incompatible materials such as strong acids, bases, and oxidizing agents.
III. Step-by-Step Disposal Procedure
-
Preparation: Ensure all necessary PPE is worn correctly and that the chemical fume hood is functioning properly before handling the chemical.
-
Transferring Waste: Carefully transfer the this compound waste into the designated halogenated organic waste container. Avoid splashing. Use a funnel for liquids to prevent spills.
-
Container Sealing: Securely cap the waste container immediately after transferring the waste to minimize the release of volatile organic compounds (VOCs).
-
Decontamination of Empty Containers: Triple-rinse the empty container that originally held the this compound with a small amount of a suitable organic solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated hazardous waste.
-
Final Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not pour this chemical down the drain under any circumstances.
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if you are not trained to handle it.
-
Ventilate: Ensure the area is well-ventilated, typically by working within a fume hood.
-
Containment: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
V. Quantitative Data and Hazard Summary
While specific quantitative data for this compound is not available, the following table summarizes key information based on its structural analogue, allyl chloride, and general principles for chlorinated hydrocarbons.
| Parameter | Information |
| Chemical Class | Halogenated Organic Compound, Allylic Chloride |
| Probable Hazards | Flammable, Toxic (inhalation, ingestion, skin absorption), Irritant (skin, eyes, respiratory tract), Reactive[1][2][3] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, and certain metals (e.g., aluminum, zinc)[1] |
| Disposal Method | Collection as hazardous chemical waste for high-temperature incineration[7][8] |
| Sink Disposal | Strictly prohibited |
| Personal Protective Equipment | Chemical splash goggles, chemically resistant gloves (e.g., butyl rubber, Viton), lab coat, use in a chemical fume hood is mandatory. |
VI. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. nj.gov [nj.gov]
- 2. ALLYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Allyl chloride | C3H5Cl | CID 7850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. olinepoxy.com [olinepoxy.com]
- 8. otago.ac.nz [otago.ac.nz]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
